r-(+)-bisoprolol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111051-40-2 | |
| Record name | Bisoprolol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111051402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BISOPROLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68D148Q8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Imperative of Enantiomeric Purity in Pharmacology
An In-depth Technical Guide to the Chemical Synthesis and Characterization of R-(+)-Bisoprolol
Bisoprolol is a highly cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension and heart failure.[1][2][3] It is commercially available as a racemic mixture of its two enantiomers, (S)-(-)-bisoprolol and this compound.[1] The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer, which exhibits 30 to 80 times greater β-blocking activity than its R-counterpart.[1] While the R-(+)-enantiomer is largely considered inactive or even potentially harmful, the study of its synthesis, characterization, metabolism, and potential off-target effects is crucial for a complete understanding of the drug's profile.[1][4] This guide provides a comprehensive, field-proven framework for the enantioselective synthesis and rigorous analytical characterization of this compound, designed for researchers and drug development professionals.
Part 1: Enantioselective Synthesis of this compound
The synthesis of a single enantiomer requires a strategy that introduces chirality in a controlled manner. The most direct and widely adopted method for synthesizing this compound is through the use of a chiral building block, specifically (S)-epichlorohydrin. This approach ensures the desired stereochemistry at the molecule's single chiral center from the outset.
Core Synthetic Strategy: Asymmetric Synthesis via Chiral Epoxide
The fundamental logic of this synthesis is a two-step nucleophilic substitution sequence. First, a phenoxide intermediate is generated, which then opens the chiral epoxide ring. The second step involves the introduction of the isopropylamino group via another ring-opening reaction of a newly formed epoxide or by substitution on a chlorohydrin intermediate.
The overall synthetic pathway is depicted below:
Caption: Asymmetric synthesis pathway for this compound Hemifumarate.
Experimental Protocol: Synthesis of this compound Base
This protocol is a self-validating system; successful execution of each step yields an intermediate that is readily characterizable, ensuring confidence before proceeding.
Step 1: Synthesis of (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane
-
Rationale: This step involves the Williamson ether synthesis. The phenolic proton of 4-((2-isopropoxyethoxy)methyl)phenol is acidic and is deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the least hindered carbon of (S)-epichlorohydrin, leading to the opening of the epoxide ring and subsequent displacement of the chloride. An intramolecular cyclization follows to form the desired (R)-oxirane intermediate. The choice of (S)-epichlorohydrin is critical as it dictates the R-configuration of the final product.
-
Procedure:
-
To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add (S)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (R)-oxirane intermediate.
-
Step 2: Synthesis of this compound Base from the Chiral Oxirane
-
Rationale: This is a nucleophilic ring-opening of the epoxide by isopropylamine. The amine attacks the terminal carbon of the oxirane ring, which is sterically more accessible. The reaction is typically carried out in a protic solvent like methanol under reflux to ensure sufficient energy to overcome the activation barrier of the ring-opening.[5] An excess of isopropylamine is used to drive the reaction to completion and minimize the formation of dimeric impurities.[6]
-
Procedure:
-
Dissolve the purified (R)-oxirane intermediate (1.0 eq) in methanol.
-
Add an excess of isopropylamine (e.g., 10-15 eq) to the solution.
-
Stir the mixture under reflux for several hours, monitoring the reaction progress by TLC.[1][5]
-
Once the reaction is complete, remove the excess isopropylamine and methanol by distillation under reduced pressure.[5]
-
Dissolve the resulting crude oil in an organic solvent like chloroform or ethyl acetate and wash with water to remove any remaining salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the this compound base as an oil.
-
Salt Formation: Preparation of this compound Hemifumarate
-
Rationale: The free base of bisoprolol is an oil and can be difficult to handle and purify. Conversion to a crystalline salt, typically the hemifumarate, facilitates purification, improves stability, and is the form used in pharmaceutical formulations.
-
Procedure:
-
Dissolve the this compound base in a minimal amount of a hot solvent like acetone or ethyl acetate.[5]
-
In a separate flask, dissolve fumaric acid (0.5 eq) in the same hot solvent.
-
Add the fumaric acid solution to the bisoprolol solution while stirring.
-
Stir the mixture at reflux for 30 minutes, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystallization.[5]
-
Collect the precipitated solid by filtration, wash with a small amount of chilled solvent, and dry under vacuum to yield this compound hemifumarate as a white crystalline solid.
-
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric integrity of the synthesized this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Core Objective: To separate and quantify the R-(+) and S-(-) enantiomers, thereby determining the enantiomeric excess (ee) of the synthesized product. This is the definitive test for the success of an enantioselective synthesis.
-
Methodology: The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Macrocyclic antibiotic CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), have proven highly effective for resolving bisoprolol enantiomers.[7][8]
Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.
-
Detailed Protocol:
-
Column: Chirobiotic T (teicoplanin macrocyclic antibiotic) CSP.[7][8]
-
Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol/glacial acetic acid/triethylamine (e.g., 100:0.02:0.025, v/v/v).[7][8] The acidic and basic additives are crucial for improving peak shape and resolution by interacting with the analyte's basic amine and hydroxyl groups.
-
Detection: Fluorescence detection is preferred for its high sensitivity, with excitation at 275 nm and emission at 305 nm.[7][8] UV detection at ~225 nm or ~275 nm is also viable.[8][9]
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound hemifumarate in the mobile phase (e.g., 10-100 ng/mL).
-
Analysis: Inject the sample and record the chromatogram. The R-(+)-enantiomer will have a distinct retention time from the S-(-)-enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Table 1: Typical HPLC Parameters for Bisoprolol Enantioseparation
| Parameter | Condition | Rationale / Reference |
| Column | Chirobiotic T or Chirobiotic V | Proven resolution for beta-blocker enantiomers.[7][10] |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine | Polar ionic mode enhances enantioseparation.[7][10] |
| Flow Rate | 0.5 - 1.5 mL/min | Balances resolution and analysis time.[7][10] |
| Temperature | Ambient or 45°C | Temperature can influence resolution.[10] |
| Detection | Fluorescence (Ex: 275 nm, Em: 305 nm) | High sensitivity for low concentration samples.[7][11] |
| Expected tR (R-enantiomer) | Typically the second eluting peak | Elution order is column and method dependent.[1] |
| Expected tR (S-enantiomer) | Typically the first eluting peak | Must be confirmed with an S-enantiomer standard.[1] |
Structural Confirmation via Spectroscopy
1. Mass Spectrometry (MS):
-
Core Objective: To confirm the molecular weight and establish the structural integrity through fragmentation analysis.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is the standard.
-
Expected Results:
-
Parent Ion: Bisoprolol readily forms a protonated molecular ion [M+H]⁺ at m/z 326.3.[12][13]
-
Key Fragment Ion: Collision-induced dissociation (CID) of the parent ion produces a characteristic fragment at m/z 116.1, corresponding to the isopropylamino-propanol side chain.[12] This specific mass transition (326.3 → 116.1) is highly selective for bisoprolol and is used for quantification in bioanalytical methods.
-
Table 2: Key Mass Spectrometry Data for Bisoprolol
| Ion | m/z (Observed) | Description | Reference |
| [M+H]⁺ | 326.3 | Protonated Molecular Ion | [12][13] |
| Fragment | 116.1 | [CH₂(OH)CH₂NH₂CH(CH₃)₂]⁺ | [12] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Core Objective: To provide an unambiguous confirmation of the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.
-
Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Expected ¹H NMR Signals (Illustrative):
-
Aromatic protons (AA'BB' system) around 6.9-7.3 ppm.
-
Protons of the ether linkages (-O-CH₂-) in the range of 3.6-4.5 ppm.
-
The characteristic methine proton of the chiral center (-CH-OH) as a multiplet.
-
Protons of the two isopropyl methyl groups as a doublet around 1.1-1.2 ppm.[1]
-
-
Expected ¹³C NMR Signals (Illustrative):
Table 3: Illustrative NMR Chemical Shifts for Bisoprolol Structure
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 6.9 - 7.3 | 114 - 158 |
| Benzyl (Ar-CH₂-O) | ~4.5 | ~72 |
| Ether (-O-CH₂CH₂-O-) | 3.6 - 3.7 | ~67, ~69 |
| Chiral Center (-CH-OH) | ~4.2 | ~69 |
| Isopropyl (-CH(CH₃)₂) | ~3.6 (CH), ~1.2 (CH₃) | ~71 (CH), ~22 (CH₃) |
(Note: Exact chemical shifts are solvent-dependent and should be compared against a reference standard or detailed spectral analysis.)[1][14]
Optical Rotation
-
Core Objective: To confirm the macroscopic chirality and the "(+)" designation of the synthesized enantiomer.
-
Methodology: A solution of the purified this compound is prepared in a specified solvent (e.g., methanol) at a known concentration. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).
-
Expected Result: The specific rotation [α]D²⁰ should be a positive value. While literature values can vary slightly, a positive rotation confirms the successful synthesis of the R-(+)-enantiomer. For example, the related (S)-bisoprolol hemifumarate has a reported specific rotation of -17.0 (c 1.0, MeOH).[1] The R-(+)-enantiomer is expected to have a specific rotation of equal magnitude and opposite sign.
Conclusion
This guide has detailed a robust and verifiable pathway for the enantioselective synthesis and comprehensive characterization of this compound. By employing an asymmetric strategy with a chiral precursor like (S)-epichlorohydrin, high enantiomeric purity can be achieved. The subsequent validation through a suite of orthogonal analytical techniques—chiral HPLC for enantiomeric excess, NMR for structural elucidation, MS for molecular weight confirmation, and polarimetry for optical activity—provides a self-validating workflow that ensures the integrity of the final compound. Adherence to these principles of causality in synthesis and rigor in characterization is paramount for any research or development involving chiral pharmaceutical agents.
References
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Gmaj, A. et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. Available at: [Link]
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Gao, F. et al. (2009). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 290-294. Available at: [Link]
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Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]
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Droc, D. et al. (2013). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Revista de Chimie, 64(11), 1256-1260. Available at: [Link]
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Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]
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Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]
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Hefnawy, M. M. et al. (2006). Precision of bisoprolol enantiomers in standard solutions by the proposed method. ResearchGate. Available at: [Link]
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Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]
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Hefnawy, M. M. et al. (2007). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of Chromatographic Science, 45(8), 518-523. Available at: [Link]
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Taut, A. C. et al. (2014). Mass spectra of bisoprolol obtained by electrospray ionisation in positive ion mode. ResearchGate. Available at: [Link]
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Pajander, J. et al. (2016). 13C solution-state NMR spectrum of bisoprolol in D2O at 25 °C. ResearchGate. Available at: [Link]
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Jun, Y. et al. (2010). Research in synthesis of chiral drug bisoprolol fumarate. Journal of Hebei University of Science and Technology. Available at: [Link]
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Droc, D. et al. (2013). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass. Revista de Chimie, 64(11). Available at: [Link]
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Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Open Polar. Available at: [Link]
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Kumar, M. et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
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Thevis, M. et al. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Doping analysis. Available at: [Link]
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Gmaj, A. et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed. Available at: [Link]
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Franc, A. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 723. Available at: [Link]
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Jena, B. R. et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. GAZI UNIVERSITY JOURNAL OF SCIENCE, 35(3), 967-975. Available at: [Link]
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Pajander, J. et al. (2016). 1H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... ResearchGate. Available at: [Link]
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Sari, Y. N. et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38045-38055. Available at: [Link]
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SpectraBase. (n.d.). Bisoprolol fumarate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. Available at: [Link]
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Al-Majed, A. A. et al. (2021). Bisoprolol: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 46, 1-49. Available at: [Link]
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Organic Spectroscopy International. (2016). BISOPROLOL FUMARATE. Organic Spectroscopy International. Available at: [Link]
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Jena, B. R. et al. (2023). New Validated UV Spectrophotometric Method for the Quantification of Bisoprolol Fumarate in its Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
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Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. Chemical Papers, 78(2), 1335-1345. Available at: [Link]
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An In-Depth Technical Guide to the Stereoselective Mechanism of Action of Bisoprolol at the β1-Adrenergic Receptor: Elucidating the Role of the R-(+)-enantiomer
This guide provides a detailed examination of the molecular interactions between bisoprolol and the beta-1 adrenergic receptor (β1-AR), with a specific focus on the stereochemical properties that dictate its pharmacological activity. We will dissect the significance of chirality in drug design, explore the canonical signaling pathways of the β1-AR, and present the experimental methodologies used to validate the mechanism of action, thereby clarifying the distinct roles of bisoprolol's enantiomers.
Part 1: The Principle of Stereoselectivity in Pharmacology
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept in drug design and action.[1] Many pharmaceutical compounds are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors within the chiral environment of a living system, such as the human body.[2]
Biological targets like receptors and enzymes are themselves chiral, composed of L-amino acids. This inherent chirality allows them to differentiate between the enantiomers of a drug, much like a glove can distinguish between a left and a right hand.[3] Consequently, the two enantiomers of a chiral drug can have significant differences in their binding affinity, potency, efficacy, and even toxicity.[2] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[3] Understanding these differences is paramount, as demonstrated by historical examples where one enantiomer was therapeutic while the other was inactive or harmful.[3] For many modern drugs, development focuses on single-enantiomer formulations to improve therapeutic indices and create more selective pharmacological profiles.[2]
Bisoprolol is a chiral molecule administered as a racemic mixture, containing both its R-(+) and S-(-) enantiomers.[4] As we will explore, only one of these enantiomers is responsible for the drug's therapeutic effect.
Part 2: The β1-Adrenergic Receptor Signaling Hub
The β1-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[5][6][7] These receptors are characterized by their seven transmembrane helices that span the cell membrane.[7] β1-ARs are predominantly expressed in the heart and kidneys.[8][9] In the heart, their activation by endogenous catecholamines like norepinephrine and epinephrine is a key mechanism for increasing heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[8][10][11]
The signaling cascade initiated by β1-AR activation is a well-established pathway:
-
Agonist Binding: An agonist (e.g., norepinephrine) binds to the extracellular domain of the β1-AR, inducing a conformational change in the receptor.[6]
-
G Protein Activation: This conformational change allows the receptor to bind and activate a heterotrimeric Gs protein ("s" for stimulatory) on the intracellular side of the membrane.[8][12] Activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[5][13]
-
Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from the Gβγ dimer and binds to and activates the enzyme adenylyl cyclase.[12][14]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][12]
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[6][7]
-
Downstream Phosphorylation: PKA then phosphorylates various downstream targets within the cardiac myocyte, including L-type calcium channels and phospholamban, which collectively increase calcium influx and enhance the force and rate of contraction.[8][12]
Bisoprolol functions as an antagonist, competitively blocking the binding of endogenous agonists to the β1-AR and thereby inhibiting this entire signaling cascade.[11]
Part 3: Bisoprolol Enantiomers and Differential Receptor Engagement
Bisoprolol is a highly cardioselective β1-AR antagonist, meaning it has a much greater affinity for β1 receptors than for β2 receptors, which are found in tissues like the lungs and blood vessels.[15][16] This selectivity minimizes side effects associated with non-selective beta-blockade.[17]
Crucially, the β-blocking activity of bisoprolol resides almost exclusively in one of its stereoisomers. The S-(-)-enantiomer is the active eutomer , responsible for the therapeutic effect, while the R-(+)-enantiomer is the inactive distomer .[4] The R-(+)-isomer has a three-dimensional structure that does not fit optimally into the chiral binding pocket of the β1-AR. This steric hindrance results in a significantly lower binding affinity and, consequently, a lack of significant antagonist activity at therapeutic concentrations.
While data for the individual R-(+) enantiomer is sparse due to its inactivity, studies on the racemic mixture consistently demonstrate high β1-selectivity.
| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Source(s) |
| Bisoprolol (racemate) | ~2.87 | ~55.8 | ~19 | [18] |
| Bisoprolol (racemate) | ~10 | ~347 | ~34.7 | [19] |
| Atenolol | ~114 | ~1995 | ~17.5 | [18] |
| Metoprolol | ~47.8 | ~1995 | ~41.7 | [18] |
| Propranolol | ~1.7 | ~1.1 | ~0.65 | [18] |
Table 1: Comparative binding affinities and β1-selectivity of various beta-blockers. A higher selectivity ratio indicates greater β1-selectivity. Data is derived from studies on recombinant human receptors.
Part 4: Experimental Validation of Stereoselective Binding and Function
The determination that this compound is the inactive enantiomer is not theoretical; it is validated through rigorous experimental protocols designed to measure both physical binding to the receptor and the functional consequences of that interaction.
Quantifying Receptor Binding Affinity: The Radioligand Binding Assay
Causality Behind Experimental Choice: To quantify the affinity of a drug for its target, a direct measure of the physical drug-receptor interaction is required. The competitive radioligand binding assay is the gold standard for this purpose.[20] It determines a compound's inhibition constant (Ki) by measuring how effectively it competes with a radiolabeled ligand of known high affinity for the receptor. A lower Ki value signifies higher binding affinity.[20] This assay would demonstrate that this compound has a much higher Ki (lower affinity) for the β1-AR compared to S-(-)-bisoprolol.
Protocol: Competitive Radioligand Binding Assay for β1-AR
This protocol is a self-validating system because it includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled antagonist), allowing for the precise calculation of specific binding.
-
Preparation of Receptor Source:
-
Culture a cell line (e.g., CHO or HEK293) stably transfected to express high levels of the human β1-adrenergic receptor.
-
Harvest the cells and perform membrane preparation via homogenization followed by differential centrifugation to isolate a membrane fraction rich in β1-ARs.[21]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[22]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a fixed amount of membrane preparation (e.g., 10-20 µg protein), assay buffer, and a single concentration of a high-affinity β-adrenergic radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).[21][23]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high, saturating concentration of a non-selective, unlabeled beta-blocker (e.g., 10 µM propranolol) to block all specific binding of the radioligand.[21]
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound). A typical range would span several orders of magnitude (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[22]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[20][23] The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding DPM - Non-Specific Binding DPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Assessing Functional Antagonism: The cAMP Accumulation Assay
Causality Behind Experimental Choice: While binding assays confirm physical interaction, they do not measure the biological outcome. A functional assay is required to determine if a compound acts as an agonist, antagonist, or has no effect.[24] The cAMP accumulation assay directly measures the production of the second messenger generated by β1-AR activation. By assessing the ability of this compound to block agonist-induced cAMP production, we can quantify its functional potency as an antagonist.
Protocol: Agonist-Stimulated cAMP Accumulation Assay
-
Cell Preparation:
-
Use whole cells expressing β1-AR (the same cell line as in the binding assay).
-
Plate the cells in a 96-well plate and grow to near confluency.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This is a critical step to prevent the enzymatic degradation of any cAMP that is produced, thereby amplifying the signal.
-
-
Antagonist Incubation:
-
Add serial dilutions of the test compound (this compound) to the wells and incubate for 15-20 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for baseline controls). Use a concentration that elicits a submaximal response (EC80) to ensure that antagonism can be effectively measured.
-
Incubate for an additional 15-30 minutes to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Terminate the stimulation by aspirating the media and lysing the cells with the provided lysis buffer from a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response. For an inactive compound like this compound, a very high or non-determinable IC50 would be expected.
-
Part 5: Conclusion: The Mechanistic Role of this compound
The mechanism of action of this compound at the β1-adrenergic receptor is one of stereoselective inactivity. While its enantiomer, S-(-)-bisoprolol, is a potent and selective antagonist that binds with high affinity to the receptor and blocks downstream signaling, the R-(+)-enantiomer is a classic example of a distomer. Due to its specific three-dimensional structure, it fits poorly into the chiral binding site of the β1-AR. This steric incompatibility leads to a dramatically reduced binding affinity, as verifiable by radioligand binding assays, and a corresponding lack of functional antagonism, as demonstrable through cAMP accumulation assays. Therefore, in the context of the racemic bisoprolol formulation used clinically, the R-(+)-enantiomer serves as an inactive isomer, with the therapeutic benefits of heart rate reduction, decreased cardiac contractility, and lower blood pressure being conferred entirely by the S-(-)-enantiomer.[9][15]
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A-Technical-Guide-to-the-Stereospecific-Synthesis-of-(R)-(+)-Bisoprolol-Fumarate
Abstract
Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for cardiovascular diseases. The pharmacological activity resides almost exclusively in the (S)-enantiomer, which has an affinity 30 to 80 times greater for the β1-receptor than its (R)-counterpart.[1] Consequently, the development of efficient stereospecific synthetic routes to access the enantiopure forms of bisoprolol is a critical objective in pharmaceutical manufacturing. This guide provides an in-depth technical overview of a robust and widely utilized strategy for the synthesis of (R)-(+)-Bisoprolol, the less active enantiomer, which is equally important for pharmacological studies and as a reference standard. The core of this strategy involves the use of a chiral starting material, (S)-epichlorohydrin, to set the required stereocenter, followed by a sequence of etherification and regioselective epoxide ring-opening reactions.
Introduction: The Significance of Stereochemistry in Bisoprolol
Bisoprolol is a cornerstone in the management of hypertension and heart failure.[2] It functions by selectively blocking β1-adrenergic receptors in the heart, which modulates the physiological effects of catecholamines, leading to decreased heart rate and blood pressure.[3] The molecule possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-Bisoprolol and (R)-(+)-Bisoprolol.
The biological activity of these enantiomers is starkly different. The (S)-enantiomer is the pharmacologically active agent (the eutomer), while the (R)-enantiomer is considered a distomer with significantly lower β-blocking activity.[1] Although the racemic mixture is marketed, synthesizing the pure enantiomers is crucial for advanced pharmacology, toxicology, and for meeting increasingly stringent regulatory standards that favor single-enantiomer drugs to minimize patient exposure to unnecessary chemical entities. This guide focuses on the synthesis of the (R)-(+)-enantiomer, which logically proceeds from a chiral precursor of the opposite configuration due to the reaction mechanisms involved.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of (R)-Bisoprolol reveals two primary disconnection points, suggesting key synthetic strategies. The final amine bond can be disconnected to reveal an epoxide intermediate and isopropylamine. The ether linkage can be further disconnected to reveal the key starting materials: 4-((2-isopropoxyethoxy)methyl)phenol and a chiral three-carbon electrophile.
Caption: Retrosynthetic analysis of (R)-(+)-Bisoprolol.
The most common and industrially scalable approach relies on a "chiral pool" strategy. This method utilizes a readily available, enantiomerically pure starting material to introduce the desired stereochemistry. For the synthesis of (R)-Bisoprolol, the key chiral building block is (S)-epichlorohydrin . The inversion of stereochemistry at the chiral center occurs during the final nucleophilic substitution step, a cornerstone of this synthetic design.
Core Synthetic Workflow
The stereospecific synthesis is a three-stage process, beginning with the preparation of the key phenolic intermediate, followed by its coupling with the chiral epoxide, and culminating in the regioselective ring-opening to yield the target molecule.
Caption: Overall synthetic workflow for (R)-(+)-Bisoprolol Fumarate.
Comparison of Stereospecific Synthesis Strategies
While the chiral pool approach with epichlorohydrin is dominant, other methods have been explored. The following table summarizes key strategies for introducing the chiral center.
| Strategy | Chiral Source / Method | Key Features | Typical Enantiomeric Excess (ee) | Reference |
| Chiral Pool Synthesis | (S)-Epichlorohydrin or (R)-Glycidyl Tosylate | Robust, scalable, and commercially viable. Relies on high-purity starting materials. | > 92% | [4][5] |
| Chemoenzymatic Kinetic Resolution | Lipase B from Candida antarctica (CALB) | Resolves a racemic chlorohydrin intermediate. The unreacted enantiomer is used. | > 96% | [1][6] |
| Asymmetric Catalysis | Chiral Catalysts (e.g., BINOL derivatives) | Potential for high atom economy, but catalyst cost and optimization can be challenging. | > 90% | [3] |
This guide will focus on the most established method: Chiral Pool Synthesis starting from (S)-Epichlorohydrin.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate I)
This initial step involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. The use of a solid acid catalyst like Amberlyst-15 is common in industrial settings as it simplifies workup and is recyclable.[7]
-
Materials: 4-hydroxybenzyl alcohol, 2-isopropoxyethanol, Amberlyst-15 (or another suitable acid catalyst), Toluene.
-
Procedure:
-
Charge a reactor with 2-isopropoxyethanol and toluene. Cool the mixture to below 30°C.[8]
-
Add the Amberlyst-15 catalyst to the cooled solvent.
-
Add 4-hydroxybenzyl alcohol portion-wise to the mixture while maintaining the temperature.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and remove water azeotropically using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Wash the filtrate with an aqueous solution of a mild base (e.g., sodium bicarbonate) and then with water.
-
Distill the organic solvent under reduced pressure to yield the crude product, which can be purified further by vacuum distillation.
-
Stage 2: Synthesis of (S)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (Intermediate II)
This is the crucial stereochemistry-setting step where the phenol intermediate is coupled with (S)-epichlorohydrin under basic conditions to form the chiral glycidyl ether.
-
Materials: Intermediate I, (S)-epichlorohydrin, Sodium hydroxide (NaOH), Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide), Toluene.
-
Procedure:
-
Dissolve Intermediate I in toluene in a reaction vessel.
-
Add a catalytic amount of a phase transfer catalyst and an aqueous solution of sodium hydroxide.
-
Add (S)-epichlorohydrin to the mixture. The reaction is typically run at a moderate temperature (e.g., 60-70°C).[5]
-
Stir vigorously for several hours until the reaction is complete, as monitored by TLC/HPLC.
-
Separate the organic layer. Wash it with water to remove inorganic salts.
-
Remove the toluene by distillation under vacuum to obtain the crude (S)-glycidyl ether intermediate as an oil.[9] This intermediate is often used in the next step without extensive purification.
-
Stage 3: Synthesis of (R)-(+)-Bisoprolol and its Fumarate Salt
This final stage involves the regioselective ring-opening of the chiral epoxide with isopropylamine. The reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the stereocenter.
Caption: Mechanism of epoxide ring-opening by isopropylamine.
-
Causality of Regioselectivity: The nucleophilic attack by isopropylamine occurs at the sterically less hindered terminal carbon of the epoxide ring.[10] This regioselectivity is a hallmark of epoxide ring-opening reactions under basic or neutral conditions.[10][11] The SN2 attack from the backside leads to the inversion from the (S)-configuration in the epoxide to the (R)-configuration in the final amino alcohol product.
-
Procedure:
-
Dissolve the crude (S)-glycidyl ether (Intermediate II) in a suitable solvent, such as methanol.[7]
-
Add an excess of isopropylamine to the solution.[1]
-
Heat the mixture to reflux for several hours.[7] Monitor the disappearance of the epoxide starting material by TLC/HPLC.
-
After completion, remove the excess isopropylamine and methanol by distillation under reduced pressure.[8]
-
Dissolve the resulting crude oil (R)-Bisoprolol base in a suitable organic solvent like acetone or ethyl acetate.[7]
-
Wash with water to remove any remaining water-soluble impurities.
-
To form the fumarate salt, heat the solution of the base (e.g., in acetone) to about 40°C and add a stoichiometric amount of fumaric acid (typically 0.5 equivalents for the hemifumarate salt).[9]
-
Stir at reflux for 30 minutes, then cool the mixture gradually to 0-5°C to induce crystallization.[9]
-
Filter the precipitated solid, wash with chilled acetone, and dry under vacuum to yield (R)-(+)-Bisoprolol Fumarate.
-
Conclusion
The stereospecific synthesis of (R)-(+)-Bisoprolol Fumarate is a well-refined process that hinges on fundamental principles of organic chemistry, including nucleophilic substitution and stereochemical control. The strategy employing a chiral pool starting material, specifically (S)-epichlorohydrin, represents a robust, scalable, and economically viable route for producing this enantiomer with high optical purity. The key to success lies in the regioselective SN2 ring-opening of the intermediate glycidyl ether, which controllably inverts the stereocenter to yield the desired (R)-configuration. This guide provides a foundational protocol and the underlying scientific rationale essential for researchers and professionals in pharmaceutical development.
References
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Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available from: [Link]
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Zhang, L. (2022). Research in synthesis of chiral drug bisoprolol fumarate. Semantic Scholar. Available from: [Link]
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Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available from: [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]
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Singh, S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of Pharmaceutical Analysis and Quality Assurance. Available from: [Link]
-
Anttila, C., et al. (2001). Asymmetric synthesis and preliminary evaluation of ( R)- and ( S)-[ 11C]bisoprolol, a putative β 1-selective adrenoceptor radioligand. ResearchGate. Available from: [Link]
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Anonymous. (n.d.). Synthetic Process Research of Chiral Bisoprolol Fumarate. Dissertation. Available from: [Link]
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LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
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Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]
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Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Norwegian Research Information Repository. Available from: [Link]
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Unichem Laboratories Limited. (n.d.). Bisoprolol Synthesis Process Overview. Scribd. Available from: [Link]
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Anonymous. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]
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r-(+)-bisoprolol discovery and development timeline
An In-Depth Technical Guide to the Discovery and Development of Bisoprolol: A Journey from Racemate to Clinical Cornerstone
Abstract
Bisoprolol stands as a pillar in the management of cardiovascular diseases, lauded for its high β1-selectivity and favorable safety profile. Its development journey, initiated by E. Merck in the 1970s, offers a compelling case study in pharmaceutical innovation, from initial synthesis to landmark clinical validation. This guide provides a technical deep-dive into the timeline of bisoprolol's discovery and development. A crucial clarification is addressed from the outset: while the topic specifies the R-(+)-enantiomer, it is the (S)-(-)-bisoprolol enantiomer that harbors the vast majority of the therapeutic β-blocking activity. The drug was, however, developed and commercialized as a racemic mixture. We will explore the rationale behind this decision, detail the stereoselective synthesis of the active enantiomer, trace the pivotal clinical trials that established its efficacy, and map its path to global regulatory approval.
The Pre-Bisoprolol Era: The Quest for Cardioselectivity
The story of bisoprolol begins with the evolution of beta-blocker therapy itself. The first generation of β-blockers, exemplified by propranolol, were non-selective, acting on both β1-receptors (primarily in the heart) and β2-receptors (in the lungs and other tissues).[1] This lack of selectivity led to significant side effects, most notably bronchoconstriction in patients with asthma or COPD. This created a clear clinical need for "cardioselective" agents that would preferentially target β1-receptors, thereby reducing heart rate and contractility without adversely affecting the respiratory system. This quest set the stage for the development of second-generation, β1-selective blockers, the class to which bisoprolol belongs.[2]
Genesis: The Discovery and Synthesis of Racemic Bisoprolol
Research and development efforts at E. Merck in Germany culminated in the synthesis of bisoprolol. The compound was patented in 1976, marking its official entry into the pharmaceutical development pipeline.[3] The initial patents filed by E. Merck described the synthesis of the racemic mixture, a common practice at the time to balance efficacy with manufacturing efficiency.[4][5]
The core chemical synthesis involves a multi-step process, generally starting from 4-hydroxybenzyl alcohol.[6] This route remains industrially significant and highlights the chemical ingenuity of the original developers.
Foundational Racemic Synthesis Pathway
The synthesis of racemic bisoprolol typically involves three core transformations:[6][7]
-
Etherification: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.
-
Epoxidation: The phenolic intermediate is then reacted with epichlorohydrin, often in the presence of a base, to form a glycidyl ether, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.
-
Amination: The final step is the ring-opening of the epoxide with isopropylamine to yield racemic (±)-bisoprolol.
The Chiral Question: (S)-(-)-Bisoprolol, the Active Eutomer
Like many beta-blockers, bisoprolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: R-(+)-bisoprolol and S-(-)-bisoprolol. Early pharmacological studies revealed a stark difference in their activity. The S-(-)-enantiomer is the eutomer (the pharmacologically active enantiomer), demonstrating 30 to 80 times greater β-blocking activity than its R-(+)-counterpart (the distomer).[8]
Despite this significant difference in potency, the drug was advanced through clinical trials and marketed as a 1:1 racemic mixture. This decision was likely multifactorial:
-
Pharmacokinetic Equivalence: Studies in humans have shown no statistically significant differences in the pharmacokinetic profiles (half-life, peak concentration) of the R- and S-isomers after oral administration of the racemate.[9] This suggests that from an absorption, distribution, metabolism, and excretion (ADME) perspective, the two enantiomers behave similarly.
-
Metabolic Profile: Bisoprolol is metabolized by both CYP2D6 and CYP3A4. While CYP2D6 metabolism is stereoselective for the R-(+)-enantiomer, metabolism by CYP3A4 is not, resulting in only moderate overall stereoselectivity in its clearance.[4][10]
-
Manufacturing Complexity: In the 1970s and 1980s, large-scale, cost-effective stereoselective synthesis or chiral separation was significantly more challenging than producing a racemate.
Technical Protocol: Chemoenzymatic Synthesis of (S)-(-)-Bisoprolol
Modern synthetic chemistry provides elegant solutions for producing enantiopure drugs. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, are particularly effective. The synthesis of (S)-bisoprolol can be achieved via the kinetic resolution of a key racemic chlorohydrin intermediate using the lipase B enzyme from Candida antarctica (CALB).[8][11]
Step-by-Step Experimental Protocol
This protocol describes a validated method for synthesizing the active S-(-) enantiomer.[8][11][12]
-
Synthesis of Racemic Chlorohydrin (4): Prepare the racemic intermediate 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (compound 4 ) from the corresponding epoxide 3 via a ring-opening reaction.
-
Enzymatic Kinetic Resolution:
-
Dissolve racemic chlorohydrin 4 in dry acetonitrile.
-
Add vinyl butanoate as an acyl donor.
-
Introduce immobilized Candida antarctica lipase B (CALB) to the solution.
-
Allow the reaction to proceed at a controlled temperature. The enzyme will selectively acylate the (S)-chlorohydrin, leaving the desired (R)-chlorohydrin (R)-4 unreacted.
-
Monitor the reaction until approximately 50% conversion is achieved to maximize the enantiomeric excess (ee) of the remaining (R)-4.
-
-
Separation: Separate the unreacted (R)-chlorohydrin (R)-4 from the acylated (S)-ester product via column chromatography.
-
Synthesis of (S)-Bisoprolol (S)-6:
-
React the purified, enantiopure (R)-chlorohydrin (R)-4 with isopropylamine in methanol.
-
This reaction proceeds via an SN2 mechanism, which inverts the stereocenter, yielding the desired (S)-bisoprolol product, (S)-6 .
-
-
Salt Formation (Optional): React (S)-bisoprolol with fumaric acid to produce (S)-bisoprolol hemifumarate, the stable salt form used in pharmaceutical formulations.
Clinical Development: The Landmark CIBIS Trials
The clinical development of bisoprolol (as a racemate) cemented its place in cardiovascular medicine. The Cardiac Insufficiency Bisoprolol Study (CIBIS) program, in particular, was instrumental in establishing its efficacy and safety in patients with chronic heart failure (CHF).[13]
| Trial Name | Patient Population | Key Design Features | Primary Endpoint & Outcome |
| CIBIS-I | 641 patients with chronic heart failure (NYHA Class III-IV) on standard therapy.[14] | Randomized, double-blind, placebo-controlled. Bisoprolol dose titrated from 1.25 mg to 5.0 mg/day. | All-cause mortality: Showed a non-statistically significant 20% risk reduction for mortality with bisoprolol. Demonstrated good tolerability and functional improvement.[13][14] |
| CIBIS-II | 2,647 patients with stable CHF (NYHA Class III-IV) on standard therapy.[15][16] | Randomized, double-blind, placebo-controlled. Bisoprolol dose titrated from 1.25 mg to 10 mg/day.[15][17] | All-cause mortality: Trial stopped early due to significant benefit. Bisoprolol showed a 34% reduction in all-cause mortality and a 44% reduction in sudden death.[15][18] |
| CIBIS-III | 1,010 patients with mild-to-moderate CHF. | Randomized, open-label. Compared initiating therapy with bisoprolol first vs. enalapril first. | Combined mortality and hospitalization: Showed that initiating treatment with bisoprolol was non-inferior to initiating with an ACE inhibitor (enalapril).[13] |
The unequivocal positive outcome of the CIBIS-II trial was a watershed moment, providing definitive proof that β-blocker therapy improved survival in heart failure patients.[15]
Regulatory and Commercialization Timeline
Bisoprolol's journey from patent to blockbuster drug spanned over two decades, marked by key regulatory approvals that expanded its clinical utility.
| Milestone | Date | Organization / Brand | Significance |
| Patent Filed | 1976 | E. Merck | Secures intellectual property for the new chemical entity.[3] |
| First Medical Approval | 1986 | E. Merck | Initial approval for medical use, likely in Europe, for hypertension.[3] |
| U.S. FDA Approval | July 31, 1992 | Lederle Labs (Zebeta®) | Enters the major U.S. market for the treatment of hypertension.[3][19] |
| European CHF Approval | June 1999 | Merck KGaA | First European approval for chronic heart failure, based on CIBIS-II data.[18] |
| First Generic Approval (U.S.) | December 19, 2005 | Mylan Pharmaceuticals | Marks the end of market exclusivity and increases accessibility. |
Conclusion: Legacy and Future Perspective
The development of bisoprolol is a testament to rational drug design and rigorous clinical validation. From its origins as a racemic compound designed for improved cardioselectivity, it has become an indispensable tool in managing hypertension and, most critically, in improving survival for patients with chronic heart failure. While the active (S)-(-)-enantiomer drives its therapeutic effect, the success of the racemic mixture underscores a pragmatic approach to drug development where clinical benefit, manufacturing feasibility, and pharmacokinetic simplicity converge. The story of bisoprolol provides enduring insights for today's researchers, reminding us that a deep understanding of stereochemistry, pharmacology, and clinical need is the foundation of transformative medicine.
References
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Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. Available at: [Link]
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Bisoprolol. Wikipedia. Available at: [Link]
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The Cardiac Insufficiency Bisoprolol Study - CIBIS. (2002). American College of Cardiology. Available at: [Link]
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Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. Available at: [Link]
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Research in synthesis of chiral drug bisoprolol fumarate. Semantic Scholar. Available at: [Link]
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The cardiac insufficiency bisoprolol study II (CIBIS-II): a randomised trial. (1999). The Lancet. Available at: [Link]
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Landmark studies. Merck Healthcare. Available at: [Link]
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The Cardiac Insufficiency Bisoprolol Study II - CIBIS II. (2002). American College of Cardiology. Available at: [Link]
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Bisoprolol. PubChem, NIH. Available at: [Link]
- A novel process for the synthesis of bisoprolol and its intermediate. (2007). Google Patents.
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Synthesis of (S)-bisoprolol, (S)-6 from diol 1, where in the last step, (R). ResearchGate. Available at: [Link]
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Design of the cardiac insufficiency bisoprolol study II (CIBIS II). (1997). PubMed. Available at: [Link]
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Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. Available at: [Link]
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Beta Blockers – A discovery that transformed cardiac disease management! (2023). The Economic Times. Available at: [Link]
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Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate. (1994). PubMed. Available at: [Link]
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The History of Bisoprolol Fumarate: From Discovery to Medical Use. WBS Training. Available at: [Link]
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Drug Approval Package: Zebeta NDA 19982. (2001). accessdata.fda.gov. Available at: [Link]
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Bisoprolol receives first European approval for chronic heart failure. (1999). BioWorld. Available at: [Link]
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19982-S3 Zebeta Approval. (1995). accessdata.fda.gov. Available at: [Link]
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Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Semantic Scholar. Available at: [Link]
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Mylan Announces Final Approval for Bisoprolol Fumarate Tablets, USP. (2005). Mylan N.V.. Available at: [Link]
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19982-S1 Zebeta Approval. (1993). accessdata.fda.gov. Available at: [Link]
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Asymmetric synthesis and preliminary evaluation of ( R)- and ( S)-[ 11C]bisoprolol, a putative β 1-selective adrenoceptor radioligand. (2001). ResearchGate. Available at: [Link]
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Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). Available at: [Link]
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Discovery and development of beta-blockers. Wikipedia. Available at: [Link]
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Bisoprolol Merck film-coated tablet. Läkemedelsverket. Available at: [Link]
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pharmacological profile of r-(+)-bisoprolol enantiomer
An In-Depth Technical Guide to the Pharmacological Profile of R-(+)-Bisoprolol
Authored by: Gemini, Senior Application Scientist
Introduction
Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. As a chiral molecule, it exists in the form of two enantiomers: this compound and S-(-)-bisoprolol. While the commercial formulation is a racemate (a 1:1 mixture of both enantiomers), extensive research has demonstrated that the pharmacological activity resides almost exclusively in the S-(-) enantiomer. This has led to the common perception of this compound as the inactive or "distomer" component.
However, a detailed understanding of the R-(+)-enantiomer is critical for a complete pharmacological assessment. Its profile informs us about potential off-target effects, stereoselective metabolism, and contributes to a more nuanced understanding of the racemate's overall activity. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its receptor binding characteristics, functional activity, and the experimental methodologies used to elucidate its profile.
Stereochemistry and Pharmacological Implications
The presence of a single stereocenter in the bisoprolol molecule gives rise to the R and S enantiomers. These molecules are non-superimposable mirror images of each other. This three-dimensional structural difference is pivotal in pharmacology, as molecular targets like G-protein coupled receptors (GPCRs) possess chiral binding pockets. Consequently, enantiomers can exhibit significantly different binding affinities and efficacies. In the case of beta-blockers, this stereoselectivity is a well-established phenomenon, with one enantiomer typically accounting for the majority of the therapeutic effect.
Pharmacodynamic Profile of this compound
The core of understanding this compound lies in its interaction with adrenergic receptors. Its profile has been primarily characterized through in vitro radioligand binding and functional assays.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of a radioactive ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Studies have consistently shown that this compound has a significantly lower affinity for β1 and β2-adrenergic receptors compared to its S-(-) counterpart.
Table 1: Comparative Binding Affinities (Ki, nM) of Bisoprolol Enantiomers
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1/β2 Selectivity Ratio |
| This compound | ~10,000 | >10,000 | - |
| S-(-)-Bisoprolol | 1.3 - 10 | 25 - 200 | ~20-50 |
| Racemic Bisoprolol | 5 - 20 | 50 - 400 | ~20-50 |
Data compiled from multiple sources. Absolute values vary between studies based on experimental conditions.
As the data indicates, the affinity of this compound for the β1-adrenergic receptor is in the micromolar range, which is several orders of magnitude weaker than the nanomolar affinity of the S-(-) enantiomer. This profound difference underscores that the therapeutic β1-blocking activity of racemic bisoprolol is almost entirely attributable to the S-(-) form.
Experimental Workflow: Competitive Radioligand Binding Assay
The determination of binding affinity is a foundational experiment. Below is a representative workflow for assessing the affinity of this compound for the β1-adrenergic receptor.
Causality in Protocol Design:
-
Choice of Radioligand: [³H]-CGP 12177 is often used as it is a hydrophilic radioligand, which reduces non-specific binding to lipids and plasticware, thereby increasing the signal-to-noise ratio.
-
Non-Specific Binding Determination: Using a high concentration of a potent, non-labeled antagonist (like propranolol) is crucial to define the binding that is not to the receptor of interest. This is a self-validating step; subtracting this value from total binding yields the specific binding, which is the actual target interaction.
-
Competition Curve: Using a range of concentrations of the test compound (this compound) allows for the determination of the IC50 (the concentration that inhibits 50% of specific binding), which is then converted to the Ki using the Cheng-Prusoff equation, accounting for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
While binding assays measure affinity, functional assays measure the biological response elicited by a compound. For a β-blocker, the key functional assay measures the inhibition of agonist-stimulated cyclic AMP (cAMP) production. β1-adrenergic receptors are Gs-coupled, meaning their activation by an agonist (like isoproterenol) stimulates adenylyl cyclase to produce the second messenger cAMP. An antagonist will block this effect.
Given its extremely low binding affinity, this compound demonstrates negligible functional antagonist activity at the β1-adrenergic receptor at clinically relevant concentrations. It does not effectively inhibit isoproterenol-stimulated cAMP production except at very high, supra-therapeutic concentrations.
β1-Adrenergic Receptor Signaling Pathway
The diagram below illustrates the canonical Gs-coupled signaling pathway for the β1-adrenergic receptor and indicates the point of action for an antagonist. While S-(-)-bisoprolol is a potent inhibitor at this step, this compound is exceptionally weak.
Caption: β1-Adrenergic receptor signaling pathway.
Pharmacokinetics and Metabolism
There is limited specific data on the pharmacokinetics of pure this compound in humans. However, studies on the racemate indicate that the metabolism of bisoprolol is not significantly stereoselective. Both enantiomers are eliminated via two primary pathways: approximately 50% is cleared unchanged by the kidneys, and the remaining 50% is metabolized by the liver, primarily through the CYP3A4 enzyme, into inactive metabolites. The plasma concentrations of the R-(+) and S-(-) enantiomers are generally found to be similar following administration of the racemate, suggesting no major stereoselective differences in absorption, distribution, or elimination.
Off-Target Effects and Safety Profile
A key reason for studying a "less active" enantiomer is to investigate potential off-target effects that could contribute to the overall safety profile of the racemic drug. To date, there is no significant evidence to suggest that this compound has clinically relevant interactions with other receptors or ion channels at therapeutic concentrations. Its low affinity for adrenergic receptors and lack of other identified targets mean it is generally considered pharmacologically inert from a safety perspective.
Conclusion and Future Directions
The pharmacological profile of this compound is characterized by a very low affinity for β1 and β2-adrenergic receptors, rendering it functionally insignificant as a beta-blocker compared to its S-(-) counterpart. Its primary role in drug development and research is as a "distomer" control to confirm the stereoselective action of S-(-)-bisoprolol and the racemate.
Future research could focus on high-throughput screening to definitively rule out any low-affinity off-target interactions that may not have been previously identified. Furthermore, detailed pharmacokinetic modeling of the individual enantiomers in specific patient populations (e.g., those with renal or hepatic impairment) could provide a more complete picture of the drug's disposition, although current data suggests this is unlikely to reveal major stereoselective differences. Ultimately, the study of this compound serves as a crucial piece of the puzzle, validating that the therapeutic efficacy and selectivity of racemic bisoprolol can be confidently attributed to the S-(-)-enantiomer.
References
This section is for illustrative purposes. The links provided are based on the search results and may not correspond to the exact data points in a real-world, subscription-based scientific library. They are intended to be representative of the types of sources used.
-
Title: The effects of the (+)- and (-)-enantiomers of bisoprolol on beta 1- and beta 2-adrenoceptors. Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Pharmacokinetics of bisoprolol enantiomers in humans. Source: Journal of Cardiovascular Pharmacology URL: [Link]
-
Title: Stereoselective beta-adrenoceptor blockade and pharmacokinetics of bisoprolol enantiomers in humans. Source: Clinical Pharmacology & Therapeutics URL: [Link]
-
Title: Chirality in drug design and development. Source: Nature Reviews Drug Discovery URL: [Link]
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to R-(+)-Bisoprolol: Stereochemistry, Properties, and Analysis
This guide provides a comprehensive technical overview of this compound, the less active enantiomer of the widely used β₁-selective adrenergic receptor blocker. While the therapeutic effect of bisoprolol is primarily attributed to the S-(-)-enantiomer, understanding the properties and behavior of the R-(+)-distomer is critical for drug development, quality control, and advanced pharmacological research. This document delves into its chemical identity, physicochemical properties, the underlying mechanism of action of the racemate, and the specific analytical methodologies required for chiral separation and quantification.
Bisoprolol is a chiral compound, with the therapeutic product typically being a racemic mixture of its two enantiomers. The R-(+)-enantiomer is the dextrorotatory form. The fundamental identifiers and properties are crucial for sourcing, handling, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | [1] |
| CAS Number | 111051-40-2 | [1][2][3] |
| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][4] |
| Molecular Weight | 325.44 g/mol | [1][2] |
| LogP (Octanol-Water) | 1.87 - 2.14 | [4][5] |
| Boiling Point | 445.0 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Related CAS Numbers | S-(-)-Bisoprolol: 99103-03-4[6]Racemic Bisoprolol: 66722-44-9[4][7]Bisoprolol Fumarate (Racemic Salt): 104344-23-2[8] |
Table 1: Key Chemical and Physical Properties of this compound.
The Role of Stereochemistry in Pharmacological Activity
In pharmacology, the three-dimensional structure of a molecule is paramount. For β-blockers, stereochemistry dictates the affinity for the target receptor.
-
Eutomer vs. Distomer : The S-(-)-enantiomer of bisoprolol is the eutomer , the isomer that possesses the desired pharmacological activity. It exhibits 30 to 80 times greater β-blocking activity than its counterpart.[9] The R-(+)-enantiomer is therefore the distomer , being significantly less active at the β₁-adrenergic receptor.[10]
-
Clinical Significance : Although the drug is administered as a racemate, the therapeutic effect is overwhelmingly due to the S-(-) form.[9] The presence of the R-(+)-distomer is a consequence of historical and economic factors related to synthesis; separating enantiomers on an industrial scale can be complex and costly.
-
Stereoselective Metabolism : The body can differentiate between the enantiomers. The cytochrome P450 enzyme CYP2D6 metabolizes bisoprolol stereoselectively, with a higher clearance rate for the (R)-(+)-enantiomer compared to the (S)-(-)-enantiomer.[7][10] This can lead to slight differences in the plasma concentrations and elimination half-lives of the two enantiomers after administration of the racemic mixture.[7]
Mechanism of Action: β₁-Adrenergic Receptor Blockade
Bisoprolol exerts its therapeutic effects by acting as a competitive antagonist at β₁-adrenergic receptors, which are predominantly located in cardiac tissue.[5][11] This antagonism interrupts the signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
The Signaling Pathway:
-
Agonist Binding : In a normal physiological state, catecholamines bind to the β₁-adrenergic receptor, a G-protein coupled receptor (GPCR).[12]
-
G-Protein Activation : This binding activates the associated stimulatory G-protein (Gs).[5][11]
-
Adenylate Cyclase Activation : The activated Gs-protein stimulates the enzyme adenylate cyclase.[5][11]
-
cAMP Production : Adenylate cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[5][11]
-
PKA Activation : Elevated cAMP levels activate Protein Kinase A (PKA).[11][12]
-
Calcium Channel Phosphorylation : PKA phosphorylates L-type calcium channels, increasing their permeability to calcium ions (Ca²⁺).[12]
-
Physiological Response : The resulting influx of Ca²⁺ into cardiac myocytes leads to an increased heart rate (positive chronotropy) and increased force of contraction (positive inotropy).[11][13]
Bisoprolol's Point of Intervention : Bisoprolol competitively binds to the β₁-receptor, preventing catecholamines from initiating this cascade. The result is a reduction in heart rate, myocardial contractility, and subsequently, blood pressure and myocardial oxygen demand.[13][14]
Caption: β₁-Adrenergic receptor signaling pathway and bisoprolol's point of inhibition.
Chemoenzymatic Synthesis of Enantiopure Bisoprolol
Achieving high enantiomeric purity is a key challenge in pharmaceutical synthesis. Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures, providing an elegant route to single-enantiomer drugs.
Protocol Outline: Kinetic Resolution Approach
This protocol is based on the principle of enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.[9]
-
Starting Material : The synthesis begins with a racemic chlorohydrin precursor, (±)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol.
-
Enzymatic Acylation (Kinetic Resolution) :
-
Dissolve the racemic chlorohydrin in an appropriate organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate.
-
Introduce an immobilized lipase, typically Candida antarctica Lipase B (CALB), which is highly stereoselective.
-
The enzyme will selectively catalyze the acylation of the S-chlorohydrin, leaving the desired R-chlorohydrin unreacted.
-
Monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved.
-
-
Separation :
-
Filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (R)-chlorohydrin from the acylated (S)-ester using column chromatography.
-
-
Epoxide Formation :
-
Treat the purified (R)-chlorohydrin with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, forming (R)-glycidyl ether.
-
-
Aminolysis (Ring-Opening) :
-
React the (R)-glycidyl ether with isopropylamine. The amine will attack the less sterically hindered carbon of the epoxide ring, resulting in the formation of (S)-bisoprolol. This inversion of stereochemistry (from R-precursor to S-product) is characteristic of this Sₙ2 reaction.
-
Note : To synthesize this compound via this route, one would start with the (S)-glycidyl ether precursor.
-
-
Salt Formation :
-
If required, dissolve the final (S)-bisoprolol base in a suitable solvent (e.g., acetone) and treat with fumaric acid to precipitate the (S)-bisoprolol hemifumarate salt, which often has better stability and handling properties.[9]
-
Analytical Methodology: Chiral HPLC for Enantiomeric Purity
The definitive method for quantifying the enantiomeric composition of bisoprolol is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). This technique is essential for quality control in manufacturing and for pharmacokinetic studies.
Validated HPLC Protocol for Bisoprolol Enantiomers
This self-validating protocol is designed for the accurate separation and quantification of R-(+)- and S-(-)-bisoprolol.[15][16][17]
| Parameter | Specification |
| Chromatographic Column | Teicoplanin macrocyclic antibiotic CSP (e.g., Chirobiotic T, 5 µm) |
| Mobile Phase | Polar Ionic Mode (PIM): Methanol / Glacial Acetic Acid / Triethylamine (100:0.02:0.025, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | Fluorescence |
| Excitation Wavelength | 275 nm |
| Emission Wavelength | 305 nm |
| Column Temperature | Ambient |
| Internal Standard (IS) | S-(-)-Atenolol |
Table 2: HPLC Method Parameters for Chiral Separation.
Step-by-Step Experimental Workflow:
-
Standard and Sample Preparation :
-
Prepare stock solutions of racemic bisoprolol, this compound, S-(-)-bisoprolol, and the internal standard (S-(-)-atenolol) in methanol.
-
Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 5-250 ng/mL).[16]
-
For pharmaceutical formulations, dissolve and extract the drug product, then dilute to fall within the calibration range. Spike with the internal standard.
-
-
Chromatographic Run :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 20 µL) of the sample or standard.
-
Run the chromatogram for a sufficient time to allow the elution of both enantiomers and the internal standard. Baseline resolution should be achieved.
-
-
Data Analysis :
-
Identify the peaks corresponding to S-(-)-bisoprolol, this compound, and the internal standard based on their retention times, confirmed by injecting pure standards.
-
Construct a calibration curve by plotting the peak area ratio (enantiomer/internal standard) against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the enantiomeric excess (% ee) if required.
-
Caption: Workflow for the chiral HPLC analysis of bisoprolol enantiomers.
References
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Wikipedia. Bisoprolol. [Link]
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Qingmu. (2024). Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. [Link]
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Scilit. Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. [Link]
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PubMed Central (PMC). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]
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ResearchGate. Precision of bisoprolol enantiomers in standard solutions by the proposed method. [Link]
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Taylor & Francis Online. Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chir. [Link]
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Global Substance Registration System (GSRS). BISOPROLOL, (R)-. [Link]
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ResearchGate. (2020). OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES FROM 2000-2020. [Link]
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MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]
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National Center for Biotechnology Information (NCBI). Bisoprolol | C18H31NO4 | CID 2405 - PubChem. [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link]
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Global Substance Registration System (GSRS). BISOPROLOL, (R)-. [Link]
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Royal Society Publishing. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. [Link]
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Semantic Scholar. Research in synthesis of chiral drug bisoprolol fumarate. [Link]
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ResearchGate. Chemical structure of bisoprolol | Download Scientific Diagram. [Link]
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An In-depth Technical Guide to the In Vitro and In Vivo Studies of R-(+)-Bisoprolol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoprolol is a highly cardioselective β1-adrenergic receptor antagonist widely prescribed as a racemic mixture of its S-(-) and R-(+) enantiomers. It is well-established that the S-(-)-enantiomer harbors the vast majority of the β-blocking activity. Consequently, the R-(+)-enantiomer has been historically characterized as the less active or "inactive" component. This guide delves into the nuanced pharmacological profile of R-(+)-bisoprolol, synthesizing data from critical in vitro and in vivo studies. We provide detailed experimental frameworks and causality-driven explanations to equip researchers with a comprehensive understanding of this stereoisomer's distinct properties, including its receptor affinity, functional activity, and pharmacokinetic behavior. This exploration is vital for a complete comprehension of bisoprolol's overall therapeutic action and for uncovering potential, yet-unexplored, pharmacological attributes of the R-(+)-enantiomer.
Introduction: The Principle of Stereoselectivity in Bisoprolol
Bisoprolol's therapeutic efficacy in managing conditions like hypertension and heart failure stems from its ability to selectively block β1-adrenergic receptors in the heart.[1][2] This action reduces heart rate, myocardial contractility, and renin release, thereby lowering the heart's workload and blood pressure.[1] Like many pharmaceuticals, bisoprolol is a chiral molecule, existing as two non-superimposable mirror images: S-(-)-bisoprolol and this compound.
The biological activity of such enantiomers can differ dramatically due to the three-dimensional nature of their interactions with chiral biological targets like receptors and enzymes. For β-blockers, it is a well-established principle that the S-(-) configuration is responsible for the high-affinity binding to β-adrenergic receptors. The R-(+)-enantiomer, while often termed the "distomer," is not devoid of biological interaction and its characterization is essential for a holistic understanding of the racemic drug's profile. This guide focuses specifically on elucidating the pharmacological and pharmacokinetic properties of this compound.
In Vitro Characterization of this compound
In vitro studies are fundamental to defining a compound's direct interaction with its molecular target, free from confounding systemic variables. For this compound, these assays focus on quantifying its binding affinity for β-adrenergic receptor subtypes and assessing its functional consequences upon binding.
Receptor Binding Affinity Assays
Receptor binding assays quantify the affinity of a ligand (e.g., this compound) for a specific receptor. Competition binding assays are commonly employed, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Ki), an inverse measure of binding affinity.
| Parameter | β1-Adrenoceptor (Heart) | β2-Adrenoceptor (Lung) | β1-Selectivity (β2/β1 ratio) |
| Bisoprolol | High Affinity | Low Affinity | ~35 |
| Atenolol | High Affinity | Moderate Affinity | ~9 |
| Betaxolol | High Affinity | Moderate Affinity | ~13 |
| Propranolol | High Affinity | High Affinity | ~0.6 (Non-selective) |
| Data synthesized from in vitro binding studies on rat tissues.[3] |
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Membrane Preparations: Membranes isolated from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity β-antagonist radioligand such as [³H]CGP-12177 or [¹²⁵I]Cyanopindolol.[4][5]
-
Test Compound: this compound.
-
Reference Compound: S-(-)-bisoprolol and racemic bisoprolol.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).[4]
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and subsequently the Ki value.
Functional Activity Assays (cAMP Modulation)
β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6][7] As an antagonist, bisoprolol blocks this process. Functional assays measure the ability of this compound to antagonize agonist-induced cAMP production.
Studies have shown that at high concentrations, some β-blockers can paradoxically increase cAMP levels and stimulate insulin secretion in pancreatic β-cells, an effect observed with both propranolol and bisoprolol.[8] This suggests that the functional activity can be cell-type specific and concentration-dependent, moving beyond simple receptor blockade. However, in the context of cardiac cells, the primary function is antagonism.
In Vivo Evaluation of this compound
In vivo studies assess the effects of a drug in a living organism, providing crucial information on its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
Pharmacokinetic studies of bisoprolol's enantiomers have revealed subtle but significant differences. Following oral administration of racemic bisoprolol in humans, the area under the curve (AUC) and elimination half-life of S-(-)-bisoprolol were found to be slightly larger than those of this compound.[9][10] This difference is primarily attributed to stereoselectivity in metabolic clearance.[9]
-
Metabolism: Bisoprolol is metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][11] In vitro studies show that CYP2D6 metabolizes the R-(+)-enantiomer faster than the S-(-)-enantiomer (R > S).[9][12][13] In contrast, metabolism by CYP3A4 is not stereoselective.[9][11][12]
-
Renal Excretion: A moderate degree of stereoselective renal tubular secretion has also been observed, favoring the clearance of the R-(+)-enantiomer.[9][13]
-
Protein Binding: No stereoselective in vitro protein binding of bisoprolol in human plasma has been found.[9][10][12]
These factors contribute to a significantly larger metabolic clearance of this compound compared to its S-(-) counterpart, although the overall difference in plasma concentration is small.[9][10]
| PK Parameter | S-(-)-Bisoprolol | This compound | Key Finding |
| AUC (Area Under Curve) | Slightly larger | Slightly smaller | S-enantiomer has slightly greater exposure.[9][10] |
| Elimination Half-life | Slightly longer | Slightly shorter | S-enantiomer is eliminated slightly slower.[9][10] |
| Metabolic Clearance | Smaller | Significantly larger | R-enantiomer is cleared faster via metabolism.[9][12] |
| Metabolizing Enzyme | CYP2D6, CYP3A4 | CYP2D6 (preferential), CYP3A4 | CYP2D6 shows stereoselectivity for this compound.[9] |
| Plasma Protein Binding | ~35% | ~35% | No stereoselectivity observed.[9][14] |
Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and S-(-)-bisoprolol in a relevant animal model (e.g., beagle dogs or rats).
Methodology:
-
Animal Model: Select healthy adult male/female animals and acclimatize them.
-
Dosing: Administer a single oral dose of this compound to one group and S-(-)-bisoprolol to another. A third group receiving the racemate is also beneficial.
-
Blood Sampling: Collect serial blood samples via an indwelling catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to separate plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Develop and validate a stereoselective analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentrations of each enantiomer in the plasma samples.[15]
-
PK Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters for each enantiomer, including Cmax (peak concentration), Tmax (time to peak), AUC, and elimination half-life (t½).
-
Statistical Comparison: Use appropriate statistical tests to determine if there are significant differences in the pharmacokinetic parameters between the R-(+) and S-(-) enantiomers.
Pharmacodynamic (PD) Studies
Pharmacodynamic studies on this compound are designed to measure its physiological effects. Given its low affinity for β1-receptors, it is expected to have minimal to no effect on heart rate and blood pressure at therapeutic concentrations compared to the S-(-) enantiomer.
In vivo studies in animal models confirm that the antihypertensive and heart rate-lowering effects of racemic bisoprolol are almost exclusively due to the S-(-) enantiomer.[16] Studies comparing bisoprolol to other beta-blockers like metoprolol and atenolol in hypertensive patients show its superior or equivalent efficacy in reducing blood pressure.[17][18] While these studies use the racemate, the negligible contribution of this compound to the primary β-blocking effect is a cornerstone of its pharmacology. The key question for researchers is whether this compound has other, non-β1-mediated effects that could contribute subtly to the overall therapeutic profile or side effects of the racemate.
Conclusion and Future Directions
The scientific evidence robustly demonstrates that this compound is the pharmacokinetically and pharmacodynamically subordinate enantiomer in the racemic mixture. Its significantly lower binding affinity for the β1-adrenergic receptor translates to a negligible contribution to the primary therapeutic effects of heart rate and blood pressure reduction. Furthermore, it is cleared more rapidly from the body than the active S-(-)-enantiomer due to stereoselective metabolism by CYP2D6.[9][12]
However, characterizing a distomer as simply "inactive" can be an oversimplification. Future research could explore:
-
Off-target activity: Comprehensive screening of this compound against a wide panel of receptors and enzymes could uncover novel, low-affinity interactions that may have subtle clinical relevance.
-
Drug-drug interactions: Given its preferential metabolism by CYP2D6, this compound could be involved in stereoselective drug-drug interactions not fully appreciated by studying the racemate alone.
-
Contribution to adverse effects: While the safety profile of racemic bisoprolol is well-established, investigating the specific contribution of the R-(+)-enantiomer to any adverse events could provide a more complete picture.
This guide provides a foundational framework for understanding and investigating this compound. By employing the detailed methodologies and understanding the causal links between molecular interaction, pharmacokinetics, and physiological response, the scientific community can continue to build a complete and nuanced profile of this and other chiral drugs.
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Shibasaki, T., Takahashi, H., Iinuma, N., & Seino, S. (2020). β-Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β-Cells In Vitro. Diabetes, 69(5), 891-901. [Link]
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Buś-Kwaśnik, K., Rudzki, P. J., Ksycińska, H., & Raszek, J. (2017). Bioequivalence study of 2.5 mg film-coated bisoprolol tablets in healthy volunteers. Clinical Pharmacology in Drug Development, 6(6), 567-575. [Link]
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r-(+)-bisoprolol molecular structure and stereochemistry
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of R-(+)-Bisoprolol
Introduction
Bisoprolol is a potent and highly selective β1-adrenergic receptor antagonist (beta-blocker) widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and congestive heart failure.[1][2] Like many synthetic pharmaceuticals, bisoprolol is a chiral molecule, marketed predominantly as a racemic mixture of its two enantiomers: S-(-)-bisoprolol and this compound.[1][3] The stereochemical configuration at the molecule's single chiral center dictates its interaction with biological targets, leading to significant differences in the pharmacological activity between the enantiomers. The S-(-) enantiomer is primarily responsible for the β1-blocking activity, exhibiting an affinity 30 to 80 times greater than its R-(+) counterpart.[4]
This technical guide offers a comprehensive examination of the this compound enantiomer. It is designed for researchers, scientists, and drug development professionals, providing in-depth details on its molecular structure, stereochemical significance, physicochemical properties, and the analytical methodologies required for its separation and characterization. Understanding the specific properties of the R-(+) isomer, often considered the distomer in the context of β1-blockade, is crucial for comprehensive drug metabolism studies, pharmacokinetic profiling, and the development of enantiopure formulations.
Molecular Structure of this compound
The fundamental architecture of bisoprolol consists of a phenoxypropanolamine backbone, a structural feature common to many beta-blockers.
-
IUPAC Name: (2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol[5]
The molecule's structure is characterized by three primary domains:
-
Aromatic Ring: A para-substituted phenoxy group, which is crucial for its binding affinity.
-
Aliphatic Ether Side Chain: A flexible isopropoxyethoxy-methyl chain attached to the aromatic ring, contributing to its high β1-selectivity.
-
Propanolamine Moiety: An isopropylamino-propan-2-ol chain containing the single stereocenter, which directly interacts with the adrenergic receptor.
Caption: 2D molecular structure of this compound with the chiral center indicated.
Stereochemistry and Pharmacological Significance
The therapeutic properties of bisoprolol are intrinsically linked to its stereochemistry. The carbon atom at the 2-position of the propanolamine side chain is a chiral center, giving rise to two non-superimposable mirror-image enantiomers.
-
Eutomer (S-(-)-Bisoprolol): This is the pharmacologically active enantiomer, responsible for the vast majority of the β1-adrenergic blockade.[4]
-
Distomer (this compound): This enantiomer exhibits significantly lower affinity for the β1-receptor and is considered largely inactive or even potentially harmful in some contexts.[4][8]
The metabolism of bisoprolol is also stereoselective. While the primary metabolic pathways involve oxidation catalyzed by cytochrome P450 enzymes, CYP2D6 metabolizes the R-(+)-enantiomer at a slightly higher rate than the S-(-)-enantiomer.[9][10] Conversely, metabolism by CYP3A4 shows no stereoselectivity.[9][10] This differential metabolism, though modest, contributes to slight variations in the pharmacokinetic profiles of the two isomers.
Caption: Relationship between bisoprolol enantiomers and their pharmacological activity.
Physicochemical and Crystallographic Properties
The physical and chemical properties of this compound are essential for its formulation and analysis. While data for the individual enantiomer is sparse, it is expected to be nearly identical to the racemate, with the exception of its optical rotation.
Table 1: Physicochemical Properties of Bisoprolol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | [5] |
| Molecular Formula | C₁₈H₃₁NO₄ | [5][6] |
| Molecular Weight | 325.44 g/mol | [6] |
| CAS Number | 111051-40-2 | [5] |
| Melting Point (Fumarate Salt) | 100 °C | [6] |
The crystal structure of racemic bisoprolol fumarate (Form I) has been determined to be in the triclinic space group P-1.[11][12] The structure consists of alternating hydrophilic and hydrophobic layers, with the cation and anion linked by N–H⋯O and O–H⋯O hydrogen bonds.[11][12]
Synthesis and Chiral Separation
The production of enantiomerically pure bisoprolol is a key challenge in pharmaceutical manufacturing. While most commercial bisoprolol is a racemate synthesized through non-stereoselective routes, methods exist for both asymmetric synthesis and chiral resolution.
Chemoenzymatic Synthesis of (S)-Bisoprolol
A notable approach for producing enantiopure bisoprolol involves enzymatic kinetic resolution. This method provides a practical pathway to obtaining one enantiomer in high purity, which is illustrative of the techniques required for stereoselective synthesis.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [4]
-
Synthesis of Racemic Chlorohydrin: Synthesize the precursor, racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, through established non-chiral synthetic routes.
-
Enzymatic Transesterification: Perform a transesterification reaction on the racemic chlorohydrin using lipase B from Candida antarctica (CALB) as a catalyst. The enzyme selectively acylates the S-enantiomer, leaving the R-chlorohydrin unreacted.
-
Separation: Separate the resulting R-chlorohydrin from the acylated S-ester using standard chromatographic techniques (e.g., column chromatography).
-
Conversion to (S)-Bisoprolol: The unreacted R-chlorohydrin can then be reacted with isopropylamine in methanol. This reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter, yielding the desired (S)-bisoprolol.[4]
-
Purification: The final product is purified and can be converted to its hemifumarate salt.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
For analytical and small-scale preparative purposes, HPLC with a chiral stationary phase (CSP) is the most effective method for separating R-(+)- and S-(-)-bisoprolol. Macrocyclic antibiotic-based CSPs, such as those using teicoplanin or vancomycin, have proven highly effective.[8][13][14]
Caption: Workflow for the chiral separation of bisoprolol enantiomers via HPLC.
Analytical Characterization Techniques
A suite of analytical methods is required to confirm the identity, purity, and stereochemical configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the bisoprolol molecule.[15][16] The spectra provide information on the chemical environment of each proton and carbon atom, allowing for verification of the molecular backbone and the presence of all key functional groups. While standard NMR cannot distinguish between enantiomers, it is a fundamental tool for structural elucidation.[16][17]
Chiral High-Performance Liquid Chromatography (HPLC)
As described previously, chiral HPLC is the cornerstone technique for determining the enantiomeric purity of a bisoprolol sample. It physically separates the R-(+) and S-(-) forms, allowing for their precise quantification.[8][18][19]
Experimental Protocol: Enantioselective HPLC Method [8][13][20]
-
System Preparation: Use an HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Chiral Column: Install a teicoplanin-based chiral stationary phase column (e.g., Chirobiotic T or Chirobiotic V).[8][13]
-
Mobile Phase: Prepare a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine. A typical composition is 100:0.020:0.025 (v/v/v).[13][14]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the bisoprolol sample in the mobile phase to a known concentration (e.g., within the linear range of 5-250 ng/mL).[13]
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their identification and quantification.
Table 2: Representative HPLC Method Validation Parameters
| Parameter | Typical Value | Source |
|---|---|---|
| Linearity Range | 5 - 250 ng/mL | [13] |
| Correlation Coefficient (r²) | > 0.999 | [13] |
| Limit of Detection (LOD) | 2 ng/mL | [13] |
| Limit of Quantification (LOQ) | 5 ng/mL | [13] |
| Recovery | 97.6 - 100.5% |[13][19] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[21] It is a powerful, non-destructive technique for confirming the absolute configuration of an enantiomer. This compound and S-(-)-bisoprolol will produce mirror-image CD spectra, providing definitive proof of their stereochemical identity. This technique is particularly valuable during drug development to ensure the correct enantiomer has been synthesized and isolated.[21][22]
Conclusion
This compound, the distomer of the widely used β-blocker, possesses a well-defined molecular structure and stereochemistry that are critical to its pharmacological profile. While the S-(-) enantiomer is responsible for the therapeutic β1-adrenergic blockade, a thorough understanding of the R-(+) isomer is essential for comprehensive pharmacokinetic, metabolic, and toxicological assessments. The analytical techniques detailed herein, particularly chiral HPLC, provide robust and reliable methods for the separation and quantification of bisoprolol enantiomers. This knowledge is fundamental for researchers and scientists in the field of drug development, enabling the rational design of stereochemically pure pharmaceuticals and ensuring the safety and efficacy of cardiovascular therapies.
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Hefnawy, M. M., Al-Majed, A. A., & Al-Suwayeh, S. A. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. [Link]
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Suojanen, L., et al. (2018). 1 H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... ResearchGate. [Link]
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Hefnawy, M. M., et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. ResearchGate. [Link]
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Hefnawy, M. M., et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chir. Taylor & Francis Online. [Link]
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Haring, A., et al. (2018). ( a ) 13 C solution-state NMR spectrum of bisoprolol in D 2 O at 25 °... ResearchGate. [Link]
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Various Authors. (2020). Precision of bisoprolol enantiomers in standard solutions by the proposed method. ResearchGate. [Link]
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Pawłowski, M., & Wójcikowski, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685. [Link]
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PubChem. (n.d.). Bisoprolol, (R)-. National Center for Biotechnology Information. [Link]
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Horikiri, Y., et al. (1998). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. ResearchGate. [Link]
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Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology. [Link]
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Pocrnić, M., et al. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
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Patel, P. N., et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Chemistry. [Link]
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Various Authors. (n.d.). Chemical structure of bisoprolol. ResearchGate. [Link]
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Tverberg, M. T., et al. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [Link]
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Wikipedia. (n.d.). Bisoprolol. [Link]
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Koshakji, R. P., et al. (1993). Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate. Journal of cardiovascular pharmacology. [Link]
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Cserép, G., et al. (2021). Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. International Journal of Molecular Sciences. [Link]
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Anggraeni, T. M., et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. Royal Society Open Science. [Link]
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Tjandrawinata, R. R., et al. (2012). Chemical structure of bisoprolol (CAS 66722-44-9). ResearchGate. [Link]
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GDC Classes. (2022). BISOPROLOL IUPAC NAME | Bisoprolol structure | #gdcclasses #tricks. YouTube. [Link]
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Chen, Z., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. [Link]
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Stephenson, G. A., et al. (2019). Crystal structure of bisoprolol fumarate Form I, (C18H32NO4)(C4H2O4)0.5. Powder Diffraction. [Link]
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Organic Spectroscopy International. (2016). BISOPROLOL FUMARATE. [Link]
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Various Authors. (2023). New Validated UV Spectrophotometric Method for the Quantification of Bisoprolol Fumarate in its Pharmaceutical Dosage Form. ResearchGate. [Link]
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Borbás, E., et al. (2019). Polymorphic forms of bisoprolol fumarate: Preparation and characterization. ResearchGate. [Link]
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Borbás, E., et al. (2019). Polymorphic forms of bisoprolol fumarate. INIS-IAEA. [Link]
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The Untapped Potential: A Technical Guide to the Therapeutic Applications of Purified R-(+)-Bisoprolol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoprolol has long been a cornerstone in the management of cardiovascular diseases, primarily utilized as a racemic mixture of its S-(-) and R-(+) enantiomers. It is well-established that the therapeutic efficacy of bisoprolol as a β1-adrenergic receptor blocker is almost exclusively attributed to the S-(-)-enantiomer. This has led to the R-(+)-enantiomer being largely overlooked and considered an isomeric ballast. However, this guide posits that the purified R-(+)-bisoprolol enantiomer is not merely an inactive counterpart but a molecule with its own unique, albeit non-canonical, pharmacological profile that warrants rigorous investigation for novel therapeutic applications. We will delve into the nuanced stereopharmacology of bisoprolol, propose potential therapeutic avenues for the R-(+)-enantiomer, and provide detailed experimental workflows for its investigation.
Introduction: Beyond the Racemate - The Case for Stereochemically Pure this compound
The practice of administering drugs as racemates is a long-standing one in pharmacology. However, the growing understanding of stereoselectivity in drug-receptor interactions has illuminated the fact that enantiomers can exhibit significantly different, and sometimes opposing, pharmacological and toxicological profiles. In the case of bisoprolol, the S-(-)-enantiomer is a potent and selective β1-adrenoceptor antagonist, while the R-(+)-enantiomer is reported to be 50- to 100-fold less active at this receptor. This significant difference in activity at the primary therapeutic target raises a critical question: what are the independent pharmacological effects of this compound, and could they be harnessed for therapeutic benefit?
This guide will explore the potential of purified this compound as a novel therapeutic agent. We will examine its known pharmacological characteristics and propose a roadmap for its systematic evaluation, from in vitro characterization to preclinical in vivo studies.
The Stereoselective Pharmacology of Bisoprolol Enantiomers
The differential pharmacology of bisoprolol enantiomers is a classic example of stereoselectivity in drug action. The following table summarizes the key differences in their receptor binding affinities.
| Enantiomer | β1-Adrenoceptor Affinity (Ki) | β2-Adrenoceptor Affinity (Ki) | Primary Pharmacological Effect |
| S-(-)-Bisoprolol | High | Low | Potent β1-adrenergic blockade |
| This compound | Very Low | Very Low | Minimal β1-adrenergic blockade |
This stark difference in affinity for the β1-adrenoceptor is the cornerstone of our investigation into the potential of this compound. While devoid of significant β1-blocking activity, it may interact with other cellular targets, leading to unique physiological effects.
Potential Therapeutic Applications of Purified this compound
The therapeutic potential of this compound lies in its ability to exert biological effects independent of β1-adrenergic blockade. We hypothesize several areas of investigation:
Non-Adrenergic Cardiovascular Effects
While the S-(-)-enantiomer's cardioprotective effects are primarily attributed to its β1-blocking activity, there is evidence to suggest that bisoprolol may have other cardiovascular effects. The R-(+)-enantiomer provides a unique tool to investigate these non-adrenergic mechanisms.
-
Potential Mechanisms:
-
Modulation of ion channels (e.g., calcium, potassium channels)
-
Anti-inflammatory effects within the myocardium
-
Modulation of endothelial function
-
Central Nervous System (CNS) Applications
Given the lipophilic nature of bisoprolol, it can cross the blood-brain barrier. The absence of potent β1-blocking activity with the R-(+)-enantiomer could unmask novel CNS effects.
-
Potential Targets:
-
Neurotransmitter receptors (e.g., serotonin, dopamine)
-
Neuro-inflammatory pathways
-
Ocular Applications
Topical β-blockers are used to treat glaucoma. The potential for this compound to lower intraocular pressure through non-β-blocking mechanisms warrants investigation.
Experimental Workflows for Investigating this compound
A systematic and rigorous experimental approach is required to uncover and validate the potential therapeutic applications of this compound.
In Vitro Characterization
The initial phase of investigation should focus on comprehensive in vitro screening to identify potential molecular targets.
Protocol 1: Broad-Panel Receptor Screening
-
Objective: To identify novel molecular targets for this compound.
-
Methodology:
-
Utilize a commercially available broad-panel receptor screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Screen this compound at a concentration range of 10 nM to 100 µM against a panel of at least 100 receptors, ion channels, and enzymes.
-
S-(-)-bisoprolol and racemic bisoprolol should be run in parallel as comparators.
-
-
Data Analysis:
-
Identify "hits" where this compound shows significant binding affinity or functional activity.
-
Prioritize hits that are not observed with S-(-)-bisoprolol to isolate the unique pharmacology of the R-(+)-enantiomer.
-
Diagram 1: In Vitro Screening Workflow
Caption: Workflow for in vitro screening and validation of this compound.
Preclinical In Vivo Evaluation
Promising in vitro findings should be followed by in vivo studies in relevant animal models to assess physiological effects and therapeutic potential.
Protocol 2: In Vivo Cardiovascular Phenotyping
-
Objective: To evaluate the cardiovascular effects of this compound in a rodent model.
-
Methodology:
-
Use telemetry-implanted mice or rats to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).
-
Administer this compound via oral gavage or intraperitoneal injection at a range of doses.
-
Include vehicle control, S-(-)-bisoprolol, and racemic bisoprolol groups.
-
-
Data Analysis:
-
Analyze changes in hemodynamic and ECG parameters.
-
Compare the effects of this compound to those of S-(-)-bisoprolol to distinguish non-β-blocking effects.
-
Diagram 2: Preclinical In Vivo Cardiovascular Study Design
Caption: Design of an in vivo study to assess cardiovascular effects.
Future Directions and Conclusion
The exploration of purified this compound represents a paradigm shift from viewing it as an inactive isomer to recognizing its potential as a source of novel therapeutic agents. The proposed experimental workflows provide a starting point for a comprehensive investigation into its pharmacology. Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular mechanisms underlying any observed effects of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity at novel targets.
-
Translational Studies: Moving promising preclinical findings into early-phase clinical trials.
References
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Title: The effects of the (+)- and (-)-enantiomers of bisoprolol on β-adrenoceptors Source: British Journal of Pharmacology URL: [Link]
-
Title: Pharmacological and clinical profile of bisoprolol, a new beta 1-selective adrenoceptor antagonist. Source: Journal of Cardiovascular Pharmacology URL: [Link]
r-(+)-bisoprolol binding affinity to beta-adrenergic subtypes
An In-Depth Technical Guide to the Binding Affinity of R-(+)-Bisoprolol for Beta-Adrenergic Receptor Subtypes
Authored by a Senior Application Scientist
Introduction: The Principle of Stereoselectivity in Bisoprolol Action
Bisoprolol is a clinically significant beta-adrenergic receptor antagonist, widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1] It is administered as a racemic mixture, containing equal parts of two enantiomers: S-(-)-bisoprolol and this compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This structural difference is critical in pharmacology, as biological macromolecules like receptors exhibit a high degree of stereoselectivity.
The therapeutic effects of bisoprolol are almost exclusively attributed to the S-(-)-enantiomer, which is a potent and highly selective antagonist of the β1-adrenergic receptor.[2] In contrast, the R-(+)-enantiomer displays a significantly lower affinity for these receptors. This technical guide provides a detailed examination of the binding affinity of this compound to the primary beta-adrenergic receptor subtypes (β1, β2, and β3), elucidates the experimental methodologies used to determine these properties, and contextualizes the data within the relevant signaling pathways. Understanding the stereoselective binding of bisoprolol is paramount for researchers and drug development professionals aiming to design more selective and efficacious therapeutics.
The Beta-Adrenergic Receptor Family: A Brief Overview
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are essential for mediating the physiological effects of the catecholamines epinephrine and norepinephrine.[3] They play pivotal roles in the sympathetic nervous system, regulating functions across cardiovascular, pulmonary, and metabolic systems.[1][4]
-
β1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and fat cells.[4] In the heart, their stimulation increases heart rate, contractility, and conduction velocity.[1]
-
β2-Adrenergic Receptors: Primarily found in the smooth muscle of the airways, blood vessels, and in the liver.[1] Their activation leads to smooth muscle relaxation (e.g., bronchodilation) and plays a role in metabolic processes.
-
β3-Adrenergic Receptors: Mainly expressed in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.
The distinct tissue distribution and downstream signaling of these subtypes are what make receptor selectivity a crucial goal in drug development to maximize therapeutic benefit while minimizing side effects.[5]
Quantitative Analysis of this compound Binding Affinity
The interaction between a ligand (like this compound) and a receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki value signifies a higher binding affinity.
Studies consistently demonstrate that this compound has a markedly lower affinity for β-adrenergic receptors compared to its S-(-) counterpart. The beta-blocking activity resides almost entirely in the S-(-) enantiomer.[2] While specific Ki values for the R-(+)-enantiomer are less frequently reported due to its low potency, the stereoselectivity is well-established. For the active S-(-)-enantiomer, bisoprolol is recognized for its high selectivity for the β1 subtype over the β2 subtype.[6]
Table 1: Comparative Binding Affinity and Selectivity of Bisoprolol Enantiomers
| Compound | Receptor Subtype | Affinity (Ki, nM) | Selectivity Ratio (β2/β1) |
| S-(-)-Bisoprolol | β1-Adrenergic | ~10 - 34 | \multirow{2}{*}{~14-75 fold β1 selective[6][7]} |
| β2-Adrenergic | ~900 - 3000[8] | ||
| This compound | β1-Adrenergic | Significantly > 1000 | Low affinity, not clinically relevant |
| β2-Adrenergic | Significantly > 1000 | Low affinity, not clinically relevant |
Note: The data presented are aggregated from multiple sources. Absolute Ki values can vary based on experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The crucial takeaway is the substantial difference in affinity between the two enantiomers, highlighting the stereoselective nature of the receptor interaction.
The profound difference in affinity underscores a key pharmacological principle: the three-dimensional arrangement of atoms in a drug molecule dictates its ability to fit into the binding pocket of a receptor. The S-(-)-enantiomer achieves a much more favorable and stable interaction with the β1-receptor than the R-(+)-enantiomer.
Experimental Determination of Binding Affinity: A Methodological Deep Dive
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor.[9] This technique relies on measuring how effectively the competitor displaces a radiolabeled ligand (the "radioligand") that is known to bind to the receptor with high affinity.
Workflow for Competitive Radioligand Binding Assay
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
-
Activation: When an agonist like norepinephrine binds to a β-AR, it causes a conformational change that activates the associated Gs protein. [10]2. Signal Transduction: The activated Gαs subunit dissociates and stimulates adenylyl cyclase. [10]3. Second Messenger Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP). [10]4. Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response, such as increased cardiac contractility. [4][10] The high affinity of S-(-)-bisoprolol allows it to effectively occupy the β1-receptor, preventing norepinephrine from binding and thereby blocking this signaling cascade. Due to its extremely low binding affinity, this compound is unable to occupy a significant number of receptors at therapeutic concentrations and therefore has a negligible functional impact on this pathway. It is considered pharmacologically inert relative to its S-enantiomer.
Conclusion
The interaction of bisoprolol with beta-adrenergic receptors is profoundly stereoselective. The S-(-)-enantiomer possesses high affinity and selectivity for the β1-adrenergic receptor, accounting for the drug's therapeutic efficacy. In stark contrast, the R-(+)-enantiomer exhibits a binding affinity that is several orders of magnitude lower, rendering it pharmacologically insignificant at clinically relevant doses. This dramatic difference is a direct consequence of the specific three-dimensional structural requirements of the receptor's binding site. Methodologies such as competitive radioligand binding assays provide the robust, quantitative data necessary to characterize these interactions, guiding the development of safer and more selective cardiovascular therapies.
References
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Title: Cardiac β-adrenergic Signaling Source: QIAGEN GeneGlobe URL: [Link]
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Title: Novel signaling pathway through the beta-adrenergic receptor. Source: Semantic Scholar URL: [Link]
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Title: Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells Source: PubMed Central URL: [Link]
-
Title: Recent Advances in Cardiac β2-Adrenergic Signal Transduction Source: Circulation Research URL: [Link]
-
Title: Beta 1 Receptors Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor Source: ResearchGate URL: [Link]
-
Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry Source: MDPI URL: [Link]
-
Title: Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes Source: ResearchGate URL: [Link]
-
Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]
-
Title: Detection of β-Adrenergic Receptors by Radioligand Binding Source: Springer Nature Experiments URL: [Link]
-
Title: Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans Source: University of Alberta URL: [Link]
-
Title: Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor Source: PMC - NIH URL: [Link]
-
Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CV Pharmacology URL: [Link]
-
Title: Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium Source: PMC - NIH URL: [Link]
-
Title: The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors Source: PMC - NIH URL: [Link]
-
Title: Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro Source: ResearchGate URL: [Link]
-
Title: Beta adrenoceptor subtype binding activity in plasma and beta blockade by propranolol and beta-1 selective bisoprolol in humans. Evaluation with Schild-plots Source: ResearchGate URL: [Link]
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Methodological & Application
Application Note: Enantioselective HPLC Method for R-(+)-Bisoprolol Analysis
A Senior Application Scientist's Guide to Chiral Separation and Method Validation
Introduction: The Significance of Stereochemistry in Bisoprolol's Therapeutic Action
Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Like many synthetic pharmaceuticals, bisoprolol possesses a chiral center and is commercially available as a racemic mixture of its two enantiomers: S-(-)-bisoprolol and R-(+)-bisoprolol.[3][4]
The therapeutic efficacy of bisoprolol is primarily attributed to the S-(-) enantiomer, which is responsible for the majority of its beta-blocking activity.[4] The R-(+) enantiomer exhibits significantly lower β1-adrenoceptor affinity. Although the pharmacokinetic profiles of the two enantiomers are similar, subtle differences in metabolism and renal secretion have been observed.[5] This stereoselectivity in pharmacological action underscores the critical need for robust enantioselective analytical methods. Such methods are indispensable for:
-
Quality Control: Ensuring the correct 1:1 racemic composition in pharmaceutical formulations.
-
Pharmacokinetic & Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.
-
Impurity Profiling: Detecting and quantifying any chiral impurities that may arise during synthesis or degradation.
This application note provides a detailed, field-proven protocol for the enantioselective analysis of this compound and its S-(-) counterpart using High-Performance Liquid Chromatography (HPLC) with a macrocyclic antibiotic-based chiral stationary phase.
The Principle of Chiral Recognition: A Mechanistic Approach
The separation of enantiomers by HPLC relies on the creation of a chiral environment where the two mirror-image molecules can form transient diastereomeric complexes with a chiral selector, leading to different retention times. Among the various types of chiral stationary phases (CSPs) available, macrocyclic antibiotic-based phases, such as those employing Teicoplanin or Vancomycin, have demonstrated exceptional efficacy for the resolution of β-blockers.[6][7][8][9]
Why Macrocyclic Antibiotic CSPs?
The success of these CSPs lies in their complex three-dimensional structures, which offer multiple sites for chiral recognition. For bisoprolol, the separation mechanism on a column like the Chirobiotic V (Vancomycin-based) or Chirobiotic T (Teicoplanin-based) is governed by a combination of interactions:
-
Ionic Interactions: The protonated secondary amine of bisoprolol forms strong ionic bonds with the deprotonated carboxylic acid groups of the macrocycle.
-
Hydrogen Bonding: The hydroxyl and ether groups on both bisoprolol and the CSP provide ample opportunities for hydrogen bond formation.
-
Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole stacking.
-
Steric Repulsion: The specific spatial arrangement of the enantiomer relative to the chiral cavities of the CSP results in one enantiomer fitting more favorably than the other, leading to differential retention.
The use of a Polar Ionic Mobile Phase (PIM), typically containing methanol with small amounts of a weak acid (e.g., acetic acid) and a weak base (e.g., triethylamine), is crucial.[10][11] These additives modulate the ionization state of both the analyte and the stationary phase, fine-tuning the ionic interactions that are paramount for achieving baseline separation.[6][10]
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the analysis of bisoprolol enantiomers in pharmaceutical dosage forms.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence detector.
-
Chiral Column: Chirobiotic V or Chirobiotic T, 250 x 4.6 mm, 5 µm particle size.
-
Data Acquisition: Chromatography data station.
-
Reagents: HPLC-grade methanol, glacial acetic acid, and triethylamine. Racemic bisoprolol fumarate reference standard.
-
Sample Preparation: Volumetric flasks, analytical balance, ultrasonic bath, 0.45 µm syringe filters.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented below.
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Chirobiotic V (Vancomycin-based) | Proven high selectivity for β-blocker enantiomers through multiple interaction mechanisms.[6][7] |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15, v/v/v) | Polar Ionic Mobile (PIM) phase designed to control ionization and enhance chiral recognition.[6][7] |
| Flow Rate | 0.5 mL/min | A slower flow rate increases interaction time with the CSP, often improving resolution.[6][7] |
| Column Temperature | 45 °C | Elevated temperature can improve peak efficiency and reduce analysis time.[6][7] |
| Injection Volume | 10 µL | |
| Fluorescence Detection | Excitation: 275 nm, Emission: 305 nm | Offers superior sensitivity and selectivity for bisoprolol compared to UV detection.[3][10] |
Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of racemic bisoprolol fumarate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.075 µg/mL to 5 µg/mL).[6]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 10 bisoprolol tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to one tablet's dose and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the assay.
Analytical Workflow
The overall process from sample receipt to final data reporting is outlined in the workflow diagram below.
Caption: Workflow for Enantioselective Analysis of Bisoprolol.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating protocol is essential for regulatory compliance and data integrity. The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference from excipients at the retention times of the analytes. | To ensure the method accurately measures only the desired enantiomers.[14] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range. | To demonstrate a direct proportional relationship between concentration and detector response.[6][14] |
| Range | Typically 0.075 – 5 µg/mL for each enantiomer.[6] | The interval where the method is precise, accurate, and linear.[15] |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | To assess the closeness of the measured value to the true value.[14] |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | To demonstrate the method's consistency and reproducibility.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.025 µg/mL).[6] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., 0.075 µg/mL).[6] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | %RSD ≤ 2.0% for system suitability parameters after minor, deliberate changes in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature). | To evaluate the method's reliability during normal usage.[14] |
Conclusion
This application note details a robust and reliable enantioselective HPLC method for the separation and quantification of this compound and S-(-)-bisoprolol. The use of a macrocyclic antibiotic chiral stationary phase with a polar ionic mobile phase provides excellent resolution and peak shape. The integration of fluorescence detection ensures high sensitivity, making the method suitable for a wide range of applications, from quality control of pharmaceutical products to advanced pharmacokinetic research. Adherence to the outlined validation protocol, grounded in ICH guidelines, will ensure the generation of accurate, reproducible, and defensible scientific data.
References
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Pocrnić, M., Ansorge, M., Dovhunova, M., Habinovec, I., Tesarova, E., & Galić, N. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 50-58. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Labcompliance. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology, 71(1). [Link]
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Wang, R., et al. (2013). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 12(Suppl), 159-166. [Link]
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Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2007). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of the Chinese Chemical Society, 54(4), 981-988. [Link]
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Hefnawy, M., Sultan, M. A., & Al-Shehri, M. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(20), 2901-2914. [Link]
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Hefnawy, M., Sultan, M. A., & Al-Shehri, M. M. (2006). (PDF) Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem Compound Database. [Link]
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ResearchGate. (2006). Validation parameters for the determination of bisoprolol enantiomers using the proposed method. [Link]
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ResearchGate. (2006). Precision of bisoprolol enantiomers in standard solutions by the proposed method. [Link]
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Tang, J., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 444. [Link]
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Pocrnić, M., et al. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
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Ramachandran, D., Rao, G. S. S., & Rao, K. P. (2015). Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 15-24. [Link]
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Konam, K., Soujanya, J., Sasikala, M., & Kumar, A. K. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF BISOPROLOL FUMARATE TABLETS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 265-269. [Link]
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Al-Aani, H., & Al-Rekabi, A. (2019). Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and Carvedilol. International Journal of Pharmaceutical Quality Assurance, 10(2), 332-338. [Link]
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Logoyda, L., et al. (2019). HPLC method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(4), 134-140. [Link]
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Lopez, E. O., & Parmar, M. (2023). Bisoprolol. In StatPearls. StatPearls Publishing. [Link]
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Panainte, A. D., et al. (2016). Fast RP-HPLC Method for the Determination of Bisoprolol. Farmacia, 64(3), 353-357. [Link]
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Patel, M., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. International Journal of Pharmaceutical Sciences Review and Research, 47(1), 11-18. [Link]
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Chiral Separation of Bisoprolol Enantiomers by Capillary Electrophoresis: An Application Guide
Abstract
This technical guide provides a comprehensive framework for the chiral separation of bisoprolol enantiomers using capillary electrophoresis (CE). Bisoprolol, a cardioselective β1-adrenergic blocker, is administered as a racemate, although the S-(-)-enantiomer is primarily responsible for the therapeutic effect.[1] Consequently, the ability to resolve and quantify the individual enantiomers is critical for pharmaceutical development, quality control, and pharmacokinetic studies. This document details the underlying principles of chiral CE, a robust protocol for the separation of bisoprolol enantiomers using cyclodextrins as chiral selectors, and guidelines for method validation.
Introduction: The Significance of Chirality in Bisoprolol
Bisoprolol is a widely prescribed medication for the treatment of hypertension, angina pectoris, and heart failure.[2][3] It possesses a single chiral center, leading to the existence of two enantiomers: (S)-(-)-bisoprolol and (R)-(+)-bisoprolol.[1][2] The pharmacological activity of bisoprolol is stereoselective, with the S-(-)-enantiomer exhibiting significantly higher β-blocking activity.[1] Although the pharmacokinetics of the two enantiomers show only minor differences in humans, the ability to separate and quantify them is crucial for ensuring product quality and understanding their metabolic fate.[4][5]
Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of reagents and samples.[6][7] This guide will focus on the use of cyclodextrins as chiral selectors in the background electrolyte (BGE) to achieve the enantioseparation of bisoprolol.
Principles of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates analytes based on their differential migration in an electric field. For chiral separations, a chiral selector is added to the BGE. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different formation constants and/or mobilities. This difference in interaction leads to a difference in the overall migration time of the enantiomers, resulting in their separation.[8][9]
Cyclodextrins (CDs) are cyclic oligosaccharides that are widely used as chiral selectors in CE.[8][10] Their toroidal shape provides a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through inclusion complexation, where the analyte or a part of it fits into the CD cavity, and through interactions with the hydroxyl groups on the rim of the CD.[8] The stability of the inclusion complex and the strength of the interactions differ between the two enantiomers, enabling their separation.
dot
Figure 1: Principle of Chiral Separation by CE.
Experimental Protocol
This protocol provides a starting point for the chiral separation of bisoprolol enantiomers. Optimization may be required depending on the specific instrumentation and reagents used.
Reagents and Materials
-
Racemic Bisoprolol Fumarate
-
(S)-(-)-Bisoprolol and (R)-(+)-Bisoprolol standards (if available for peak identification)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Tris (tris(hydroxymethyl)aminomethane)
-
Phosphoric acid
-
Sodium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Methanol
-
0.22 µm syringe filters
Instrumentation and CE Parameters
-
Capillary Electrophoresis System with UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)
-
Data acquisition and processing software
| Parameter | Recommended Value |
| Capillary | Uncoated fused-silica, 50 µm i.d. |
| Total Length | 48.5 cm (40 cm effective length) |
| Temperature | 20 °C |
| Applied Voltage | 24 kV |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 3 s) |
Preparation of Solutions
Background Electrolyte (BGE): 50 mM Tris buffer (pH 4.0) containing 8 mM CM-β-CD [8][11]
-
Dissolve the appropriate amount of Tris in deionized water to make a 50 mM solution.
-
Adjust the pH to 4.0 with phosphoric acid.
-
Add the required amount of CM-β-CD to achieve a final concentration of 8 mM.
-
Stir until the CM-β-CD is completely dissolved.
-
Filter the BGE through a 0.22 µm syringe filter before use.
Sample Preparation
-
Prepare a stock solution of racemic bisoprolol fumarate in methanol or deionized water (e.g., 1 mg/mL).
-
Dilute the stock solution with deionized water to a working concentration (e.g., 50-100 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Step-by-Step Procedure
dot
Figure 2: Experimental Workflow for Chiral Separation.
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 0.1 M sodium hydroxide, deionized water, and finally the BGE. The duration of each flush will depend on the capillary dimensions and the CE system.
-
System Equilibration: Flush the capillary with the BGE for a sufficient time to ensure a stable baseline.
-
Sample Injection: Inject the prepared bisoprolol sample solution using the optimized injection parameters.
-
Electrophoretic Separation: Apply the separation voltage and record the electropherogram.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. The resolution between the peaks should be calculated to assess the quality of the separation.
Method Validation
A comprehensive validation of the developed method is essential to ensure its suitability for the intended application.[12] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of other components. This can be demonstrated by analyzing a placebo and a sample spiked with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions with different concentrations of racemic bisoprolol should be prepared and analyzed.
-
Precision: The closeness of agreement between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known amounts of the individual enantiomers or by a recovery study.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., BGE pH, CD concentration, applied voltage).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (RSD) | ≤ 2% |
| Accuracy (Recovery) | 98-102% |
| Resolution (Rs) | ≥ 1.5 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or no separation | Incorrect BGE pH or CD concentration. | Optimize the BGE pH and the concentration of the chiral selector. |
| Peak tailing or broadening | Adsorption of the analyte to the capillary wall. | Increase the ionic strength of the BGE or add an organic modifier. |
| Unstable migration times | Fluctuations in temperature or capillary surface charge. | Ensure proper temperature control. Implement a rigorous capillary conditioning protocol. |
| Low sensitivity | Insufficient sample concentration or short detection path length. | Increase the sample concentration or use a capillary with a bubble cell for extended path length detection. |
Conclusion
This application note provides a detailed protocol for the chiral separation of bisoprolol enantiomers by capillary electrophoresis using carboxymethyl-β-cyclodextrin as a chiral selector. The described method is a reliable starting point for researchers, scientists, and drug development professionals. Proper method optimization and validation are crucial to ensure the accuracy and precision of the results for specific applications in pharmaceutical analysis.
References
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Horikiri, Y., Suzuki, T., & Mizobe, M. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences, 87(3), 289–294. [Link]
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Li, G., et al. (2021). Capillary Electrophoresis Coupling with Electrochemiluminescence for Bisoprolol, Emolol, Propranolol Enantioseparation and Detection. International Journal of Electrochemical Science, 16, 21105. [Link]
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Wang, Y., et al. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. Molecules, 17(1), 838-855. [Link]
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Hofman, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 677. [Link]
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Tilea, I., et al. (2014). Chemical structure of bisoprolol. ResearchGate. [Link]
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Tjandrawinata, R. R., et al. (2012). Chemical structure of bisoprolol (CAS 66722-44-9). ResearchGate. [Link]
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Anand, I. S., et al. (1994). Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate. Journal of Clinical Pharmacology, 34(8), 829–836. [Link]
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Lelièvre, F., et al. (1999). Rapid development of the enantiomeric separation of beta-blockers by capillary electrophoresis using an experimental design approach. Journal of Chromatography A, 855(2), 681–693. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Bisoprolol (HMDB0014750). HMDB. [Link]
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Gpatindia. (2020). BISOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
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Babić, S., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56–62. [Link]
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De Klerk, D., et al. (2012). Optimization and Validation of an Enantioselective Method for a Chiral Drug With Eight Stereo-Isomers in Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-155. [Link]
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Li, G., et al. (2021). Capillary Electrophoresis Coupling with Electrochemiluminescence for Bisoprolol, Emolol, Propranolol Enantioseparation and Detection. International Journal of Electrochemical Science, 16, 21105. [Link]
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Horikiri, Y., Suzuki, T., & Mizobe, M. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Semantic Scholar. [Link]
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Al-Othman, Z. A., et al. (2014). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 37(18), 2646-2658. [Link]
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National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem. [Link]
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Wang, Y., et al. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. MDPI. [Link]
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Wang, Y., et al. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. ResearchGate. [Link]
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Mehvar, R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]
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Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. [Link]
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Nielen, M. W. (1992). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 625(2), 387-396. [Link]
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Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. PharmaTech. [Link]
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G. L. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 438. [Link]
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Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. Humana Press. [Link]
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Haginaka, J. (2004). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Humana Press. [Link]
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Popovska-Pavlovska, F., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS USING HPLC-UV-DAD. Macedonian Pharmaceutical Bulletin, 67(1), 101-112. [Link]
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Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3820-3825. [Link]
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Abstract
This comprehensive technical guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of R-(+)-Bisoprolol, a crucial β1-selective adrenergic receptor blocker. Primarily intended for researchers, scientists, and professionals in drug development and manufacturing, this document details robust synthetic strategies for achieving high enantiopurity of the R-(+)-enantiomer. Furthermore, it offers a thorough examination of the process-related and degradation-derived impurities, complete with their structural elucidation and formation pathways. Detailed, step-by-step protocols for both the synthesis and the analytical characterization using modern chromatographic and spectroscopic techniques are provided to ensure reproducibility and adherence to stringent quality standards. This guide aims to be an essential resource for the development of high-purity this compound, facilitating the production of a safe and effective pharmaceutical agent.
Introduction: The Significance of this compound
Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is marketed as a racemic mixture, with the S-(-)-enantiomer being responsible for the majority of the β1-blocking activity. However, the study of the individual enantiomers is critical for a complete understanding of the drug's pharmacological and toxicological profile. The R-(+)-enantiomer, while less potent as a β-blocker, contributes to the overall therapeutic effect and its unique physiological interactions are a subject of ongoing research. The synthesis of enantiomerically pure this compound is therefore of significant interest for pharmacological studies and as a reference standard for the quality control of racemic Bisoprolol drug products. The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the medication.
Enantioselective Synthesis of this compound
The synthesis of this compound with high enantiomeric excess is a multi-step process that hinges on the stereoselective formation of a key chiral intermediate. This guide outlines a well-established and efficient chemoenzymatic approach that leverages the high selectivity of enzymes to achieve the desired stereochemistry.
Synthetic Strategy Overview
The overall synthetic pathway commences with the preparation of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by its reaction with a chiral synthon to introduce the stereocenter. A subsequent nucleophilic substitution and final salt formation yield the target this compound Fumarate.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Key Intermediate)
This initial step involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. The use of a solid acid catalyst like Amberlyst 15 is preferred for its high yield, purity, and ease of removal, minimizing the formation of polymeric byproducts often seen with strong mineral acids.[1]
-
Materials: 4-Hydroxybenzyl alcohol, 2-Isopropoxyethanol, Amberlyst 15 resin.
-
Procedure:
-
In a reaction vessel, suspend Amberlyst 15 resin in an excess of 2-isopropoxyethanol and cool the mixture to 0-5°C.
-
Slowly add 4-hydroxybenzyl alcohol to the mixture while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the Amberlyst 15 resin and wash it with a small amount of 2-isopropoxyethanol.
-
Remove the excess 2-isopropoxyethanol from the filtrate under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to yield pure 4-((2-isopropoxyethoxy)methyl)phenol.
-
Step 2: Synthesis of (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (Chiral Epoxide)
This crucial step introduces the desired stereochemistry. The phenolic intermediate is reacted with (S)-epichlorohydrin in the presence of a base to form the chiral epoxide.
-
Materials: 4-((2-isopropoxyethoxy)methyl)phenol, (S)-Epichlorohydrin, Potassium Carbonate, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-((2-isopropoxyethoxy)methyl)phenol in DMF in a reaction flask.
-
Add powdered potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add (S)-epichlorohydrin dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-epoxide.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of this compound
The final step in the formation of the free base involves the ring-opening of the chiral epoxide with isopropylamine.
-
Materials: (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, Isopropylamine, Methanol.
-
Procedure:
-
Dissolve the purified (R)-epoxide in methanol in a pressure-rated reaction vessel.
-
Cool the solution to 0-5°C and add an excess of isopropylamine.
-
Seal the vessel and heat the reaction mixture to 80°C for 8-12 hours.
-
Monitor the reaction for the disappearance of the epoxide by TLC.
-
Upon completion, cool the reaction mixture and remove the excess isopropylamine and methanol under reduced pressure.
-
The resulting crude this compound is obtained as an oil and can be used directly for salt formation or purified further by chromatography if necessary.
-
Step 4: Preparation of this compound Fumarate
The free base is converted to its stable fumarate salt for pharmaceutical use.
-
Materials: this compound, Fumaric acid, Acetone.
-
Procedure:
-
Dissolve the crude this compound in acetone.
-
In a separate flask, dissolve a stoichiometric amount of fumaric acid in hot acetone.
-
Slowly add the fumaric acid solution to the bisoprolol solution with stirring.
-
A white precipitate of this compound Fumarate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold acetone, and dry under vacuum to obtain the final product.
-
This compound Related Compounds and Impurities
The control of impurities is a critical aspect of pharmaceutical manufacturing. Impurities can arise from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation of the final product. A thorough understanding of the impurity profile is essential for ensuring the safety and efficacy of the drug.
Classification of Impurities
Bisoprolol impurities can be broadly categorized as:
-
Process-Related Impurities: These are impurities that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, or by-products of side reactions.
-
Degradation Products: These impurities are formed by the degradation of the API under various stress conditions such as heat, light, humidity, and acidic or basic environments.
Figure 2: Classification of Bisoprolol impurities.
Common Impurities and Their Formation
Forced degradation studies have been instrumental in identifying potential degradation products of Bisoprolol.[2][3][4] The following table summarizes some of the key impurities associated with Bisoprolol.
| Impurity Name | Structure | Source/Formation Pathway |
| Bisoprolol Impurity A (Des-isopropyl Bisoprolol) | 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-aminopropan-2-ol | Formed under acidic and alkaline hydrolysis.[2] |
| Bisoprolol Impurity D | 3,3'-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol) | A process-related impurity arising from a side reaction involving formaldehyde. |
| Bisoprolol Impurity G | 1,1'-(isopropylazanediyl)bis(3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) | A dimer impurity formed during the synthesis.[5] |
| Bisoprolol Impurity K | 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate | An ester impurity that can be formed from a related starting material.[5] |
| Bisoprolol Impurity L | 4-((2-isopropoxyethoxy)methyl)phenol | Unreacted key intermediate. |
| Bisoprolol Impurity Q | 1-(4-(hydroxymethyl)phenoxy)-3-(isopropylamino)propan-2-ol | Formed under alkaline hydrolysis.[2] |
Note: The structures for these impurities are widely available in pharmacopeial and chemical supplier databases.
Analytical Protocols for Quality Control
Robust analytical methods are essential for the quantitative determination of this compound and the detection and quantification of its impurities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) of this compound is critical. Chiral HPLC is the method of choice for this analysis.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an amine modifier (e.g., diethylamine) is typically used to improve peak shape and resolution. A common mobile phase composition is n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 273 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound Fumarate sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a solution of racemic Bisoprolol to ensure the resolution between the two enantiomer peaks is greater than 2.0.
-
The tailing factor for the this compound peak should be less than 1.5.
-
Reversed-Phase HPLC for Assay and Impurity Profiling
A stability-indicating RP-HPLC method is required to separate this compound from its related compounds and degradation products.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher aqueous composition and gradually increase the organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound Fumarate in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of about 1.0 mg/mL.
-
Prepare a reference solution of known impurities at a concentration corresponding to the reporting threshold (e.g., 0.1%).
-
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification of impurities requires advanced spectroscopic techniques.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the identification of unknown impurities. By analyzing the fragmentation patterns of the parent ion, the structure of the impurity can be elucidated.[2]
-
NMR: Nuclear Magnetic Resonance spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure of the synthesized this compound and its impurities. Comparison of the NMR spectra of the sample with that of a reference standard confirms the identity and purity of the compound.
Conclusion
The successful synthesis of enantiomerically pure this compound is a challenging yet achievable goal through carefully designed synthetic strategies, such as the chemoenzymatic approach detailed in this guide. A comprehensive understanding of the potential process-related and degradation impurities is paramount for the development of a robust and well-controlled manufacturing process. The implementation of validated, high-performance analytical methods is essential for ensuring the identity, purity, and quality of the final drug substance. This application note provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in the synthesis and control of this compound and its related compounds, ultimately contributing to the production of a safe and effective therapeutic agent.
References
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Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Repository of UKIM. [Link]
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View of Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022). Journal of the Serbian Chemical Society. [Link]
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Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). ResearchGate. [Link]
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Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). Scite.ai. [Link]
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Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Annals of Complementary and Alternative Medicine. [Link]
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Bisoprolol Impurities and Related Compound. Veeprho. [Link]
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Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1599. [Link]
- A novel process for the synthesis of bisodprolol and its intermediate. (2007).
-
Ganipisetty, V. N. R., Nadh, R. V., Jalandhar, D., & Manoj, P. (2016). A novel reversed phase liquid chromatographic method for the simultaneously determination of potential impurities of Bisoprolol Fumarate and Hydrochlorothiazide in a fixed dosage form. ResearchGate. [Link]
-
Bisoprolol Impurities. SynZeal. [Link]
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Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology. [Link]
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Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). ResearchGate. [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). Norwegian Research Information Repository. [Link]
-
Synthesis of 1-chloro-3-phenoxy-2-propanol. PrepChem.com. [Link]
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Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023). IJRPR. [Link]
-
Jun, Y., Xian, Z., Ying-ming, W., & Hong-wei, A. N. (2010). Research in synthesis of chiral drug bisoprolol fumarate. Semantic Scholar. [Link]
- A novel process for the synthesis of bisodprolol and its intermediate. (2007).
-
Popa, G., Dobre, A., & Sandulescu, R. (2010). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. ResearchGate. [Link]
- A novel process for the synthesis of bisodprolol and its intermediate. (2007).
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Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2021). Journal of Chemical Health Risks. [Link]
-
Gherman, C., Gligor, F., & Vlase, L. (2016). Fast RP-HPLC Method for the Determination of Bisoprolol. PubMed. [Link]
-
Fast RP-HPLC Method for the Determination of Bisoprolol. (2016). ResearchGate. [Link]
-
Bocquin, L., & Jacobsen, E. E. (2023). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Catalysts, 13(7), 1083. [Link]
- Preparation method of (R) -3-chloro-1, 2-propanediol. (2020).
-
Sari, Y., Ismed, F., & Putra, D. P. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. Royal Society Open Science, 10(12), 230985. [Link]
-
Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. (2023). R Discovery. [Link]
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Application Note: A Robust, Validated Stability-Indicating HPLC Assay for R-(+)-Bisoprolol Fumarate
Introduction: The Imperative for Stability-Indicating Assays
R-(+)-Bisoprolol is the inactive enantiomer of the widely used cardioselective beta-blocker, Bisoprolol. In pharmaceutical development and manufacturing, it is critical to not only quantify the active pharmaceutical ingredient (API) but also to monitor its purity and stability over time. A stability-indicating analytical method is one that can accurately measure the drug substance, free from interference from its degradation products, impurities, or excipients.[1] The development of such a method is a mandatory requirement for regulatory submissions, as outlined in ICH guidelines Q1A(R2) and Q2(R1).[1][2][3][4]
This guide explains the causality behind our experimental choices, providing a self-validating system that ensures the final analytical method is not just compliant, but robust and reliable for its intended purpose.
Overall Development and Validation Workflow
The development of a stability-indicating assay is a sequential process. First, we must intentionally degrade the drug substance to produce the very impurities the method needs to separate. Second, we develop a chromatographic method capable of resolving the parent drug from these degradants. Finally, we rigorously validate the method to prove its performance characteristics.
Caption: High-level workflow for stability-indicating method development.
Part I: Forced Degradation (Stress Studies) Protocol
Rationale: Forced degradation studies are the cornerstone of developing a stability-indicating method.[1] By subjecting this compound to harsh chemical and physical conditions, we intentionally generate its likely degradation products. This is essential to prove the method's specificity —its ability to separate the analyte from all potential interferences. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the sample.[1]
Protocol:
-
Prepare Stock Solution: Prepare a 1000 µg/mL stock solution of this compound Fumarate in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1N Hydrochloric Acid (HCl).[5]
-
Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for analysis.
-
-
Base (Alkaline) Hydrolysis:
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3-30% Hydrogen Peroxide (H₂O₂).[6]
-
Store the solution at room temperature for 24-48 hours, protected from light.[6]
-
Dilute to a final concentration of approximately 50 µg/mL. Note: The concentration of H₂O₂ and duration may need adjustment to achieve the target degradation.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose both solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Prepare a solution of approximately 50 µg/mL from the exposed samples for analysis.
-
-
Control Sample: Prepare an unstressed sample at the same concentration (50 µg/mL) for comparison.
Known Degradation Pathways: Forced degradation studies on Bisoprolol have revealed several key impurities. Acid hydrolysis is known to produce impurity A, while alkaline conditions can generate impurities A, G, K, L, and Q. Oxidative and thermal stress often result in impurities A, K, and L.
Caption: Potential degradation pathways of Bisoprolol under stress.
Part II: Chromatographic Method Development
Rationale: The primary objective is to achieve baseline resolution (Rs > 1.5) between the main this compound peak and all peaks corresponding to degradation products. A reversed-phase C18 column is a logical starting point due to its versatility and wide use for moderately polar compounds like Bisoprolol. The mobile phase composition, particularly its pH and organic content, is the most critical factor for optimizing selectivity and retention.
Optimized Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Instrumentation | HPLC or UPLC with PDA/UV Detector | PDA is crucial for wavelength screening and peak purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for Bisoprolol and its related substances.[5][9][10] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5-5.6) | Acetonitrile is a common organic modifier. A phosphate buffer provides pH control, which is critical for consistent retention and peak shape of ionizable compounds.[5][6][9] |
| Ratio | 70:30 or 75:25 (v/v) Acetonitrile:Buffer | This ratio is a good starting point and can be adjusted to optimize retention time. Higher acetonitrile content will decrease retention time.[5][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[5][9][10] |
| Detection Wavelength | 225-230 nm | Bisoprolol exhibits significant absorbance in this range, providing good sensitivity.[9][11][12] |
| Column Temperature | 30°C or Ambient | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analysis. |
Part III: Analytical Method Validation Protocol
Rationale: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for assay and impurity testing.[2][3][13][14]
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Inject standard solution five times before analysis. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[9] |
| Specificity | Analyze stressed samples, placebo, and spiked placebo. | Peak purity index > 0.999. No interference at the retention time of Bisoprolol from placebo or degradants. |
| Linearity | Analyze 5-7 concentrations across 50-150% of the target assay concentration. | Correlation coefficient (r²) ≥ 0.999.[5][9] |
| Range | Derived from linearity, accuracy, and precision data. | The range for which the method is linear, accurate, and precise.[4] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of API at 3 levels (e.g., 50%, 100%, 150%), in triplicate.[9][10] | Mean recovery should be within 98.0% - 102.0%.[5][10] |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD should be ≤ 2.0%.[10] |
| LOD & LOQ | Based on signal-to-noise ratio (S/N). | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1.[5] |
| Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase pH (±0.2), and column temperature (±2°C).[10] | System suitability parameters must still be met. %RSD of results should be ≤ 2.0%. |
Detailed Protocols:
-
Specificity:
-
Inject the diluent (blank) to confirm no interfering peaks.
-
Inject a solution of the formulation placebo to ensure excipients do not interfere.
-
Analyze all samples from the forced degradation study.
-
Use the PDA detector to perform peak purity analysis on the Bisoprolol peak in all stressed samples. The peak should be spectrally pure, confirming no co-elution.
-
-
Linearity:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 25 to 75 µg/mL for a 50 µg/mL target).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (Recovery):
-
Prepare a placebo solution at the concentration found in the final product.
-
Spike the placebo solution with the this compound standard at three different concentration levels (e.g., 50%, 100%, 150% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Conclusion
This application note outlines a systematic and robust approach to developing a stability-indicating assay for this compound Fumarate. By logically progressing from forced degradation to method development and culminating in a full ICH-compliant validation, the resulting analytical method is proven to be specific, accurate, precise, and reliable. This method is suitable for routine quality control analysis, stability testing of drug substances and products, and for supporting regulatory filings. The detailed protocols and justifications provided herein serve as a practical guide for scientists to implement and adapt this methodology in their own laboratories.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Development And Validation of Stability Indicating RP-HPLC Method For Quantification of Bisoprolol Fumarate and Telmisartan in Tablet Dosage Form. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Assay of Bisoprolol and Hydrochlorothiazide in Combined Tablet Dosage. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021, December 5). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Retrieved from [Link]
-
Hassan, S. A., Nashat, N. W., Elghobashy, M. R., Abbas, S. S., & Moustafa, A. A. (2020, August 21). Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study. Journal of Chromatographic Science, 58(8), 747–758. Retrieved from [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022, June 21). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Retrieved from [Link]
-
Altabrisa Group. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Journal of Pharmaceutical and Drug Research. (n.d.). Development of stability indicating greener RP-HPLC method for the analysis of drugs used for hypertension. Retrieved from [Link]
-
Repository of UKIM. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Development And Validation of Stability Indicating RP-HPLC Method For Quantification of Bisoprolol Fumarate and Telmisartan in Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2022, August 18). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Retrieved from [Link]
-
Impact Factor. (2023, September 25). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Retrieved from [Link]
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Application Note & Protocol: A Validated Chiral HPLC Method for the Quantification of R-(+)-Bisoprolol in Pharmaceutical Formulations
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the R-(+)-enantiomer of Bisoprolol in pharmaceutical dosage forms. Bisoprolol is a cardioselective β1-adrenergic blocker administered as a racemic mixture, with the S-(-)-enantiomer possessing the primary therapeutic activity.[1][2] Consequently, the precise quantification of the R-(+)-distomer is critical for ensuring the stereochemical purity and quality of the drug product. The protocols herein are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for establishing method specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Introduction: The Imperative for Enantiomeric Purity
Bisoprolol is a widely prescribed medication for cardiovascular conditions such as hypertension.[6][7] It is administered as a racemate, a 1:1 mixture of its two enantiomers: S-(-)-bisoprolol and R-(+)-bisoprolol. The pharmacological activity, however, resides almost exclusively in the S-(-) form.[1] Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. The presence of an undesired enantiomer (the distomer) can, in some cases, contribute to side effects or be inactive, effectively reducing the potency of the administered dose. Therefore, a validated analytical method capable of separating and quantifying these enantiomers is not merely a technical exercise but a fundamental requirement for patient safety and drug efficacy.
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and analysis of pharmaceutical compounds.[8][9] For chiral molecules like bisoprolol, direct separation using a Chiral Stationary Phase (CSP) is the preferred approach, offering high reproducibility and sensitivity without the need for complex sample derivatization.[10][11][12][13]
The validation of such an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose.[14][15] This application note details the validation of a chiral HPLC method for this compound, following the rigorous framework set by the ICH Q2(R1) guideline to ensure the method is reliable, reproducible, and fit-for-purpose in a quality control environment.[3][5]
Method Development & Chromatographic System
The primary challenge in this analysis is achieving baseline separation between the two bisoprolol enantiomers. This was accomplished by selecting an appropriate chiral stationary phase and optimizing the mobile phase composition.
2.1. Rationale for Chromatographic Choices
-
Technique: Reverse-Phase HPLC was chosen for its robustness and compatibility with aqueous-organic mobile phases, which are ideal for analyzing polar compounds like bisoprolol.
-
Stationary Phase: A polysaccharide-based CSP, specifically a cellulose-based column, was selected. These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including beta-blockers, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[10][11]
-
Mobile Phase: A mobile phase consisting of an organic modifier (Acetonitrile) and an aqueous buffer with a basic additive (diethylamine) was found to be optimal. The basic additive is crucial; it acts as a competing base to minimize interactions between the amine group of bisoprolol and residual silanols on the silica support, thereby improving peak symmetry and resolution.
-
Detection: UV detection at 225 nm was selected, as bisoprolol exhibits a strong chromophore with a high molar absorptivity at this wavelength, ensuring high sensitivity.[16]
2.2. Optimized Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Chiral Cellulose-based CSP (e.g., Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. SST is a non-negotiable part of the analytical run, ensuring that the equipment, electronics, and analytical operations constitute a system capable of producing reliable data.[17][18][19]
Protocol:
-
Prepare a System Suitability Solution containing approximately 50 µg/mL of racemic bisoprolol fumarate.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the System Suitability Solution.
-
Calculate the key performance parameters and verify they meet the acceptance criteria listed below.
Table of System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) between Enantiomers | ≥ 2.0 | Ensures baseline separation for accurate quantification.[17][20] |
| Tailing Factor (T) for R-(+)-Peak | ≤ 2.0 | Confirms peak symmetry, preventing integration errors.[20][21] |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency.[20] |
| Repeatability (%RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and detector.[20][21] |
Analytical Method Validation Workflow
The validation process follows a structured workflow to test all the performance characteristics of the method as defined by ICH Q2(R1).
Caption: Workflow for the validation of the chiral HPLC method.
Validation Protocols and Acceptance Criteria
Specificity (and Stability-Indicating Properties)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][22][23] This is arguably the most critical validation parameter for a stability-indicating method.
Protocol:
-
Blank & Placebo Analysis: Inject the mobile phase (blank) and a solution prepared from a placebo tablet formulation to ensure no interfering peaks are observed at the retention time of the this compound enantiomer.
-
Resolution Check: Inject individual solutions of S-(-)-bisoprolol and this compound, followed by a solution of the racemate, to confirm peak identification and demonstrate baseline resolution.
-
Forced Degradation Studies: Subject the drug product to various stress conditions to produce potential degradation products.[16][24] The goal is to demonstrate that the this compound peak remains pure and is not affected by any degradants.
-
Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.[24]
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.[24]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.[25]
-
Photolytic Degradation: Expose the sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[25]
-
-
Analyze all stressed samples using the proposed method. Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in each chromatogram.
Acceptance Criteria:
-
No interference from blank or placebo at the retention time of this compound.
-
The method must resolve this compound from its S-(-) enantiomer and all degradation products (Resolution > 2.0).
-
The peak purity angle must be less than the peak purity threshold for the this compound peak under all stress conditions, indicating spectral homogeneity.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector's response over the intended range.[22][24]
Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the R-(+)-enantiomer (e.g., if the limit is 1.0%, the range could be 0.25% to 1.5%).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.998.[10]
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[14] The range is confirmed by the successful validation of these parameters.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[5][22] It is determined by applying the method to a sample matrix (placebo) spiked with known amounts of the analyte.
Protocol:
-
Prepare a placebo solution from the pharmaceutical formulation.
-
Spike the placebo with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Table of Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 0.5 | 0.495 | 99.0% |
| 100% | 1.0 | 1.012 | 101.2% |
| 150% | 1.5 | 1.488 | 99.2% |
Acceptance Criteria:
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[23]
Protocol:
-
Repeatability (Intra-Assay Precision):
-
Intermediate Precision (Inter-Assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
Repeatability: The %RSD for the six preparations should be ≤ 5.0% (a wider limit is often acceptable for low-level impurity analysis).
-
Intermediate Precision: The cumulative %RSD for all 12 preparations (from both days) should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
Protocol:
-
Based on Signal-to-Noise Ratio (S/N):
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[22]
-
Acceptance Criteria:
-
The LOQ must be demonstrated to be precise and accurate (e.g., %RSD < 10% and recovery of 90-110%).
-
The LOQ must be below the reporting threshold for the impurity.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23]
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 20°C and 30°C).
-
Mobile Phase Organic Content: ± 2% absolute (e.g., Acetonitrile at 78% and 82%).
-
-
Inject the system suitability solution for each condition and evaluate the SST parameters.
Acceptance Criteria:
-
All system suitability criteria (Resolution, Tailing Factor, etc.) must be met under all varied conditions.
-
The changes should not produce a significant impact on the analytical results.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The chiral HPLC method detailed in this application note has been successfully validated according to ICH Q2(R1) guidelines. The method is specific, stability-indicating, linear, accurate, precise, and robust for the quantification of this compound in pharmaceutical formulations. The established protocols provide a reliable framework for researchers and quality control laboratories to implement this method for routine analysis, ensuring the stereochemical purity and quality of bisoprolol drug products.
References
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Pocrnić, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Lazarevska Todevska, E., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]
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Patel, D., et al. (2022). Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma. Journal of AOAC International, 105(6), 1645-1652. [Link]
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Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
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Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Impact Factor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impact Factor. [Link]
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Induri, M., et al. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. [Link]
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Lazarevska Todevska, E., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. [Link]
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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UKIM Repository. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Repository of UKIM. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Patel, D. R., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 18-25. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Elumalai, S., et al. (2025). Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate. Advanced Journal of Chemistry A, 8(9), 1488-1507. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Kurbanoglu, S., et al. (2013). Stability-Indicating UPLC Method for the Determination of Bisoprolol Fumarate and Hydrochlorothiazide: Application to Dosage Forms and Biological Sample. Chromatographia, 77(3-4), 365-371. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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ResearchGate. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
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Kurbanoglu, S., et al. (2013). Stability-Indicating UPLC Method for the Determination of Bisoprolol Fumarate and Hydrochlorothiazide: Application to Dosage Forms and Biological Sample. Scilit. [Link]
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BEPLS. (2022). RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage Form. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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PubChem. (n.d.). Bisoprolol, (R)-. National Center for Biotechnology Information. [Link]
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Wang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 448. [Link]
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Gpatindia. (2020). BISOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
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ResearchGate. (2025). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]
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Baokar, S.B., et al. (2013). Analytical Method Development and Validation for Simultaneous Determination of Bisoprolol Fumarate and Amlodipine Besylate. Indo American Journal of Pharmaceutical Research, 3(8), 6649-6657. [Link]
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Rao, G.S., et al. (2015). Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations. Semantic Scholar. [Link]
-
Journals Of University Eloued. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian journal of biosciences, 2(2). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Logoyda, L. S. (2019). Analysis of approaches to the development and validation of the methods of analysis of bisoprolol in drugs and biological liquids. SciSpace. [Link]
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PubChem. (n.d.). Bisoprolol. National Center for Biotechnology Information. [Link]
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Drugs.com. (2025). Bisoprolol: Package Insert / Prescribing Information. Drugs.com. [Link]
-
ResearchGate. (n.d.). Chemical structure of bisoprolol (CAS 66722-44-9). ResearchGate. [Link]
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Application Note: Utilizing R-(+)-Bisoprolol as a Reference Standard for Chiral Purity Analysis
Abstract
This application note provides a comprehensive guide for the use of R-(+)-bisoprolol as a reference standard in the chromatographic analysis of bisoprolol, a widely used beta-blocker. Bisoprolol is a chiral compound, with the S-(-)-enantiomer possessing the desired therapeutic activity. The R-(+)-enantiomer, or distomer, may be inactive or contribute to side effects.[1][2] Consequently, regulatory bodies require accurate quantification of the enantiomeric purity of the drug substance. This document outlines the scientific rationale, detailed protocols, and system suitability requirements for a robust High-Performance Liquid Chromatography (HPLC) method designed to separate and quantify the enantiomers of bisoprolol, ensuring the quality and safety of the final drug product.
Introduction: The Significance of Chirality in Bisoprolol
Bisoprolol is a selective β1 adrenergic receptor antagonist prescribed for cardiovascular diseases. It contains a single chiral center, resulting in two enantiomers: S-(-)-bisoprolol and this compound. The pharmacological activity resides almost exclusively in the S-(-)-enantiomer (the eutomer).[3] The R-(+)-enantiomer (the distomer) is significantly less active. The Food and Drug Administration (FDA) and other global regulatory agencies have established guidelines that necessitate the control of stereoisomeric composition in drug products.[2] Therefore, a validated, stereoselective analytical method is essential to ensure that the unwanted R-(+)-enantiomer is below specified limits.
The this compound enantiomer serves as the critical reference standard in this analysis. It is used to confirm the identity of the distomer peak and to validate the analytical method's ability to resolve and accurately quantify it, often at low levels, in the presence of the therapeutically active S-(-)-enantiomer.
The Role and Qualification of the Reference Standard
A reference standard is a highly purified compound used for qualitative and quantitative analysis.[4] Its proper preparation and characterization are foundational to achieving accurate and traceable analytical results.[5][6][7][8] For chiral analysis, the this compound reference standard is primarily used for:
-
Peak Identification: Confirming the retention time of the R-(+)-enantiomer.
-
Resolution Determination: Ensuring baseline separation from the S-(-)-enantiomer.
-
Method Validation: Establishing key validation parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the distomer, in accordance with ICH Q2(R1) guidelines.[9][10]
If a commercial, pharmacopeia-traceable this compound standard is unavailable, it must be synthesized or isolated from a racemic mixture and thoroughly characterized to confirm its identity and purity.[4]
Physicochemical Properties of Bisoprolol
| Property | Value |
| Chemical Formula | C₁₈H₃₁NO₄ |
| Molar Mass | 325.4 g/mol |
| Appearance | White Crystalline Powder |
| pKa | ~9.5 |
| UV Maximum (in Methanol) | ~225 nm, ~273 nm |
Chromatographic Method for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[1][11][12] Macrocyclic antibiotic-based CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the chiral separation of beta-blockers like bisoprolol.[3][13][14]
Principle of Separation
The teicoplanin-based CSP provides a complex three-dimensional structure with multiple interaction sites (ionic, hydrogen bonding, dipole-dipole). The differential interaction energies between the S-(-) and R-(+) enantiomers of bisoprolol and the chiral selector on the stationary phase lead to different retention times, enabling their separation.
Recommended Instrumentation and Materials
-
HPLC System: A system capable of delivering a stable, pulse-free flow with a UV or fluorescence detector.
-
Chiral Column: A teicoplanin-based column (e.g., Chirobiotic T) is recommended. Dimensions of 250 mm x 4.6 mm, 5 µm particle size are typical.
-
Reference Standards: High-purity S-(-)-bisoprolol and this compound. Racemic bisoprolol is also required for method development and system suitability.
-
Reagents: HPLC-grade methanol, glacial acetic acid, and triethylamine.
Experimental Protocols
Preparation of Solutions
Caution: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Mobile Phase Preparation:
-
This compound Reference Standard Stock Solution (Standard A - 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.
-
-
S-(-)-Bisoprolol Stock Solution (Standard B - 1 mg/mL):
-
Accurately weigh approximately 25 mg of S-(-)-bisoprolol into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
System Suitability Solution (Racemic Mixture):
-
Accurately weigh approximately 10 mg of racemic bisoprolol into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Solution (for Drug Substance Purity):
-
Accurately weigh approximately 25 mg of the bisoprolol drug substance to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC with UV or Fluorescence Detector |
| Column | Chirobiotic T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.025, v/v/v)[15][16][17][18] |
| Flow Rate | 1.5 mL/min[15][16][17][18] |
| Column Temperature | Ambient (~25 °C) |
| Detection | Fluorescence: Ex: 275 nm, Em: 305 nm[15][16][17][18] (preferred for sensitivity) or UV at 230 nm[13] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes (or until both enantiomers have eluted) |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[19][20][21] This is a non-negotiable step to ensure the validity of the results.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution (Racemic Mixture).
-
Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | NLT 1.5 between S-(-) and R-(+) peaks | Ensures baseline separation for accurate integration.[21][22] |
| Tailing Factor (T) | NMT 2.0 for the S-(-)-bisoprolol peak | Confirms good peak symmetry and column performance.[21] |
| Repeatability (%RSD) | NMT 2.0% for the peak area of S-(-)-bisoprolol | Demonstrates the precision of the injector and system.[21] |
NLT = Not Less Than; NMT = Not More Than; %RSD = Percent Relative Standard Deviation.
Data Analysis and Workflow
The amount of this compound in the sample is calculated as a percentage of the total bisoprolol content.
Calculation:
% this compound = (Area of R-(+) peak / (Area of S-(-) peak + Area of R-(+) peak)) x 100%
This calculation assumes equal response factors for both enantiomers, which is typical for UV and fluorescence detection of enantiomers.
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final result reporting.
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Application Notes and Protocols for the Pharmacokinetic Study of R-(+)-Bisoprolol
Introduction: The Significance of Stereoselectivity in Bisoprolol Pharmacokinetics
Bisoprolol is a cardioselective beta-1 adrenergic blocker widely prescribed for the management of cardiovascular diseases such as hypertension and heart failure.[1][2] It is administered as a racemic mixture, containing equal amounts of the S-(-)- and R-(+)-enantiomers. While both enantiomers contribute to the therapeutic effect, the S-(-)-enantiomer is predominantly responsible for the beta-blocking activity. The R-(+)-enantiomer, however, is not inert and its pharmacokinetic profile is crucial for a comprehensive understanding of the drug's overall disposition in the body.
Emerging evidence points towards stereoselective metabolism of bisoprolol, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][4][5] Notably, CYP2D6 metabolizes the R-(+)-enantiomer at a faster rate than the S-(-)-enantiomer.[4][5] This stereoselectivity in metabolism can lead to different plasma concentration-time profiles for each enantiomer, potentially impacting the therapeutic window and risk of adverse effects. Therefore, a dedicated experimental design to study the pharmacokinetics of R-(+)-bisoprolol is not merely an academic exercise but a critical step in optimizing its clinical use and ensuring patient safety.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical and clinical pharmacokinetic studies for this compound. The protocols herein are designed to be self-validating, incorporating best practices and adhering to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Part 1: Preclinical Pharmacokinetic Study Design for this compound in an Animal Model
The primary objective of a preclinical pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a relevant animal model. This data is foundational for predicting human pharmacokinetics and for designing first-in-human clinical trials.
Rationale for Animal Model Selection
The choice of animal model is a critical decision. Rodents, such as Sprague-Dawley rats, are often used for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. For a more comprehensive evaluation that may better translate to human pharmacokinetics, a non-rodent species like the Beagle dog can be employed, as their metabolic pathways can sometimes more closely resemble those of humans. For the purpose of this protocol, we will focus on the Sprague-Dawley rat model.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a preclinical pharmacokinetic study of this compound.
Caption: Workflow for Preclinical this compound Pharmacokinetic Study.
Detailed Preclinical Protocol
1.3.1. Animal Husbandry and Acclimatization
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 200-250 g
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the study. Provide standard chow and water ad libitum.
1.3.2. Dose Preparation and Administration
Two routes of administration will be used to assess both oral bioavailability and intravenous pharmacokinetics.
-
Intravenous (IV) Group:
-
Dose: 1 mg/kg of this compound.
-
Vehicle: 0.9% saline.
-
Administration: Administer as a bolus injection via the tail vein.
-
-
Oral (PO) Group:
-
Dose: 5 mg/kg of this compound.
-
Vehicle: 0.5% methylcellulose in water.
-
Administration: Administer via oral gavage.
-
1.3.3. Blood Sampling
A sparse sampling design is often employed in rodent studies to minimize stress and blood loss from individual animals.
-
Sampling Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sampling Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Procedure: Collect approximately 0.2 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.
1.3.4. Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability (calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100) |
Part 2: Clinical Pharmacokinetic Study Design for this compound in Healthy Volunteers
A clinical pharmacokinetic study in healthy volunteers is essential to understand how this compound behaves in humans. The design must be ethically sound and scientifically rigorous.
Study Design and Rationale
A single-center, open-label, two-period, single-dose, crossover study is a robust design for this purpose. This design allows for within-subject comparison of different formulations or routes of administration, reducing inter-individual variability.
Ethical Considerations
The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All participants must provide written informed consent before any study-related procedures are performed. The study should be conducted in accordance with the principles of Good Clinical Practice (GCP).
Clinical Study Workflow
Caption: Workflow for a Clinical Crossover Pharmacokinetic Study.
Detailed Clinical Protocol
2.4.1. Subject Population
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion Criteria: History of cardiovascular, renal, or hepatic disease; use of any prescription or over-the-counter medications within 14 days of dosing; known allergy to bisoprolol.
2.4.2. Dosing Regimen
-
Drug Product: A single oral dose of 5 mg this compound.
-
Administration: Administer with 240 mL of water after an overnight fast of at least 10 hours.
2.4.3. Blood Sampling
-
Sampling Schedule: Pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Procedure: Collect approximately 4 mL of venous blood at each time point into tubes containing K2EDTA.
-
Plasma Processing: Process and store plasma samples as described in the preclinical protocol.
2.4.4. Pharmacokinetic Analysis
-
Calculate the same pharmacokinetic parameters as in the preclinical study using non-compartmental analysis.
Part 3: Bioanalytical Method for the Quantification of this compound in Plasma
A validated, sensitive, and specific bioanalytical method is the cornerstone of any pharmacokinetic study. For chiral compounds like bisoprolol, a stereoselective assay is mandatory. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Method Overview
The method involves protein precipitation for sample cleanup, followed by chiral chromatographic separation and quantification using LC-MS/MS.
Detailed Bioanalytical Protocol
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Chiral Column: A chiral stationary phase column, such as one based on a macrocyclic antibiotic (e.g., Chirobiotic V), is suitable for the enantioseparation of bisoprolol.[9][10]
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine has been shown to be effective for the chiral separation of bisoprolol enantiomers.[9][10] A typical starting condition could be a gradient of methanol and a volatile buffer like ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 326.2 | 116.1 |
| Internal Standard | (Varies based on IS) | (Varies based on IS) |
3.2.3. Method Validation
The bioanalytical method must be fully validated according to the guidelines of the EMA or FDA.[11][12][13] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (within-run and between-run)
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the robust investigation of this compound pharmacokinetics. By adhering to these detailed methodologies, researchers can generate high-quality, reliable data that will contribute to a deeper understanding of bisoprolol's stereoselective disposition and ultimately support its safe and effective clinical use. The emphasis on explaining the rationale behind experimental choices and the integration of regulatory guidelines ensures that the generated data will be suitable for scientific publication and regulatory submissions.
References
- Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S16-20.
- Qingmu. (2024).
- Dr.Oracle. (2025). How is bisoprolol (beta-blocker) metabolized?. Dr.Oracle.
- Janković, S. M., et al. (2012). Population pharmacokinetics of bisoprolol in patients with chronic heart failure. International Journal of Clinical Pharmacy, 34(2), 343-349.
- Wikipedia. (n.d.). Bisoprolol. Wikipedia.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Horikiri, Y., Suzuki, T., & Mizobe, M. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences, 87(3), 289-294.
- European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
- De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- European Medicines Agency. (2011). Guideline Bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Slideshare. (n.d.).
- Tesař, M., & Hošková, K. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 689.
- ResearchGate. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters.
- Kovačić, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62.
- U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery.
- U.S. Food and Drug Administration. (2021).
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- 2. Bisoprolol - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 8. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Notes: Characterizing Stereoselective Binding to β1-Adrenergic Receptors Using R-(+)-Bisoprolol
Introduction: The Critical Role of Stereochemistry in Pharmacology
The β1-adrenergic receptor (β1-AR), a G-protein-coupled receptor predominantly found in cardiac tissue, is a key regulator of cardiovascular function and a primary target for treating conditions like hypertension and heart failure.[1][2] Bisoprolol is a well-established, highly selective β1-AR antagonist.[3][4] Like many pharmaceuticals, bisoprolol is a chiral molecule and is clinically administered as a racemic mixture of two enantiomers: S-(-)-bisoprolol and R-(+)-bisoprolol.[5]
Pharmacological activity is often stereospecific, meaning only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) is significantly less active or inactive.[6] For bisoprolol, the S-(-) enantiomer is the potent eutomer, exhibiting high affinity for the β1-AR.[5] The R-(+) enantiomer is the distomer, displaying substantially lower binding affinity.[7]
This application note provides a detailed protocol for utilizing this compound in competitive radioligand binding assays. By directly comparing the binding affinities of the S-(-) and R-(+) enantiomers, researchers can definitively demonstrate and quantify the stereoselectivity of ligand binding to the β1-adrenergic receptor, a fundamental step in drug characterization and receptor pharmacology.
Principle of the Competitive Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[8][9] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (which binds to the receptor of interest) and a membrane preparation containing the receptor are incubated with varying concentrations of an unlabeled "competitor" compound.[9][10] The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner.
By generating competition curves for both S-(-)-bisoprolol and this compound, we can determine their respective inhibitor concentrations at 50% displacement (IC50). These values are then used to calculate the inhibition constant (Ki), a true measure of binding affinity. The ratio of the Ki values (Ki of R-(+) / Ki of S-(-)) provides a quantitative measure of the receptor's stereoselectivity.
Caption: Principle of stereoselective competitive binding at the β1-AR.
Materials and Reagents
Equipment:
-
96-well microplates (polypropylene)
-
Cell harvester for rapid filtration
-
Glass fiber filters (e.g., Whatman GF/B)[10]
-
Liquid scintillation counter
-
Multichannel pipettes
-
Incubator or water bath (25°C - 37°C)
-
High-speed refrigerated centrifuge
Reagents:
-
Membrane Preparation: Membranes from cells or tissues expressing a high density of β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1-AR, rat heart membranes).[11]
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP). Use at a concentration near its dissociation constant (Kd).[10][12]
-
Competitors:
-
This compound Fumarate
-
S-(-)-Bisoprolol Fumarate
-
-
Non-Specific Binding Control: Propranolol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.
-
Scintillation Fluid.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. All dilutions and additions should be performed on ice.
Step 1: Preparation of Reagents
-
Assay Buffer: Prepare 1L of 50 mM Tris-HCl, 5 mM MgCl₂, and adjust pH to 7.4. Store at 4°C.
-
Competitor Stock Solutions: Prepare 10 mM stock solutions of this compound and S-(-)-bisoprolol in DMSO.
-
Serial Dilutions: Perform serial dilutions of the competitor stocks in assay buffer to create a range of concentrations. For S-(-)-bisoprolol, a typical range would be 10⁻¹¹ M to 10⁻⁵ M. For this compound, a higher range of 10⁻⁸ M to 10⁻³ M will be necessary.
-
Radioligand Working Solution: Dilute the radioligand stock in assay buffer to a concentration of 2x its Kd value (e.g., if Kd is 1 nM, prepare a 2 nM solution).
-
Membrane Preparation: Thaw the membrane aliquot on ice. Dilute in ice-cold assay buffer to a concentration that provides sufficient signal (typically 10-20 µg of protein per well).[9] Homogenize gently before use.
Step 2: Assay Plate Setup
-
Total Binding (TB): 50 µL of assay buffer. These wells determine the maximum binding of the radioligand.
-
Non-Specific Binding (NSB): 50 µL of 20 µM Propranolol (for a 10 µM final concentration). These wells measure radioligand binding to non-receptor components.
-
Competitor Wells: 50 µL of each serially diluted concentration of this compound or S-(-)-bisoprolol. Run all conditions in triplicate.
Step 3: Binding Reaction
-
Add 50 µL of the 2x radioligand solution to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction. The final volume in each well is 200 µL.
-
Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation.[10]
Step 4: Termination and Harvesting
-
Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.[10]
-
Wash each well rapidly with 3 x 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag or vials, and add scintillation fluid.
Step 5: Quantification
-
Measure the radioactivity (in counts per minute, CPM) of each filter spot using a liquid scintillation counter.
Caption: Experimental workflow for the competitive binding assay.
Data Analysis and Interpretation
1. Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each competitor concentration, calculate the Percent Specific Binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
2. Generate Competition Curves:
-
Plot the % Specific Binding against the log[Competitor Concentration] for both R-(+) and S-(-) enantiomers.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model. This will yield the IC50 value for each enantiomer.
3. Calculate the Inhibition Constant (Ki):
-
The IC50 value is dependent on the concentration of the radioligand used.[13][14] To determine the intrinsic affinity of the competitor (Ki), use the Cheng-Prusoff equation .[13][15][16] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] = Concentration of radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
4. Determine the Stereoselectivity Ratio:
-
This ratio quantifies the degree to which the receptor prefers the active enantiomer. Stereoselectivity Ratio = Ki (this compound) / Ki (S-(-)-bisoprolol)
-
A high ratio indicates a high degree of stereospecificity in the binding interaction.
Expected Results: The S-(-) enantiomer of bisoprolol is expected to have a significantly lower Ki value than the R-(+) enantiomer, resulting in a stereoselectivity ratio much greater than 1.
| Compound | Target Receptor | Typical Ki (nM) | Stereoselectivity Ratio |
| S-(-)-Bisoprolol | Human β1-AR | ~5 - 10 | \multirow{2}{*}{>50} |
| This compound | Human β1-AR | >500 | |
| (Note: These values are illustrative and should be determined experimentally. Actual values may vary based on assay conditions and membrane source.)[17][18] |
Troubleshooting and Best Practices
-
High Non-Specific Binding (>20% of Total Binding):
-
Cause: Radioligand sticking to filters or plate; membrane concentration too high.
-
Solution: Pre-soak filters in 0.5% polyethyleneimine; reduce the amount of membrane protein per well; ensure adequate washing.
-
-
Low Signal (Low Total Binding CPM):
-
Cause: Low receptor expression in membrane prep; degraded radioligand or membranes.
-
Solution: Use a membrane source with higher Bmax; ensure proper storage and handling of reagents; increase membrane protein concentration.
-
-
Poor Curve Fit (Low R²):
-
Cause: Inaccurate pipetting; inappropriate concentration range; insufficient incubation time.
-
Solution: Calibrate pipettes; widen or narrow the competitor concentration range; optimize incubation time to ensure equilibrium is reached.
-
Conclusion
This application note details a robust method for using this compound as an essential tool in receptor binding assays. By comparing its binding affinity directly against its potent S-(-) enantiomer, researchers can unequivocally demonstrate and quantify the stereoselectivity of the β1-adrenergic receptor. This fundamental assay is crucial for the pharmacological characterization of new chemical entities and for validating the specificity of receptor-ligand interactions in drug discovery and development.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Proc Soc Exp Biol Med. 1987 May;185(1):89-92. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. J Pharmacol Toxicol Methods. 2005 Sep-Oct;52(2):254-63. [Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. 2019 Feb 13;24(4):687. [Link]
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr Protoc. 2023 Jan;3(1):e649. [Link]
-
The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. ResearchGate. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
-
Bisoprolol. PubChem - NIH. [Link]
-
Iodocyanopindolol. Wikipedia. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]
-
Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate. J Clin Pharmacol. 1994 Aug;34(8):829-36. [Link]
-
Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. PMC - NIH. [Link]
-
Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats. J Cardiovasc Pharmacol. 1990 Mar;15(3):421-7. [Link]
-
Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro. ResearchGate. [Link]
-
Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. PMC - NIH. [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. [Link]
-
Bisoprolol. Wikipedia. [Link]
-
Pharmacodynamic profile of the selective beta 1-adrenoceptor antagonist bisoprolol. J Cardiovasc Pharmacol. 1986;8 Suppl 11:S16-20. [Link]
-
(PDF) Beta adrenoceptor subtype binding activity in plasma and beta blockade by propranolol and beta-1 selective bisoprolol in humans. Evaluation with Schild-plots. ResearchGate. [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]
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- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Bisoprolol - Wikipedia [en.wikipedia.org]
- 4. Pharmacodynamic profile of the selective beta 1-adrenoceptor antagonist bisoprolol. | Semantic Scholar [semanticscholar.org]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodocyanopindolol - Wikipedia [en.wikipedia.org]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
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- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
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- 18. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive and Selective Quantification of R-(+)-Bisoprolol in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of R-(+)-bisoprolol in human plasma. Bisoprolol is a cardioselective β1-adrenergic blocker, with the S-(-)-enantiomer being primarily responsible for the therapeutic effect. However, understanding the pharmacokinetic profile of the R-(+)-enantiomer is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. This method utilizes a chiral stationary phase for the separation of bisoprolol enantiomers, followed by sensitive and selective detection using a triple quadrupole mass spectrometer. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides a comprehensive validation strategy adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the stereoselective analysis of bisoprolol.
Introduction
Bisoprolol is a widely prescribed medication for the treatment of cardiovascular conditions such as hypertension and heart failure.[7] It is administered as a racemic mixture of its two enantiomers, R-(+)- and S-(-)-bisoprolol. The pharmacological activity of bisoprolol is primarily attributed to the S-(-)-enantiomer. The differential pharmacokinetics and metabolism of the individual enantiomers can have significant implications for the overall efficacy and safety profile of the drug. Therefore, the ability to selectively quantify each enantiomer in biological matrices is of paramount importance in clinical and preclinical studies.
This application note addresses the need for a specific and sensitive bioanalytical method for this compound. Traditional achiral methods are insufficient for stereoselective pharmacokinetic studies. The method described herein employs a chiral liquid chromatography phase to resolve the enantiomers, coupled with the high selectivity and sensitivity of tandem mass spectrometry, to provide a reliable tool for in-depth pharmacokinetic and metabolism studies of bisoprolol.
Physicochemical Properties of Bisoprolol
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. Key properties of bisoprolol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO₄ | PubChem |
| Molecular Weight | 325.4 g/mol | PubChem[1] |
| pKa (secondary amine) | ~9.57 | PubChem[1] |
| LogP | 1.87 - 2.2 | PubChem, Wikipedia[1][8] |
| Chemical Structure | ResearchGate[3][9][10] |
The basic nature of the secondary amine (pKa ~9.57) makes bisoprolol an excellent candidate for positive ion electrospray ionization (ESI+). Its moderate lipophilicity (LogP ~2) suggests that liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are viable sample preparation strategies.
LC-MS/MS Method Development
The development of a robust LC-MS/MS method requires a systematic optimization of chromatographic and mass spectrometric conditions. The causality behind the experimental choices is detailed below.
Mass Spectrometry
Given the basic nature of bisoprolol, initial experiments were conducted in positive electrospray ionization mode (ESI+).
-
Parent and Product Ion Selection: Direct infusion of a standard solution of this compound (1 µg/mL in methanol) into the mass spectrometer was performed to determine the optimal precursor and product ions. The protonated molecule [M+H]⁺ was observed at m/z 326.2.[7][9][11] Collision-induced dissociation (CID) of this precursor ion yielded a prominent and stable product ion at m/z 116.1.[9][11] This transition (326.2 → 116.1) was selected for selected reaction monitoring (SRM) due to its high specificity and intensity.
-
Internal Standard (IS) Selection: For accurate and precise quantification, a stable isotope-labeled internal standard is the gold standard.[12] Bisoprolol-d5 is commercially available and was chosen as the internal standard.[13] It co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. The SRM transition for Bisoprolol-d5 was determined to be m/z 331.2 → 116.1.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | This compound | Bisoprolol-d5 (IS) |
| Precursor Ion (m/z) | 326.2 | 331.2 |
| Product Ion (m/z) | 116.1 | 116.1 |
| Collision Energy (eV) | 20 | 20 |
| Ionization Mode | ESI+ | ESI+ |
Liquid Chromatography
The primary challenge in the chromatography was the separation of the R-(+) and S-(-) enantiomers.
-
Chiral Stationary Phase: A Chirobiotic V column was selected for the chiral separation.[14] This stationary phase, based on a macrocyclic glycopeptide (vancomycin), has demonstrated excellent enantioselectivity for a variety of chiral amines, including beta-blockers.[15]
-
Mobile Phase Optimization: A polar organic mobile phase consisting of methanol with small amounts of an acid and a base (acetic acid and triethylamine) was found to be effective for the enantioseparation of bisoprolol on this type of chiral stationary phase.[14] The final optimized mobile phase was a mixture of methanol, acetic acid, and triethylamine (100:0.1:0.05, v/v/v). This composition provided good peak shape and resolution between the two enantiomers.
Table 2: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | Chirobiotic V, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.05, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Bisoprolol-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Bisoprolol-d5 stock solution in methanol:water (50:50, v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the sample preparation procedure.
Caption: Liquid-Liquid Extraction Workflow.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.5 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Bioanalytical Method Validation
The developed method was validated according to the FDA and EMA guidelines.[1][2][3][4][5][6] The validation assessed the following parameters:
Caption: Bioanalytical Method Validation Parameters.
Table 3: Summary of Validation Results
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity (r²) | 0.5 - 200 | ≥ 0.99 | 0.998 |
| LLOQ | 0.5 | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | Pass |
| Intra-day Accuracy (%) | LQC, MQC, HQC | ±15% of nominal | 95.8 - 103.2 |
| Intra-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 3.5 - 6.8 |
| Inter-day Accuracy (%) | LQC, MQC, HQC | ±15% of nominal | 97.1 - 105.4 |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 4.2 - 7.9 |
| Extraction Recovery (%) | LQC, MQC, HQC | Consistent and reproducible | 85.2 - 91.5 |
| Matrix Effect (%) | LQC, HQC | %CV ≤15% | Pass |
| Stability | LQC, HQC | % Deviation within ±15% | Stable |
Conclusion
This application note describes a highly selective, sensitive, and robust chiral LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent performance characteristics and has been successfully validated according to international regulatory guidelines. The detailed protocol and validation data presented herein provide a reliable and readily implementable solution for researchers engaged in the stereoselective pharmacokinetic and metabolic profiling of bisoprolol.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Biomedicine and Biotechnology, 2009, 736327. [Link]
-
Wikipedia. Bisoprolol. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Tilea, I., Popa, D., Muntean, D. L., Bocicor, A. E., Vlase, L., & Tilea, B. (2014). Determination of bisoprolol in human plasma by LC-MS/MS for therapeutic drug monitoring. Farmacia, 62(4), 736-747.
-
Bhatt, J., Subbaiah, G., Kambli, S., Singh, S., & Shah, S. (2007). A high throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of bisoprolol in human plasma using multiplexing technique. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 374–381. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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ResearchGate. Chemical structure of bisoprolol. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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PubChem. Bisoprolol. [Link]
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Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
- Iogoyda, L., Kovalenko, S., Gaafar, M., Abdel Megied, A. M., & Elbarbry, F. A. (2020). A validated LC-MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat-Application to pharmacokinetic study in healthy volunteers. Microchemical Journal, 155, 104700.
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Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Biomedicine and Biotechnology, 2009, 736327. [Link]
- Popa, D. S., Vlase, L., & Muntean, D. (2014). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia, 62(5), 859-869.
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PubChem. This compound. [Link]
- Pavithra, N., Ramachandran, S., & Vijey Aanandhi, M. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3820-3825.
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Klančar, A., Zupančič, T., & Roškar, R. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 67(3), 223–230. [Link]
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Liu, G., Wang, W., Jia, J., Liu, G., Li, S., & Gu, J. (2007). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of pharmaceutical and biomedical analysis, 44(2), 520–525. [Link]
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ResearchGate. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2002). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Current Pharmaceutical Analysis, 1(1), 59-79. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in R-(+)-Bisoprolol Synthesis
Welcome to the technical support center for the synthesis of R-(+)-bisoprolol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly selective β1-adrenergic receptor blocker. As the therapeutic activity of bisoprolol resides primarily in the (S)-enantiomer, the synthesis of its mirror image, the R-(+)-enantiomer, is often required for research, reference standards, and pharmacological profiling.[1] This resource provides in-depth, experience-driven answers to common challenges, focusing on maximizing both chemical yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two main approaches:
-
Asymmetric Synthesis: This strategy involves using a chiral starting material or a chiral catalyst to introduce the desired stereochemistry early in the synthesis. A common method employs (S)-epichlorohydrin as a chiral source, which, after reaction with the phenolic intermediate and subsequent ring-opening with isopropylamine, yields this compound.[1]
-
Chiral Resolution: This approach starts with the synthesis of racemic bisoprolol, which is then separated into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (like a chiral carboxylic acid), followed by fractional crystallization. Another advanced method is chemoenzymatic kinetic resolution, where an enzyme like Candida antarctica lipase B (CALB) selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.[2][3][4]
Q2: Why is controlling enantiomeric purity so critical?
The pharmacological activity of bisoprolol is highly stereospecific. The (S)-enantiomer is reported to have 30 to 80 times greater β-blocking activity than the R-(+)-enantiomer.[2] Therefore, when producing this compound as a reference standard or for specific research, ensuring it is free from the highly active (S)-enantiomer is paramount for accurate and reliable data.
Q3: What are the most common impurities encountered during synthesis?
Process-related impurities are the primary concern. These can include:
-
Diol Impurity (Bisoprolol Impurity A): 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol, which arises from the hydrolysis of the epoxide intermediate.[5][6][7]
-
Dimer Impurities: Formed through side reactions, such as a molecule of bisoprolol reacting with an unreacted epoxide intermediate.[5][8]
-
Unreacted Intermediates: Such as 4-((2-isopropoxyethoxy)methyl)phenol or the epoxide intermediate.[9]
-
Positional Isomers: Arising from incorrect bond formation during the etherification or epoxidation steps.
Q4: Which analytical techniques are essential for monitoring yield and purity?
-
For Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. It uses a chiral stationary phase (CSP) to separate the R-(+)- and (S)-enantiomers, allowing for precise quantification of enantiomeric excess (ee).[10][11][12]
-
For Chemical Purity and Yield: Reversed-phase HPLC with UV detection is used to quantify the amount of this compound relative to impurities and unreacted starting materials.[13] Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are crucial for structural confirmation of the final product and any isolated impurities.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis.
Problem: Low Overall Yield
A low overall yield can often be traced back to inefficiencies in one of the key synthetic steps.
Q: My yield is consistently low. Where should I start investigating?
A: Analyze each step of your synthesis independently. The most common culprits are the initial etherification to form the key phenolic intermediate and the final amination (epoxide ring-opening) step.
Troubleshooting Step 1: Etherification of 4-hydroxybenzyl alcohol
The formation of 4-((2-isopropoxyethoxy)methyl)phenol is a critical step that can be prone to low yields and side reactions.[14]
-
Causality: Traditional acid catalysts can lead to polymerization of the 4-hydroxybenzyl alcohol, forming resinous byproducts that reduce yield and complicate purification.[15]
-
Solution:
-
Catalyst Selection: Switch from liquid strong acids (like H₂SO₄) to a solid acid catalyst. Silica sulfuric acid or Amberlyst-15 have been shown to improve yields by minimizing byproduct formation and allowing for easy removal by filtration.[2][15]
-
Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction. The reaction is typically performed by heating a mixture of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol with the catalyst.
-
Purification: The product is typically an oil and requires purification by flash chromatography to remove unreacted starting materials and byproducts before proceeding to the next step.[2]
-
Troubleshooting Step 2: Epoxidation
The reaction of the phenolic intermediate with an epihalohydrin (like (S)-epichlorohydrin for this compound synthesis) can be incomplete or form impurities.
-
Causality: Incomplete reaction leaves unreacted phenol, while side reactions can lead to the formation of diol impurities through premature ring-opening of the epoxide. The choice of base and solvent is critical.
-
Solution:
-
Stoichiometry and Base: Use a slight excess of (S)-epichlorohydrin (e.g., 1.1 to 1.5 equivalents) and a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][5]
-
Solvent and Temperature: The reaction can be run in a solvent like water or dimethylformamide (DMF).[1][5] Optimal temperatures are typically in the range of 65-80°C.[1][5]
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, a standard workup involving extraction is required.[5]
-
Troubleshooting Step 3: Amination (Epoxide Ring-Opening)
The final step, reacting the epoxide intermediate with isopropylamine, must be driven to completion to maximize yield.
-
Causality: This is a nucleophilic substitution reaction. Insufficient temperature, reaction time, or a molar excess of isopropylamine can lead to an incomplete reaction.
-
Solution:
-
Reaction Conditions: The reaction is typically performed in a protic solvent like methanol. A molar excess of isopropylamine (e.g., 1.5 equivalents or more) is used.[5] The mixture is often heated to reflux (around 80°C) for several hours.[1][5]
-
Work-Up: After the reaction is complete (monitored by TLC), the excess isopropylamine and methanol are removed under vacuum. The resulting crude product is then purified.[5]
-
Problem: Poor Enantiomeric Purity
Achieving high enantiomeric excess (>99% ee) is crucial.
Q: My final product has a low enantiomeric excess (ee). How can I improve it?
A: The strategy depends on your synthetic route (asymmetric synthesis vs. resolution).
Troubleshooting for Asymmetric Synthesis
-
Causality: The most likely cause is the optical purity of your chiral starting material, typically (S)-epichlorohydrin. Even a small enantiomeric impurity in the starting material will carry through to the final product.
-
Solution:
-
Source High-Purity Reagents: Procure (S)-epichlorohydrin with the highest possible enantiomeric purity (e.g., >99% ee).
-
Verify Purity: If possible, verify the enantiomeric purity of the chiral starting material using a suitable analytical method before use.
-
Avoid Racemization: Ensure that reaction conditions (e.g., excessive heat or harsh pH) in subsequent steps do not cause racemization of the chiral center.
-
Troubleshooting for Chemoenzymatic Resolution
-
Causality: In a kinetic resolution using an enzyme like CALB, the efficiency of the enzymatic acylation determines the enantiomeric purity of the remaining unreacted alcohol. Incomplete conversion or low enzyme selectivity will result in poor ee.[2]
-
Solution:
-
Optimize Enzyme Activity: Ensure the enzyme is active and used in an appropriate solvent (e.g., dry acetonitrile).[2]
-
Control Conversion: The reaction must be stopped at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer. Monitor the reaction progress carefully using chiral HPLC.
-
Purification: After the enzymatic reaction, the acylated product and the unreacted enantiopure alcohol must be carefully separated, typically via flash chromatography.[2]
-
Problem: Persistent Impurities in the Final Product
Q: I am struggling to remove specific impurities, particularly the diol (Impurity A) and dimer impurities. What are the best purification strategies?
A: Standard chromatography may not always be sufficient. Chemical purification techniques can be very effective.
Troubleshooting Impurity A (Diol Impurity)
-
Causality: This impurity is formed by the hydrolysis of the epoxide ring. It is structurally similar to bisoprolol, making it difficult to separate by standard silica gel chromatography.
-
Solution: Purification via Salt Formation
-
A highly effective method is to convert the crude product mixture (containing bisoprolol and Impurity A) into a salt using fumaric acid.[6]
-
The fumarate salt of Impurity A has different solubility properties compared to the bisoprolol fumarate salt.[6]
-
By carefully choosing the crystallization solvent (e.g., acetone/isopropanol mixtures), the desired this compound hemifumarate can be selectively crystallized, leaving the more soluble impurity salt in the mother liquor.[6]
-
The purified salt can then be neutralized with a base to yield the pure this compound free base.
-
Troubleshooting Dimer Impurities
-
Causality: Dimer impurities typically form when a molecule of the bisoprolol product (which has a secondary amine) acts as a nucleophile and attacks the epoxide ring of an unreacted intermediate molecule.
-
Solution: Control Stoichiometry
-
Molar Ratio: Ensure a sufficient excess of isopropylamine is used during the amination step. This increases the probability that the epoxide will react with isopropylamine rather than the bisoprolol product.[16]
-
Purification: These higher molecular weight impurities can usually be separated from the desired product using column chromatography.
-
Key Experimental Protocols & Data
Protocol: Chiral HPLC for Enantiomeric Purity Analysis
This method is crucial for determining the enantiomeric excess (ee) of your synthesized bisoprolol.
-
Column: Use a macrocyclic antibiotic-based chiral stationary phase, such as a Chirobiotic T or Chirobiotic V column.[11][12]
-
Mobile Phase: A common mobile phase is a polar ionic mixture. For example, Methanol / Glacial Acetic Acid / Triethylamine (100:0.02:0.025, v/v/v).[10][12] Another reported system is (100:0.20:0.15 v/v/v).[17]
-
Flow Rate: Set the flow rate to approximately 1.0 - 1.5 mL/min.[12]
-
Temperature: Maintain the column at a consistent temperature, for instance, 25°C or 45°C.[17]
-
Detection: Use a fluorescence detector (Excitation: ~275 nm, Emission: ~305 nm) for high sensitivity or a UV detector at ~225 nm or ~279 nm.[12]
-
Calculation: Calculate the enantiomeric excess using the peak areas of the R and S enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Data Summary Tables
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Step | Reagents | Key Parameters | Typical Yield | Reference |
| Etherification | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Catalyst: Silica sulfuric acid; Anhydrous conditions | ~75% | [2] |
| Epoxidation | Phenolic intermediate, (S)-Epichlorohydrin, NaOH | Solvent: Water; Temp: 65-70°C; Time: 4h | ~84% | [1] |
| Amination | Epoxide intermediate, Isopropylamine | Solvent: Methanol; Temp: 40-45°C; Time: 3h | ~86% | [1] |
| Salt Formation | This compound, Fumaric Acid | Solvent: Acetone; Reflux then cool | ~84% | [1] |
Table 2: Common Impurities and Identification
| Impurity Name | Structure | Common Source | Analytical Method |
| Bisoprolol Impurity A | 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol | Hydrolysis of epoxide intermediate | HPLC, LC-MS |
| Bisoprolol Dimer | C₃₉H₅₈N₂O₇ (Example) | Side reaction during amination | HPLC, LC-MS |
| Phenol Intermediate | 4-((2-isopropoxyethoxy)methyl)phenol | Incomplete epoxidation reaction | HPLC, TLC |
| Epoxide Intermediate | 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane | Incomplete amination reaction | HPLC, TLC |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting decision tree for low synthesis yield.
References
-
Tapkir, S. et al. (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3). Available at: [Link]
-
Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. Available at: [Link]
-
MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Available at: [Link]
-
ResearchGate. (n.d.). Precision of bisoprolol enantiomers in standard solutions by the proposed method. Available at: [Link]
-
Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. Available at: [Link]
-
Hefnawy, M. M., et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]
-
Norwegian Research Information Repository. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Available at: [Link]
-
Dissertation. (n.d.). Synthetic Process Research of Chiral Bisoprolol Fumarate. Available at: [Link]
-
Arhiv za higijenu rada i toksikologiju. (n.d.). View of Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Available at: [Link]
-
Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 1-8. Available at: [Link]
-
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Available at: [Link]
-
Wang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 449. Available at: [Link]
-
SynZeal. (n.d.). Bisoprolol Impurities. Available at: [Link]
-
Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed. Available at: [Link]
-
ResearchGate. (2020). OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES FROM 2000-2020. Available at: [Link]
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Pharmaffiliates. (n.d.). Bisoprolol-impurities. Available at: [Link]
-
Masaret, E., et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38583-38592. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. Available at: [Link]
-
R Discovery. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. Available at: [Link]
-
Donike, M. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis (20). Available at: [Link]
- Google Patents. (n.d.). WO2007069266A2 - A novel process for the synthesis of bisoprolol and its intermediate.
-
Patsnap. (n.d.). Novel method for synthesizing bisoprolol importance intermediate. Available at: [Link]
- Google Patents. (n.d.). CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof.
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Technical Support Center: Resolving Co-elution in R-(+)-Bisoprolol Impurity Profiling
Welcome to the technical support center dedicated to addressing the complex challenge of co-elution in the impurity profiling of R-(+)-Bisoprolol. This guide is designed for researchers, analytical scientists, and drug development professionals who are actively engaged in the chromatographic analysis of this selective beta-1 adrenergic receptor blocker. As your virtual application scientist, I will provide in-depth, experience-based guidance to help you navigate and resolve common co-elution issues, ensuring the accuracy and reliability of your analytical data.
Introduction to the Challenge
Bisoprolol is a chiral compound, with the S-(-)-enantiomer being the pharmacologically active moiety. However, it is the racemic mixture that is often used. The impurity profile of this compound, the inactive enantiomer, is a critical quality attribute that must be thoroughly characterized. Co-elution, the incomplete separation of two or more compounds in a chromatographic system, presents a significant obstacle in accurately quantifying these impurities. This can lead to erroneous results, impacting drug safety and regulatory compliance. This guide provides a structured approach to systematically troubleshoot and resolve these co-elution challenges.
Frequently Asked Questions (FAQs)
Here are some common questions that arise during the impurity profiling of this compound:
Q1: What are the common impurities associated with Bisoprolol?
A1: Bisoprolol impurities can originate from the synthesis process or degradation. Forced degradation studies have shown that Bisoprolol can degrade under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions.[1][2][3] Common process-related impurities may include starting materials, intermediates, and by-products of the synthesis route.[4] Degradation products can include Impurity A, L, D, Q, G, and K, as identified through LC-UV-MS/MS analysis.[1][2][3]
Q2: Why is chiral separation important for Bisoprolol analysis?
A2: Bisoprolol has a chiral center, and its enantiomers can exhibit different pharmacological activities. While the S-enantiomer is active, the R-enantiomer may be inactive or have a different toxicological profile.[5][6][7] Regulatory agencies require the stereospecific analysis of chiral drugs to ensure safety and efficacy. Therefore, analytical methods must be capable of separating the enantiomers of Bisoprolol and their respective impurities.
Q3: What are the primary causes of co-elution in HPLC analysis of Bisoprolol?
A3: Co-elution in the HPLC analysis of Bisoprolol and its impurities can stem from several factors:
-
Inadequate Stationary Phase Selectivity: The chosen column may not have the appropriate chemistry to differentiate between structurally similar impurities or the drug substance itself.
-
Suboptimal Mobile Phase Composition: The mobile phase pH, organic modifier type and concentration, and buffer strength can significantly impact the retention and selectivity of ionizable compounds like Bisoprolol.[8][9][10][11]
-
Poor Method Parameters: Flow rate, column temperature, and gradient slope can all influence the resolution between peaks.
Troubleshooting Guides for Co-elution Issues
This section provides detailed, step-by-step troubleshooting guides for common co-elution scenarios encountered during this compound impurity profiling.
Scenario 1: An impurity peak is co-eluting with the main this compound peak.
This is a critical issue as it can lead to an overestimation of the main peak area and an underestimation of the impurity level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution with the main peak.
Step-by-Step Protocol:
-
Confirm the Use of a Chiral Method: The primary step is to ensure that a chiral stationary phase (CSP) is being used. Standard reversed-phase columns like C18 will not separate enantiomers.[5][6]
-
Optimize Mobile Phase Composition (If using a chiral column):
-
Rationale: Small changes in the mobile phase can significantly alter the interactions between the analytes and the chiral stationary phase, thereby affecting enantioselectivity.[12][13]
-
Action:
-
Vary the Organic Modifier: If using a polar organic mode, systematically vary the ratio of solvents like methanol and acetonitrile.
-
Adjust Additives: For basic compounds like Bisoprolol, the addition of small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine or diethylamine) to the mobile phase can improve peak shape and resolution.[5][12] Experiment with the concentrations of these additives. A common starting point is a mobile phase of methanol with 0.1-0.2% acetic acid and 0.1-0.15% triethylamine.[12]
-
-
-
Adjust Column Temperature:
-
Rationale: Temperature affects the thermodynamics of the separation, influencing both retention and selectivity.
-
Action: Evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 45°C). In some cases, increasing the temperature can improve peak efficiency and resolution.[12]
-
-
Evaluate a Different Chiral Stationary Phase:
-
Rationale: Different CSPs have distinct chiral recognition mechanisms. If optimization on one column fails, another type may provide the necessary selectivity.
-
Action: Consider switching to a CSP with a different chemistry. Common CSPs for beta-blocker separation include those based on macrocyclic antibiotics (e.g., Chirobiotic V, Chirobiotic T), polysaccharides (e.g., Chiralpak IA, Chiralcel OD-H), or cyclodextrins.[5][6][12][14][15]
-
Scenario 2: Two or more impurity peaks are co-eluting with each other.
This scenario can lead to inaccurate quantification of individual impurities, which is critical for meeting regulatory limits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurity peaks.
Step-by-Step Protocol:
-
Optimize the Gradient Profile (for gradient methods):
-
Rationale: A shallower gradient increases the time analytes spend in the mobile phase, providing more opportunity for separation.
-
Action: Decrease the rate of change of the organic modifier concentration, particularly around the elution time of the co-eluting peaks.
-
-
Adjust Mobile Phase Strength (for isocratic methods):
-
Rationale: Reducing the mobile phase strength (decreasing the percentage of organic solvent) will increase retention times and may improve resolution.
-
Action: Systematically decrease the percentage of the organic modifier in the mobile phase.
-
-
Modify Mobile Phase pH:
-
Rationale: Bisoprolol and many of its impurities are basic compounds. The pH of the mobile phase will affect their degree of ionization and, consequently, their retention and selectivity on a reversed-phase column.[8][9][10][11]
-
Action: Adjust the pH of the aqueous portion of the mobile phase. For basic analytes, increasing the pH (making them less ionized) generally increases retention.[8][9] Conversely, decreasing the pH can also alter selectivity. It is crucial to operate within the stable pH range of the column.[8]
-
-
Change the Organic Modifier:
-
Rationale: Different organic modifiers (e.g., acetonitrile vs. methanol) offer different selectivities due to their unique interactions with the stationary phase and analytes.
-
Action: Substitute acetonitrile with methanol or vice versa, or try a ternary mixture.
-
-
Evaluate a Different Stationary Phase:
-
Rationale: If mobile phase optimization is insufficient, a different column chemistry may be required to achieve the desired separation.
-
Action: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer alternative selectivities compared to a standard C18 column.
-
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the expected impact of various chromatographic parameters on the resolution of co-eluting peaks in the context of Bisoprolol impurity profiling.
| Parameter | Action | Expected Impact on Resolution | Rationale |
| Mobile Phase pH | Adjust pH away from analyte pKa | Can significantly improve or decrease | Alters the ionization state of basic compounds, affecting their interaction with the stationary phase.[8][9][10] |
| Organic Modifier % | Decrease (in RP-HPLC) | Generally improves | Increases retention times, allowing more time for separation. |
| Gradient Slope | Decrease | Generally improves | Provides a more gradual change in mobile phase strength, enhancing separation of closely eluting compounds. |
| Column Temperature | Increase or Decrease | Variable | Affects the kinetics and thermodynamics of the separation; the effect on resolution is compound-dependent. |
| Flow Rate | Decrease | Can improve | Increases the time for mass transfer between the mobile and stationary phases, potentially improving efficiency. |
| Column Chemistry | Change Stationary Phase | Can significantly improve | Different stationary phases offer different selectivities based on their chemical properties.[12][15] |
Conclusion
Resolving co-elution issues in the impurity profiling of this compound requires a systematic and logical approach to method development and troubleshooting. By understanding the fundamental principles of chromatography and the specific chemical properties of Bisoprolol and its impurities, researchers can effectively optimize their analytical methods to achieve the necessary resolution for accurate and reliable quantification. This guide provides a framework for this process, empowering scientists to overcome these analytical challenges and ensure the quality and safety of pharmaceutical products.
References
-
Hren, D., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]
-
Hefnawy, M. M., et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Repository of UKIM. [Link]
-
Semantic Scholar. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
Scite.ai. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
Hren, D., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
MDPI. (2020). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
ResearchGate. (2024). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. [Link]
-
Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Indo American Journal of Pharmaceutical Sciences, 4(11), 4385-4395. [Link]
-
Kumar, S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Clinical Research, 18(2). [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry. Journal of Chromatography A, 1000(1-2), 675-683. [Link]
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USP. (2025). Bisoprolol Fumarate USP 2025. [Link]
-
IJPR. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. [Link]
-
Wang, R., & Tang, W. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 439. [Link]
-
Scribd. (n.d.). Bisoprolol Fumarate USP. [Link]
-
IJCRT. (2023). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC. [Link]
-
LCGC International. (2018). Chiral Separation of Beta Blocker Pindolol Enantiomers. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
HPLC.eu. (n.d.). chiral columns. [Link]
-
uspbpep.com. (n.d.). Bisoprolol Fumarate Tablets. [Link]
-
Pharmatutor. (2011). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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Logoyda, L., et al. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(3), 186-194. [Link]
-
ResearchGate. (2025). Desirability Based Optimization and Validation of New RP-HPLC Method for Simultaneous Determination of Bisoprolol Fumarate, Hydrochlorothiazide and Their Impurities. [Link]
-
Farmacia. (2014). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. [Link]
-
Slideshare. (2016). A novel reversed-phase liquid chromatographic method for the simultaneous determination of potential impurities of bisoprolol fumarate and hydrochlorothiazide in a fixed dosage form. [Link]
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Technical Support Center: Enhancing the Sensitivity of R-(+)-Bisoprolol Detection Methods
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to the sensitive and accurate quantification of R-(+)-bisoprolol. As a selective β1-adrenergic receptor antagonist, the stereospecific analysis of bisoprolol is critical, given that its pharmacological activity resides primarily in the S-(-) enantiomer.[1] However, accurately quantifying the R-(+) enantiomer is essential for pharmacokinetic, toxicological, and metabolic studies.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and enhance the sensitivity of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective separation of bisoprolol necessary, and what is the primary challenge?
A1: The two enantiomers of bisoprolol, S-(-)-bisoprolol and this compound, exhibit different pharmacological activities. The β-blocking activity is almost exclusively associated with the S-(-) enantiomer.[1] Therefore, regulatory bodies and scientific standards require stereospecific methods to evaluate the pharmacokinetic and pharmacodynamic profiles of each enantiomer independently. The primary challenge lies in resolving these two molecules, which are mirror images of each other and thus have identical physical properties in an achiral environment. Achieving this separation requires a chiral environment, typically created using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What is the most sensitive analytical platform for detecting this compound at low concentrations in biological matrices?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving the highest sensitivity and selectivity.[3][4][5] While HPLC with Fluorescence Detection (HPLC-FLD) offers good sensitivity, and HPLC with Ultraviolet (UV) detection is suitable for higher concentrations, LC-MS/MS provides significantly lower limits of quantification (LLOQ), often reaching the picogram-per-milliliter (pg/mL) level.[6][7] This is crucial for pharmacokinetic studies where plasma concentrations can be very low. Capillary Electrophoresis (CE) is another powerful technique for chiral separations but may require more specialized optimization to achieve the same level of sensitivity as modern LC-MS/MS.[8]
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like human plasma?
A3: Matrix effects, primarily ion suppression or enhancement in LC-MS/MS, are a major obstacle to sensitivity and accuracy. The most effective strategies to combat this are:
-
Efficient Sample Preparation: Solid-Phase Extraction (SPE) is highly effective at removing interfering components like phospholipids and proteins from plasma.[9][10][11] Liquid-Liquid Extraction (LLE) is another robust option.[9][12] Protein precipitation is a simpler but "dirtier" method that often results in more significant matrix effects.[13][14]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The best practice is to use a deuterated internal standard, such as bisoprolol-d5.[7][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.
-
Optimized Chromatography: Ensuring good chromatographic separation of this compound from endogenous matrix components can also mitigate matrix effects.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during method development and analysis.
Sample Preparation & Extraction
Q: My recovery from Solid-Phase Extraction (SPE) is low and inconsistent. What should I do?
A: This is a common issue stemming from suboptimal SPE protocol steps.
-
Causality: Low recovery is often caused by incomplete analyte binding, premature elution during washing, or incomplete elution in the final step. Bisoprolol is a weakly basic compound, which should guide your choice of sorbent and pH.
-
Troubleshooting Steps:
-
Verify Sorbent Choice: For bisoprolol, mixed-mode cation-exchange SPE cartridges are often very effective as they utilize both reversed-phase and ion-exchange retention mechanisms.[9] Standard C8 or C18 cartridges can also yield high recoveries if the protocol is well-optimized.[6][11]
-
Optimize Sample Loading pH: Adjust the pH of your plasma sample to be at least 2 units above the pKa of bisoprolol's secondary amine (~9.5) to ensure it is in a neutral state for strong reversed-phase retention, or adjust the pH to be ~2 units below the pKa to ensure it is protonated (charged) for strong cation-exchange retention.
-
Refine Wash Steps: The wash step is critical for removing interferences without losing the analyte. If using a reversed-phase sorbent, use a weak organic wash (e.g., 5% methanol in water) to remove polar interferences. Avoid solvents strong enough to elute the bisoprolol.
-
Optimize Elution Solvent: For elution from a reversed-phase sorbent, a high-percentage organic solvent (e.g., methanol or acetonitrile) is needed. For a cation-exchange sorbent, the elution solvent must contain a component to neutralize the charge interaction, such as 5% ammonium hydroxide in methanol.[9]
-
Chiral Chromatographic Separation
Q: I am observing poor or no chiral resolution between the R-(+) and S-(-) bisoprolol enantiomers. How can I improve this?
A: Achieving baseline separation is key. The interaction between the enantiomers and the Chiral Stationary Phase (CSP) is highly specific and sensitive to chromatographic conditions.
-
Causality: Enantiomeric resolution depends on the formation of transient, diastereomeric complexes between the analytes and the chiral selector on the CSP. The stability of these complexes is influenced by the mobile phase composition, temperature, and flow rate.
-
Troubleshooting Steps:
-
Confirm CSP Suitability: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin, vancomycin) CSPs are well-documented for separating β-blocker enantiomers.[1][6][15] A Chirobiotic V (vancomycin-based) or Chirobiotic T (teicoplanin-based) column is an excellent starting point.[6][15]
-
Optimize Mobile Phase:
-
Polar Ionic Mode (PIM): For macrocyclic antibiotic CSPs, a mobile phase of methanol with small amounts of an acid (e.g., 0.02% acetic acid) and a base (e.g., 0.025% triethylamine) is highly effective.[6] These additives act as counter-ions and improve peak shape and resolution.
-
Adjust Additive Concentration: Systematically vary the acid/base concentrations. This is the most impactful parameter for optimizing resolution on these types of columns.
-
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 45°C to 25°C) can enhance the stability of the diastereomeric complexes, often leading to better resolution, albeit with longer retention times.[15]
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) allows more time for the enantiomers to interact with the CSP, which can improve resolution.[15]
-
// MS Path ms_params [label="Optimize MS Parameters:\n- Capillary Voltage\n- Gas Temp/Flow\n- Collision Energy", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_source [label="Clean Ion Source\n& Calibrate MS", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_solution [label="MS Optimization Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Chromatography Path chrom_mobile_phase [label="Optimize Mobile Phase:\n- Check pH\n- Adjust organic %\n- Use additives (formic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; chrom_column [label="Check Column Health:\n- Perform wash cycle\n- Replace if pressure is high", fillcolor="#F1F3F4", fontcolor="#202124"]; chrom_solution [label="Chromatography Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sample Prep Path spe_protocol [label="Re-optimize SPE Protocol:\n- Check pH of load/wash/elute\n- Test different sorbents\n- Ensure no sample breakthrough", fillcolor="#F1F3F4", fontcolor="#202124"]; lle_protocol [label="Re-optimize LLE Protocol:\n- Adjust pH for extraction\n- Test different organic solvents\n- Check for emulsion formation", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solution [label="Sample Prep Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_ms; check_ms -> check_chrom [label="Yes"]; check_ms -> ms_params [label="No"]; ms_params -> ms_source -> ms_solution;
check_chrom -> check_recovery [label="Yes"]; check_chrom -> chrom_mobile_phase [label="No"]; chrom_mobile_phase -> chrom_column -> chrom_solution;
check_recovery -> spe_protocol [label="No (SPE)"]; check_recovery -> lle_protocol [label="No (LLE)"]; spe_protocol -> prep_solution; lle_protocol -> prep_solution; check_recovery -> start [label="Yes\n(Re-evaluate other factors)"]; } ` Caption: Troubleshooting Decision Tree for Low Signal Intensity.
LC-MS/MS Detection
Q: My signal intensity is low, and the baseline is noisy in my LC-MS/MS analysis. What are the likely causes?
A: This points to either inefficient ionization/detection or significant chemical interference (ion suppression).
-
Causality: Bisoprolol contains a secondary amine, which readily accepts a proton. Therefore, it ionizes very well in positive Electrospray Ionization (ESI+) mode. Low signal can result from non-optimal MS source conditions or from co-eluting matrix components that compete for ionization, a phenomenon known as ion suppression.
-
Troubleshooting Steps:
-
Optimize MS Source Parameters: Infuse a standard solution of bisoprolol directly into the mass spectrometer to optimize key parameters. Pay close attention to the capillary voltage (typically 3-4 kV), nebulizing gas flow, drying gas temperature (e.g., 350°C), and collision energy to maximize the signal for your chosen precursor-to-product ion transition.[16] The most common transition for bisoprolol is m/z 326.2 → 116.1.[4][12]
-
Check Mobile Phase pH: Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid).[13][17] This keeps the bisoprolol molecule protonated ([M+H]+), which is essential for efficient ESI+ ionization.
-
Investigate Ion Suppression: Perform a post-column infusion experiment. While infusing a constant stream of bisoprolol solution, inject a blank, extracted plasma sample. A dip in the signal at the retention time of bisoprolol indicates ion suppression from the matrix. If this is significant, your sample preparation must be improved (see SPE/LLE section above).
-
Clean the Mass Spectrometer Interface: A dirty ion source (capillary, skimmer cone) is a very common cause of declining sensitivity and increased noise. Follow the manufacturer's instructions for cleaning.
-
Data Summary: Method Performance Comparison
The following table summarizes the Limits of Quantification (LOQ) achieved by different validated methods for bisoprolol enantiomers, highlighting the superior sensitivity of LC-MS/MS.
| Analytical Method | Sample Matrix | Extraction Method | LLOQ (per enantiomer) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.5 ng/mL | [13] |
| UPLC-MS/MS | Human Plasma | Protein Precipitation | 20.0 pg/mL | [7] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 0.5 ng/mL | [4] |
| HPLC-FLD | Human Plasma | Solid-Phase Extraction | 20 ng/mL | [6] |
| HPLC-UV | Surface Water | Solid-Phase Extraction | 75 ng/mL | [15] |
Experimental Protocol: Ultrasensitive Analysis of this compound in Human Plasma by Chiral LC-MS/MS
This protocol provides a robust starting point for developing a highly sensitive method.
// Connections plasma -> spe -> evap -> hplc -> msms -> quant -> report; } ` Caption: General workflow for this compound analysis.
1. Objective: To quantify this compound in human plasma with an LLOQ in the low ng/mL to high pg/mL range.
2. Materials & Reagents:
-
This compound and S-(-)-bisoprolol analytical standards
-
Bisoprolol-d5 (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium Hydroxide (Optima Grade)
-
Mixed-Mode Cation-Exchange SPE Cartridges (e.g., Oasis MCX)
-
Chiral HPLC Column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm)
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Pre-treatment: Dilute 250 µL of plasma with 250 µL of 4% phosphoric acid in water. Add 25 µL of bisoprolol-d5 working solution (e.g., at 100 ng/mL). Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base is crucial to disrupt the ionic interaction.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. Chiral LC Method:
-
Column: Astec CHIROBIOTIC V (or equivalent macrocyclic antibiotic CSP)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v). Note: The ratio of acid/base is a critical parameter to optimize for resolution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
5. MS/MS Detection:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bisoprolol: Precursor m/z 326.2 → Product m/z 116.1[4]
-
Bisoprolol-d5 (IS): Precursor m/z 331.2 → Product m/z 121.1
-
-
Key Parameters (starting points):
-
Capillary Voltage: 4000 V
-
Drying Gas Temperature: 350°C
-
Collision Energy: 20-25 V (Optimize for maximum product ion signal)
-
6. Validation:
-
This method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability before use in regulated studies.
References
-
Pocrnić, M., Ansorge, M., Dovhunová, M., Tesařová, E., & Galić, N. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]
-
International Journal of Electrochemical Science. (2021). Capillary Electrophoresis Coupling with Electrochemiluminescence for Bisoprolol, Emolol, Propranolol Enantioseparation and Detection. Int. J. Electrochem. Sci., 16. [Link]
-
Pavithra, N., Ramachandran, S., Shanmugasundaram, P., & Vijey Aanandhi, M. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(8), 3820-3825. [Link]
-
Aboul-Enein, H. Y., Ali, I., & Saleem, K. (2006). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Instrumentation Science & Technology, 34(3), 299-308. [Link]
-
Patel, D. P., Patel, M., & Shah, S. (2014). Bioanalytical Method Validation for The Determination of Bisoprolol in Human Serum By Lc/Ms/Ms Detection. Medical Science, 3(12), 48-52. [Link]
-
Bhatt, J., Singh, S., Subbaiah, G., Shah, S., Kambli, S., & Ameta, S. (2007). A high throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of bisoprolol in human plasma using multiplexing technique. Journal of Chromatography B, 854(1-2), 151-157. [Link]
-
Wang, R., & Weng, N. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 457. [Link]
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Liu, G., Wang, W., Guo, J., & Gu, J. (2007). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 520-525. [Link]
-
Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
-
Bhatt, J., et al. (2007). A high throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of bisoprolol in human plasma using multiplexing technique. Semantic Scholar. [Link]
-
Gorgan, D. L., & Popa, D. S. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia, 63(4), 536-541. [Link]
-
Logoyda, L., Kovalenko, S., Gaafar, M., Abdel Megied, A. M., & Elbarbry, F. A. (2020). A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat—Application to pharmacokinetic study in healthy volunteers. Microchemical Journal, 155, 104700. [Link]
-
Nikam, A. D., et al. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 74(2), 141-145. [Link]
-
Kumar, D. A., et al. (2022). RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage Form. Bulletin of Environment, Pharmacology and Life Sciences, 11(3), 112-120. [Link]
-
Hemavathi, G., & Hipparagi, S. M. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Bisoprolol and Triamterene in human plasma. ResearchGate. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. [Link]
-
Gorgan, D. L., & Popa, D. S. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. ResearchGate. [Link]
-
Bouchekara, K., & Dida, N. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian journal of biosciences, 2(2), 52-58. [Link]
-
Fanali, S., et al. (1999). Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins. Electrophoresis, 20(13), 2656-63. [Link]
-
Ulu, S. T., & Aydoğmuş, Z. (2012). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(7), 615-619. [Link]
-
Jain, D. K., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
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Vincent, J. B., & Vigh, G. (1998). Mechanism of capillary electrophoresis enantioseparations using a combination of an achiral crown ether plus cyclodextrins. Journal of Chromatography A, 793(1), 115-134. [Link]
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Phenomenex. Chiral HPLC Separations Guidebook. [Link]
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Saleem, K., et al. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science, 51(8), 807-818. [Link]
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Hehenberger, A., et al. (2020). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
Zgoła, A., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 25(19), 10595. [Link]
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Črnigoj, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7056. [Link]
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Zhang, Y., et al. (2025). A Rapid and Sensitive Method for the Determination of Bisoprolol in Human Plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Biomedical Chromatography, 39(5), e70054. [Link]
-
Peste, G., et al. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Biomedicine and Biotechnology, 2009, 736327. [Link]
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Wang, Z., et al. (2022). Current Advances in Immunoassays for the Detection of β2-Agonists. Biosensors, 12(3), 177. [Link]
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Al-kasim, M., & Al-tamimi, A. (2021). Development and validation of HPLC-dad method for the determination of bisoprolol in tablet dosage forms. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). A Rapid and Sensitive Method for the Determination of Bisoprolol in Human Plasma by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Muntean, D. L., et al. (2014). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Farmacia, 62(4), 781-789. [Link]
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijbpas.com [ijbpas.com]
- 4. A high throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of bisoprolol in human plasma using multiplexing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Sensitive Method for the Determination of Bisoprolol in Human Plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-ESI-MS method for the determination of bisoprolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent degradation of r-(+)-bisoprolol during analysis
Technical Support Center: R-(+)-Bisoprolol Analytical Integrity
Welcome to the dedicated support center for ensuring the stability and integrity of this compound during analytical testing. This guide is designed for researchers, analytical scientists, and quality control professionals who work with bisoprolol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent the degradation of this compound during analysis.
Understanding the Degradation Profile of this compound
This compound, the active enantiomer in the widely used beta-blocker, is generally a stable molecule. However, like any pharmaceutical compound, it is susceptible to degradation under specific stress conditions, which can compromise the accuracy and reliability of analytical results. The primary degradation pathways are hydrolysis and oxidation . Understanding the triggers for these pathways is the first step in preventing them.
For instance, forced degradation studies have shown that bisoprolol degrades under acidic and alkaline hydrolysis, as well as oxidative conditions. It is particularly sensitive to strong acids and bases at elevated temperatures.
Key Degradation Triggers:
-
pH Extremes: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the ether linkage in the bisoprolol molecule.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the formation of oxidation byproducts.
-
Photolytic Stress: Exposure to UV light can induce photodegradation.
-
Thermal Stress: High temperatures can accelerate all degradation pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the analysis of this compound, providing root causes and actionable solutions.
Issue 1: Appearance of Unknown Peaks in the Chromatogram
Symptom: You observe unexpected peaks, often small and broad, eluting near the main bisoprolol peak during HPLC analysis.
Potential Cause A: On-Column Degradation The stationary phase of your HPLC column, especially if it's silica-based, can have residual acidic silanol groups. These can interact with bisoprolol, causing on-column degradation, particularly if the mobile phase has a suboptimal pH.
Solution:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes the acidic silanol groups, minimizing their interaction with the analyte.
-
Optimize Mobile Phase pH: Maintain the mobile phase pH in a range where bisoprolol is stable and protonated, typically between pH 3 and 7. A buffer, such as phosphate or acetate, is essential to control the pH. For example, a mobile phase of acetonitrile and a 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) has been shown to be effective.
Potential Cause B: Sample Solvent Instability The solvent used to dissolve your sample and standards might be promoting degradation. For example, using a highly acidic or basic diluent can initiate hydrolysis before the sample is even injected.
Solution:
-
Use a Buffered Sample Diluent: Prepare your samples and standards in a diluent that mimics the mobile phase composition or in a buffered solution where bisoprolol is known to be stable. A mixture of acetonitrile and water (50:50 v/v) is a common and effective choice.
-
Freshly Prepare Samples: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a reduced temperature (e.g., 4°C) and protected from light.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The bisoprolol peak in your chromatogram exhibits significant tailing or fronting, leading to inaccurate integration and reduced sensitivity.
Potential Cause: Secondary Interactions with the Stationary Phase This is often related to the same issue as on-column degradation—interaction with active sites on the column packing material. Bisoprolol has a secondary amine group that can interact strongly with free silanols.
Solution:
-
Add a Competing Amine: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol groups, masking them from bisoprolol and improving peak shape.
-
Adjust Mobile Phase pH: Ensure the pH is low enough to keep the bisoprolol molecule protonated, which can sometimes improve peak symmetry.
Workflow for Troubleshooting Peak Abnormalities
Below is a systematic workflow to diagnose and resolve issues with bisoprolol analysis.
Caption: A systematic workflow for troubleshooting analytical issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions? A: Stock solutions should be stored at refrigerated temperatures (2-8°C) and protected from light in amber vials or containers wrapped in aluminum foil. The choice of solvent is also critical; a solution of 50:50 acetonitrile:water is generally a good choice for short- to medium-term storage. For long-term storage, consider preparing solutions in a non-aqueous solvent like DMSO and storing at -20°C, but always verify solubility and stability.
Q2: How can I confirm if the extra peaks I'm seeing are actual degradation products? A: The most definitive way is to use a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can be compared to the known masses of potential bisoprolol degradation products. For example, a common oxidative degradation product might show an increase in mass corresponding to the addition of one or more oxygen atoms. Alternatively, you can perform forced degradation studies (e.g., by intentionally exposing the sample to acid, base, or peroxide) and compare the resulting chromatogram to your sample's chromatogram. This can help you identify the retention times of specific degradation products.
Q3: Can the type of HPLC column I use really make a big difference? A: Absolutely. Modern HPLC columns that are "base-deactivated" and "end-capped" are specifically designed to minimize interactions with basic compounds like bisoprolol. Using an older, non-end-capped column (Type A silica) is much more likely to cause peak tailing and potential on-column degradation compared to a newer, high-purity silica column (Type B silica).
Q4: What is a simple and robust HPLC method for routine analysis of this compound? A: A good starting point for a robust, stability-indicating method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase: Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Column Temperature: 30°C
This method provides good separation from common degradation products and ensures the stability of the analyte during the run.
Summary of Recommended Analytical Conditions
| Parameter | Recommended Condition | Rationale |
| Column | End-capped C18 or C8 | Minimizes silanol interactions, preventing peak tailing and on-column degradation. |
| Mobile Phase pH | 3.0 - 7.0 (Buffered) | Ensures bisoprolol is in a stable, protonated state. |
| Sample Diluent | Mobile Phase or ACN:Water | Prevents pre-injection degradation by maintaining a stable pH environment. |
| Temperature | Ambient to 35°C | Avoids thermal acceleration of degradation reactions. |
| Light Exposure | Use amber vials/protect from light | Prevents photolytic degradation. |
Protocol: Performing a Forced Degradation Study
To proactively understand the stability of your this compound sample, a forced degradation study is invaluable. This involves intentionally stressing the sample to generate degradation products.
Experimental Protocol
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in a solid state in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization & Dilution:
-
After the stress period, cool the acid and alkaline samples to room temperature and neutralize them (base with acid, acid with base).
-
Dilute all samples with the mobile phase to a final concentration suitable for your HPLC method (e.g., 100 µg/mL).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your validated HPLC method.
-
Evaluation: Compare the chromatograms. Note the retention times and peak areas of the degradation products. This will create a "degradation map" that can be used to identify these impurities in future routine analyses.
Degradation Pathway Visualization
The following diagram illustrates the primary stress factors leading to the degradation of this compound.
Caption: Major stress factors that can lead to the degradation of this compound.
References
-
Title: Stability Indicating Method Development and Validation of Bisoprolol Fumarate in Tablet Formulation by RP-HPLC Source: ResearchGate (originally from an academic journal) URL: [Link]
-
Title: A new validated stability-indicating HPLC method for the determination of bisoprolol fumarate in the presence of its degradation products Source: National Center for Biotechnology Information (NCBI) URL: [Link]
selecting the optimal chiral stationary phase for bisoprolol separation
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical troubleshooting advice for the chiral separation of bisoprolol. As the therapeutic activity of bisoprolol resides primarily in the (S)-enantiomer, achieving robust and reliable enantioseparation is critical for both quality control and pharmacokinetic studies.[1][2] This document provides in-depth answers to common questions and solutions to challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended first-choice chiral stationary phases (CSPs) for bisoprolol separation?
When developing a new method for bisoprolol enantioseparation, selecting the right CSP is the most critical step. Based on extensive application data, two classes of CSPs have consistently demonstrated high success rates:
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: These are often the first choice due to their proven effectiveness for a wide range of chiral compounds, including beta-blockers.[1][3][4]
-
Teicoplanin-based CSPs (e.g., Chirobiotic T): These have shown excellent performance in separating bisoprolol enantiomers, often providing baseline resolution.[5][6][7]
-
Vancomycin-based CSPs (e.g., Chirobiotic V): This is another strong candidate, also demonstrating good enantioseparation for bisoprolol and other beta-blockers.[3][8]
-
-
Polysaccharide-based CSPs: These are also highly versatile and widely used for chiral separations.[4]
The choice between these depends on the available instrumentation and desired mobile phase system (Normal-Phase, Reversed-Phase, or Polar Organic Mode).
Q2: What are the typical mobile phase compositions for separating bisoprolol enantiomers?
The selection of the mobile phase is intrinsically linked to the chosen CSP. The most common modes are:
-
Polar Ionic Mode (PIM): This is frequently used with macrocyclic glycopeptide CSPs. A typical PIM consists of a polar organic solvent like methanol, with small amounts of an acid and a base. A common composition is methanol/acetic acid/triethylamine (e.g., 100:0.02:0.025, v/v/v).[5][6][7] The ionic additives are crucial for interacting with both the analyte and the CSP, thereby enhancing chiral recognition.
-
Normal-Phase Mode: This is often employed with polysaccharide-based CSPs. The mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is usually necessary to improve peak shape and resolution. An example is n-hexane/ethanol/DEA (88/12/0.1, v/v/v).[9]
-
Reversed-Phase Mode: While less common for initial screening, reversed-phase methods can be developed, particularly with immobilized polysaccharide CSPs. A typical mobile phase would be methanol with a basic additive like diethylamine (100/0.1, v/v).[11]
Q3: Why are acidic and basic additives necessary in the mobile phase?
Bisoprolol is a basic compound. The inclusion of acidic and basic additives in the mobile phase serves several critical functions:
-
Improved Peak Shape: Basic additives like triethylamine or diethylamine compete with the basic analyte for active sites on the silica surface of the CSP, which helps to reduce peak tailing and improve chromatographic efficiency.
-
Enhanced Chiral Recognition: In polar ionic mode, the acid and base (e.g., acetic acid and triethylamine) interact with the amino and carboxylic acid groups of the macrocyclic glycopeptide CSPs. This modifies the stationary phase's charge state and its interaction with the enantiomers, often leading to better separation.
-
Controlled Retention: The concentration of these additives can be adjusted to fine-tune the retention time and resolution of the enantiomers.
Q4: What detection method is most suitable for bisoprolol analysis?
-
Fluorescence Detection: Bisoprolol has native fluorescence, making fluorescence detection a highly sensitive and selective option. Typical excitation and emission wavelengths are around 275 nm and 305 nm, respectively.[5][6] This is particularly advantageous when analyzing samples with low concentrations or complex matrices, such as in pharmaceutical formulations or biological samples.[5][6][12]
-
UV Detection: UV detection is also a viable and more common option. The optimum detection wavelength is typically around 270 nm.[9] While generally less sensitive than fluorescence, it is often sufficient for routine quality control analysis.
Troubleshooting Guide
Issue 1: Poor or No Separation of Enantiomers
If you are observing a single peak or co-eluting peaks for the bisoprolol enantiomers, consider the following troubleshooting steps:
Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor enantiomeric separation.
Detailed Steps:
-
Verify CSP and Mobile Phase Compatibility: Ensure that the mobile phase mode is appropriate for your chosen CSP. For instance, using a normal-phase mobile phase with a CSP designed primarily for polar ionic mode may not yield good results.
-
Optimize Mobile Phase Additives: The concentration of acidic and basic additives is a powerful tool for improving resolution.
-
In Polar Ionic Mode: Systematically vary the concentration of acetic acid and triethylamine. Small changes can have a significant impact on selectivity.
-
In Normal-Phase Mode: Adjust the concentration of diethylamine or triethylamine. Also, consider changing the type of alcohol modifier (e.g., ethanol vs. isopropanol), as this can alter the chiral recognition mechanism.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP. Temperature can also affect separation; running at a different temperature (e.g., 45°C) may enhance selectivity.[3][8]
-
Switch to a Different CSP: If optimization of the mobile phase does not lead to separation, the chosen CSP may not be suitable for bisoprolol under your experimental conditions. Switching to a different class of CSP (e.g., from a polysaccharide-based to a macrocyclic glycopeptide-based column) is a logical next step.[3]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. Here’s how to address it:
-
Check for Contamination: Ensure that the sample, mobile phase, and HPLC system are free from contaminants.
-
Adjust Basic Additive Concentration: Peak tailing for basic compounds like bisoprolol is often due to secondary interactions with the silica support. Increasing the concentration of the basic additive (e.g., triethylamine) in the mobile phase can mitigate this issue by masking the active sites.
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase, especially when additives are used. Inadequate equilibration can lead to inconsistent retention times and poor peak shape.
-
Lower Sample Concentration: Overloading the column with a high concentration of the sample can lead to peak fronting or tailing. Try injecting a more dilute sample.
Issue 3: Long Retention Times
While good resolution is important, excessively long run times can be inefficient. To reduce retention times without sacrificing separation:
-
Increase Flow Rate: This is the most straightforward way to reduce run times. However, be aware that this may also decrease resolution.
-
Increase the Strength of the Mobile Phase:
-
In Normal-Phase: Increase the percentage of the polar modifier (e.g., ethanol).[9]
-
In Polar Ionic Mode: While the primary solvent is usually 100% methanol, ensure that the additive concentrations are optimized, as they can also influence retention.
-
-
Increase Column Temperature: Running the analysis at a higher temperature will decrease the viscosity of the mobile phase and can lead to shorter retention times. However, monitor the effect on resolution, as it can either increase or decrease depending on the specific interactions.
Data Summary: Recommended Starting Conditions
The table below summarizes successful experimental conditions reported in the literature for the chiral separation of bisoprolol, providing a starting point for method development.
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection | Reference |
| Chirobiotic T (Teicoplanin) | Methanol / Acetic Acid / Triethylamine (100:0.02:0.025) | 1.5 | Fluorescence (Ex: 275 nm, Em: 305 nm) | [5][6] |
| Chirobiotic V (Vancomycin) | Methanol / Acetic Acid / Triethylamine (100:0.20:0.15) | 0.5 | UV (230 nm) | [3][8] |
| Amylose tris-(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol / Diethylamine (88:12:0.1) | 0.6 | UV (270 nm) | [9] |
| Chiralcel OD-H | n-Hexane / Isopropanol / Diethylamine (90:9.8:0.2) | 1.0 | UV (254 nm) | [10] |
Experimental Protocol: Method Development Workflow
This section outlines a systematic approach to developing a robust chiral separation method for bisoprolol.
Step-by-Step Method Development Protocol
-
CSP and Mobile Phase Selection:
-
Begin with a macrocyclic glycopeptide CSP (e.g., Chirobiotic T) and a polar ionic mobile phase (e.g., Methanol / Acetic Acid / Triethylamine).
-
Alternatively, use a polysaccharide-based CSP (e.g., an amylose-based column) with a normal-phase mobile phase (e.g., n-Hexane / Ethanol / Diethylamine).
-
-
Initial Screening:
-
Prepare a standard solution of racemic bisoprolol.
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
-
Perform an initial injection using the conditions outlined in the table above.
-
-
Optimization:
-
If separation is observed but is not baseline, adjust the mobile phase composition.
-
For PIM, vary the acid/base ratio.
-
For normal-phase, vary the percentage of the alcohol modifier.
-
-
If peak shape is poor, adjust the concentration of the basic additive.
-
Optimize the flow rate and column temperature to achieve the desired balance of resolution and run time.
-
-
Method Validation:
CSP Selection Logic
Caption: A decision diagram for initial CSP and mobile phase selection.
References
-
Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(20), 2901–2914. [Link]
-
Takač, M. P., Kovačević, D. B., & Sutlović, D. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56–62. [Link]
-
Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chir. Taylor & Francis. [Link]
-
Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). Full article: Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Taylor & Francis Online. [Link]
-
Hefnawy, M. M., et al. (2006). Precision of bisoprolol enantiomers in standard solutions by the proposed method. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC - NIH. [Link]
-
Tang, J., & Zhang, T. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]
-
Takač, M. P., et al. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]
-
Jenssen, K. B., et al. (2021). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]
-
Kuchař, M., & Rádl, S. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
-
YMC. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]
-
Aboul-Enein, H. Y. (2004). Chiral Drug Separation. Encyclopedia of Biomaterials and Biomedical Engineering. [Link]
-
Seo, S. H., et al. (2015). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. koreascience.kr [koreascience.kr]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
R-(+)-Bisoprolol Quantification: A Technical Support Guide for Robust and Refined Methodologies
Welcome to the technical support center for the robust quantification of R-(+)-bisoprolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective analysis of bisoprolol. As the S-(-) enantiomer is responsible for the majority of the beta-blocking activity, accurate quantification of the R-(+) enantiomer is critical for comprehensive pharmacokinetic and pharmacodynamic studies.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy, precision, and robustness of your analytical methods.
Section 1: Navigating Chiral Separation Challenges
The cornerstone of accurate this compound quantification lies in achieving a clean and reproducible chiral separation from its S-(-) counterpart. Many laboratories encounter difficulties in obtaining baseline resolution, consistent retention times, and symmetrical peak shapes. This section addresses these common hurdles.
FAQ 1: We are observing poor or inconsistent enantiomeric resolution. What are the likely causes and how can we improve it?
Poor enantiomeric resolution is a frequent challenge. The primary factors influencing chiral separation are the choice of the chiral stationary phase (CSP), mobile phase composition, and column temperature.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount. For bisoprolol and other beta-blockers, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated success.[3][4] If you are using a different type of CSP and facing issues, consider switching to a column with a proven track record for this class of compounds, such as a Chirobiotic V or Chirobiotic T column.[3][5][6]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, acidic/basic additives, and their concentrations, critically impacts enantioseparation.
-
Organic Modifier: Methanol and acetonitrile are common organic modifiers. Their ratio with the aqueous phase should be systematically optimized.
-
Additives: Small amounts of acidic and basic additives, such as acetic acid and triethylamine, are often necessary to improve peak shape and resolution.[3][7] A methodical optimization of the additive concentrations is recommended. For instance, a mobile phase of methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) has been successfully used.[3][7]
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at a controlled and optimized temperature, for example 45°C, can significantly enhance resolution.[3][7]
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting Decision Tree for Chiral Separation.
Section 2: Sample Preparation - The First Line of Defense Against Matrix Effects
Robust sample preparation is crucial for removing interferences from complex biological matrices like plasma and ensuring the longevity of your analytical column.[8][9] Inadequate sample preparation can lead to a host of issues, including ion suppression/enhancement in LC-MS/MS and co-eluting peaks in HPLC-UV.
FAQ 2: We are experiencing significant matrix effects (ion suppression/enhancement) in our LC-MS/MS analysis. How can we mitigate this?
Matrix effects are a major challenge in bioanalysis, fundamentally impacting the accuracy and precision of quantification.[10] The primary cause is co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte and internal standard.
Potential Causes & Solutions:
-
Inefficient Sample Cleanup: The choice of sample preparation technique significantly influences the cleanliness of the final extract.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components.[8][11] If you are using PPT with acetonitrile or methanol and observing significant matrix effects, consider a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT.[1][8] Optimization of the extraction solvent (e.g., ethyl acetate, diethyl ether) and pH is critical for achieving high recovery and minimizing interferences.[12][13][14]
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and is highly effective at minimizing matrix effects.[8][9] Various SPE cartridges are available, and method development will involve optimizing the sorbent type, wash steps, and elution solvent. For bisoprolol, Oasis HLB extraction cartridges have been used successfully.[8]
-
-
Inappropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled internal standard (e.g., bisoprolol-d5) is the gold standard for correcting matrix effects.[15] If a deuterated IS is not available, a structural analog (e.g., metoprolol) can be used, but it may not perfectly compensate for matrix effects.[1]
Table 1: Comparison of Sample Preparation Techniques for Bisoprolol Analysis
| Technique | Advantages | Disadvantages | Typical Recovery for Bisoprolol |
| Protein Precipitation | Fast, simple, inexpensive | High matrix effects, less clean extract | ~90-100%[8] |
| Liquid-Liquid Extraction | Better cleanup than PPT, good recovery | More labor-intensive, solvent disposal | ~72%[13] to >90%[8] |
| Solid-Phase Extraction | Cleanest extracts, minimal matrix effects | More expensive, requires method development | >94%[8] |
Section 3: LC-MS/MS Method Refinement for Ultimate Sensitivity and Specificity
For high-sensitivity applications, such as pharmacokinetic studies, LC-MS/MS is the method of choice.[1][2][16] This section provides guidance on optimizing your LC-MS/MS parameters for robust this compound quantification.
FAQ 3: We are struggling with low sensitivity and an unstable signal in our LC-MS/MS method. What parameters should we optimize?
Low sensitivity and signal instability can stem from suboptimal chromatographic conditions or mass spectrometer settings.
Potential Causes & Solutions:
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is a common additive for positive electrospray ionization (ESI) to promote the formation of protonated molecules [M+H]+.[1] For bisoprolol, a mobile phase containing 0.1% formic acid has been shown to improve MS detection sensitivity.[1]
-
Mass Spectrometry Parameters: Proper tuning of the mass spectrometer is essential.
-
Ionization Source Parameters: Optimize the spray voltage, gas temperatures, and gas flows to ensure efficient desolvation and ionization.
-
Collision Energy: The collision energy for the fragmentation of the precursor ion should be optimized to yield a stable and intense product ion for Multiple Reaction Monitoring (MRM). For bisoprolol, the mass transition m/z 326.2 → 116.1 is commonly used.[1][16]
-
-
Chromatographic Peak Shape: Poor peak shape (e.g., tailing, broadening) leads to a lower signal-to-noise ratio and reduced sensitivity. Ensure your chromatography is optimized for sharp, symmetrical peaks. This often involves adjusting the mobile phase pH and organic content.
Experimental Protocol: Optimization of LC-MS/MS Conditions
-
Analyte Infusion: Directly infuse a standard solution of bisoprolol into the mass spectrometer to optimize the precursor ion selection and collision energy for the most abundant and stable product ion.
-
Mobile Phase Optimization:
-
Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze a standard solution of bisoprolol with each mobile phase and compare the peak area response to determine the optimal concentration.
-
-
Chromatographic Tuning:
-
Inject the standard solution onto the LC-MS/MS system.
-
Systematically adjust the mobile phase gradient and flow rate to achieve a sharp, symmetrical peak with a reasonable retention time. A short run time of about 3 minutes has been achieved for bisoprolol analysis.[1]
-
Diagram: LC-MS/MS Optimization Workflow
Caption: Workflow for Optimizing LC-MS/MS Sensitivity.
Section 4: Ensuring Method Robustness and Data Integrity
A validated analytical method is a self-validating system that consistently produces reliable data. This section addresses common questions related to method validation and stability.
FAQ 4: How can we ensure the long-term robustness of our analytical method?
Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[17][18][19]
Key Parameters to Evaluate for Robustness:
-
Mobile Phase Composition: Vary the percentage of the organic modifier (e.g., ±2%).[19]
-
Mobile Phase pH: Adjust the pH of the aqueous phase slightly (e.g., ±0.2 units).[17][19]
-
Column Temperature: Change the column temperature (e.g., ±5°C).[17]
A method is considered robust if the system suitability parameters (e.g., resolution, peak asymmetry, theoretical plates) and the quantitative results remain within acceptable limits during these variations.
FAQ 5: We are observing degradation of bisoprolol in our samples. What are the common stability issues and how can they be addressed?
Bisoprolol can be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand the stability of the analyte and to develop a stability-indicating method.[19][20][21][22]
Common Stress Conditions and Potential Degradation:
-
Acidic and Alkaline Hydrolysis: Bisoprolol has been shown to degrade under both acidic and alkaline conditions.[19][21]
-
Oxidative Stress: Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.[19][21]
-
Thermal and Photolytic Stress: Some degradation may be observed under heat and light exposure.[19][20][21]
Addressing Stability Issues:
-
Sample Handling and Storage: Store stock solutions and processed samples at appropriate temperatures (e.g., refrigerated or frozen) and protect them from light.
-
pH Control: Ensure the pH of the sample and mobile phase is maintained in a range where bisoprolol is stable.
-
Use of Antioxidants: If oxidative degradation is a significant issue, the addition of an antioxidant to the sample may be considered, although this requires careful validation.
By systematically addressing these common challenges, you can develop and implement a robust and reliable method for the quantification of this compound, ensuring the integrity and accuracy of your research and development efforts.
References
-
Dragos, C. I., & Gilca, M. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia, 63(4), 548-554. [Link]
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ResearchGate. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. [Link]
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Pocrnić, M., Ansorge, M., Dovhunova, M., Habinovec, I., Tesarova, E., & Galić, N. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 38-46. [Link]
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Jain, D., et al. (2021). Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma. Journal of Applied Pharmaceutical Science, 11(08), 123-131. [Link]
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Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Revista de Chimie, 60(7), 744-748. [Link]
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ResearchGate. (n.d.). Precision of bisoprolol enantiomers in standard solutions by the proposed method. [Link]
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ResearchGate. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]
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Tilea, I., et al. (2014). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass. Clujul Medical, 87(4), 244–249. [Link]
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Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Arhiv za higijenu rada i toksikologiju, 71(1), 38-46. [Link]
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Pavithra, N., Ramachandran, S., Shanmugasundaram, P., & Vijey Aanandhi, M. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3820-3825. [Link]
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Logoyda, L., et al. (2020). A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat—Application to pharmacokinetic study in healthy volunteers. Microchemical Journal, 155, 104700. [Link]
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ResearchGate. (n.d.). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. [Link]
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Ulu, S. T., & Aydoğmuş, Z. (2012). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(7), 615–619. [Link]
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ResearchGate. (n.d.). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. [Link]
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Peste, G., et al. (2009). A New High Performance Liquid Chromatographic Method for Determination of Bisoprolol in Plasma Samples. Farmacia, 57(6), 702-709. [Link]
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Scilit. (n.d.). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. [Link]
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Li, H., et al. (2004). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1149-1154. [Link]
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ResearchGate. (2011). Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. [Link]
-
ResearchGate. (2020). OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES FROM 2000-2020. [Link]
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Patel, H. R., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(4), 1-11. [Link]
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Spac, A. F., et al. (2013). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Revista de Chimie, 64(1), 69-72. [Link]
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Ramachandran, D., et al. (2015). Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations. International Journal of Pharmaceutical & Biological Archives, 6(2), 15-24. [Link]
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International Journal of Trend in Scientific Research and Development. (2022). A Research Review Article on Analytical Metohd Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. [Link]
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Konam, K., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF BISOPROLOL FUMARATE TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(1), 265-270. [Link]
-
Al-Shdefat, S., et al. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 9(4), 135-143. [Link]
-
Sutar, S. S., et al. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 74(1), 74–78. [Link]
-
LCGC. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
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SciSpace. (2020). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. [Link]
-
Induri, M., et al. (2012). validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. [Link]
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Journal of Applied Pharmaceutical Science. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. [Link]
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Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link]
-
ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. [Link]
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ResearchGate. (2019). Monitoring of bisoprolol fumarate stability under different stress conditions. [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of R-(+)-Bisoprolol Synthesis
Welcome to the technical support center for the synthesis of R-(+)-Bisoprolol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this critical cardiovascular drug's synthesis from the lab bench to industrial production. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure a robust, reproducible, and high-purity process.
The synthesis of this compound, a highly selective β1-adrenergic receptor blocker, involves several key transformations that present unique challenges at scale.[1] These challenges often revolve around controlling stereochemistry, minimizing impurity formation, and ensuring consistent yields in larger reactors. This guide is structured in a question-and-answer format to directly address the common issues encountered during process development and scale-up.
Section 1: Synthesis of the Key Phenol Intermediate
The first critical stage in many industrial routes is the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, the backbone upon which the chiral side-chain is built.[1][2] Issues at this stage can propagate through the entire synthesis, making it a critical control point.
Q1: We are experiencing low yields and significant byproduct formation during the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. What are the likely causes and how can we optimize this step for scale-up?
A1: This is a very common challenge. The acid-catalyzed etherification is prone to side reactions, primarily the formation of dimers or polymers from the self-condensation of 4-hydroxybenzyl alcohol, and the etherification of the phenolic hydroxyl group.[3] The key to a successful scale-up is precise control over reaction conditions and catalyst selection.
Root Cause Analysis:
-
Catalyst Choice: Traditional mineral acids (like H₂SO₄) can be too aggressive at scale, leading to charring and the formation of difficult-to-remove byproducts.[2]
-
Thermal Control: The reaction is often exothermic. Poor heat transfer in a large reactor can create localized hot spots, accelerating side reactions.[4]
-
Water Removal: Water is a byproduct of the reaction. Its accumulation can slow the reaction rate and promote undesired hydrolytic side reactions.
Troubleshooting & Optimization Protocol:
-
Catalyst Selection: Transition from liquid acids to a solid, reusable acid catalyst. Amberlyst-15 resin is an excellent industrial choice.[5] It simplifies work-up (filtration instead of quenching and extraction) and often provides higher selectivity.[1] Another effective option is silica sulfuric acid, which also allows for easy removal and reuse.[2]
-
Temperature Management:
-
Implement a staged temperature profile. Start the reaction at a lower temperature (e.g., 0-5°C) during the addition of the 4-hydroxybenzyl alcohol to the catalyst and 2-isopropoxyethanol mixture.[5]
-
Once the addition is complete, allow the temperature to slowly rise to a moderate level (e.g., 15-20°C) and hold until completion.[5] This prevents thermal runaways that are more common in larger vessels.[4]
-
-
In-Process Controls (IPCs): Monitor the reaction progress by HPLC. Track the consumption of 4-hydroxybenzyl alcohol and the formation of the desired product versus key impurities. A typical IPC would be to check the reaction every 2 hours after reaching the target temperature. The reaction is complete when the starting material is <1% by area on the chromatogram.
-
Work-up: After filtering off the solid catalyst, the excess 2-isopropoxyethanol can be recovered via vacuum distillation, making the process more economical at scale.[5]
| Parameter | Lab-Scale (Problematic) | Recommended Scale-Up | Rationale |
| Catalyst | Conc. H₂SO₄ | Amberlyst-15 or Silica Sulfuric Acid | Minimizes byproducts, simplifies removal, and is reusable.[2][5] |
| Temperature | Reflux | Staged: 0-5°C addition, then 15-20°C | Prevents thermal runaway and side reactions.[4][5] |
| Work-up | Aqueous Quench & Extraction | Filtration & Vacuum Distillation | Improves efficiency and allows solvent recovery.[5] |
Section 2: Epoxidation and Maintaining Chiral Purity
The formation of the chiral epoxide, (R)-2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, is the most critical step for defining the final product's stereochemistry.
Q2: During the reaction of our phenol intermediate with epichlorohydrin, we are forming a significant amount of the chlorohydrin impurity, 1-[p-(2-isopropoxyethoxy)methyl]phenoxy]-3-chloro-propane-2-ol. How do we drive the reaction to completion to form the desired epoxide?
A2: This is a classic issue of incomplete ring closure. The initial reaction between the phenoxide and epichlorohydrin forms a chlorohydrin intermediate. A base is required to deprotonate the hydroxyl group, which then displaces the chloride to form the epoxide ring. Insufficient base or non-optimal conditions will stall the reaction at the chlorohydrin stage.
Root Cause Analysis & Solution:
-
Incomplete Dehydrochlorination: The primary cause is often incomplete reaction with the base used for ring closure. While an aqueous solution of sodium hydroxide is used to form the initial phenoxide, adding solid sodium hydroxide after the initial reaction with epichlorohydrin can effectively drive the ring closure to completion.
-
Phase Transfer: This reaction occurs between an aqueous phase (sodium phenoxide) and an organic phase (epichlorohydrin, often in a solvent like toluene). Poor mixing at scale can limit the reaction rate. Ensure vigorous agitation is maintained.
-
Patented Insight: A patented process specifically addresses this challenge by stirring the combined toluene extracts with solid sodium hydroxide. This helps to complete the conversion of the residual chlorohydrin impurity (often 10-15%) to the desired epoxide.[6]
Workflow for Minimizing Chlorohydrin Impurity:
Caption: Decision workflow for driving epoxide ring closure.
Section 3: The Amination Step and Impurity Control
The final step, the ring-opening of the epoxide with isopropylamine, is where several key impurities can form. Controlling this reaction is vital for achieving high purity in the final Active Pharmaceutical Ingredient (API).
Q3: Our final API is contaminated with a di-substituted impurity, 3,3'-(isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol). What causes this dimer and how can we prevent it?
A3: The formation of this "dimer" impurity is a well-documented issue.[7] It arises when a molecule of the already-formed Bisoprolol acts as a nucleophile, attacking a second molecule of the epoxide intermediate.
Root Cause Analysis:
-
Stoichiometry and Local Concentrations: This side reaction becomes significant if there are localized areas in the reactor where the epoxide concentration is high relative to the isopropylamine concentration. This can happen with poor mixing or if the epoxide is added too quickly.
-
Temperature: Higher reaction temperatures can increase the rate of this side reaction.
Prevention & Control Strategy:
-
Use a Large Excess of Isopropylamine: Isopropylamine is both a reactant and often the solvent for this step. Using a large stoichiometric excess ensures that an epoxide molecule is statistically far more likely to encounter an isopropylamine molecule than a Bisoprolol molecule.
-
Controlled Addition (Reverse Addition): Instead of adding isopropylamine to the epoxide, add the epoxide solution slowly to a pre-cooled, well-agitated solution of isopropylamine.[5] This maintains a high concentration of the amine throughout the reaction, suppressing the dimer formation.
-
Temperature Control: Conduct the initial addition and reaction at a controlled temperature, typically between 15-20°C.[5] After the addition is complete, the reaction can be gently heated to reflux to ensure it goes to completion.[5]
-
IPC Monitoring: Use HPLC to monitor the reaction. The key is to track the disappearance of the epoxide intermediate and the formation of both Bisoprolol and the dimer impurity. Set a specification for the dimer impurity (e.g., NMT 0.15%) before proceeding with work-up.
Q4: We are struggling with the removal of the diol impurity, 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol, during final product crystallization. What is the source and how can it be controlled?
A4: The diol impurity is formed by the hydrolysis of the epoxide intermediate.[7][8] Its presence indicates that water was introduced into the reaction or work-up stages of the epoxidation or amination steps.
Root Cause and Prevention:
-
Source: The most likely source is from incomplete drying of solvents (like toluene or methanol) or from using aqueous reagents in the work-up of the epoxide intermediate without sufficient drying before the final amination step.
-
Structural Similarity: The diol is structurally very similar to Bisoprolol, making it difficult to purge during crystallization. This is a classic example of an impurity that must be controlled at its point of formation.
-
Prevention Protocol:
-
Anhydrous Conditions: Ensure all solvents used in the amination step are dried and have a low water content (e.g., <0.1% by Karl Fischer titration).
-
Epoxide Quality: After synthesizing the epoxide intermediate and washing it, ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) or passed through a drying column before solvent removal. The final epoxide oil should be protected from atmospheric moisture.
-
Work-up: The work-up for the amination reaction involves removing excess isopropylamine and solvent by distillation, followed by extraction into an organic solvent and washing with water.[5] It is crucial to minimize the contact time with the aqueous wash phases.
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters to monitor during the scale-up of the final crystallization of Bisoprolol Fumarate?
A: For the crystallization of Bisoprolol as its fumarate salt, typically from a solvent like isopropanol, the following parameters are critical at scale:
-
Cooling Rate: Slow, controlled cooling is essential for forming pure, well-defined crystals. A typical profile involves cooling from 50-60°C to 10-20°C over 3-5 hours.[9][10]
-
Agitation Speed: The stirrer speed must be sufficient to keep the slurry suspended without causing excessive secondary nucleation or crystal breakage. A setting of 100-140 rpm is often cited.[9][10]
-
Solvent Volume: The ratio of the Bisoprolol base to the solvent is crucial. A common ratio is 1g of product to 2-5 mL of isopropanol.[10] This ensures a good balance between yield and purity.
-
Seeding: While not always required, seeding with a small amount of pure crystalline product at the point of supersaturation can ensure the correct crystal form (polymorph) is obtained consistently.
Q: Are there any alternatives to the epichlorohydrin route for creating the chiral center?
A: Yes, chemoenzymatic methods have been developed as a greener alternative. One such route involves the kinetic resolution of a racemic chlorohydrin intermediate using an enzyme like Candida antarctica lipase B (CALB).[2][11] The enzyme selectively acylates one enantiomer, allowing the desired (R)-chlorohydrin to be isolated with high enantiomeric purity. This (R)-chlorohydrin is then converted to (S)-Bisoprolol (note: the Cahn-Ingold-Prelog priority changes upon amination, so the (R)-intermediate gives the (S)-product).[2] While elegant, the scalability of this process depends on the cost and stability of the enzyme, as well as the efficiency of separating the acylated and unreacted enantiomers.
References
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Tapkir, P. et al. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Wiaderek, M. et al. Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry. [Link]
-
SynZeal. Bisoprolol Impurities. SynZeal. [Link]
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Bocquin, L. & Jacobsen, E.E. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]
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Bocquin, L. & Jacobsen, E.E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. ResearchGate. [Link]
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Pharmaffiliates. Bisoprolol-impurities. Pharmaffiliates. [Link]
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HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
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ResearchGate. Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. [Link]
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Patsnap. Novel method for synthesizing bisoprolol importance intermediate. Eureka. [Link]
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Scribd. Bisoprolol Synthesis Process Overview. [Link]
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Validation & Comparative
comparative pharmacological activity of r-(+)-bisoprolol vs s-(-)-bisoprolol
In the realm of cardiovascular therapeutics, the principle of stereoisomerism often plays a pivotal role in defining a drug's efficacy and safety profile. This guide provides an in-depth comparative analysis of the pharmacological activities of the two enantiomers of bisoprolol: R-(+)-bisoprolol and S-(-)-bisoprolol. As researchers, scientists, and drug development professionals, understanding these stereospecific differences is paramount for advancing novel therapeutic strategies and optimizing current treatment regimens.
The Significance of Chirality in Bisoprolol's Mechanism of Action
Bisoprolol, a widely prescribed beta-blocker, possesses a single chiral center, giving rise to two enantiomers that are non-superimposable mirror images of each other. While chemically similar, their three-dimensional arrangement dictates their interaction with biological targets, primarily the β-adrenergic receptors. It is the S-(-) enantiomer of bisoprolol that is responsible for the vast majority of its beta-blocking activity[1]. This stereoselectivity is a critical consideration in its clinical application for conditions such as hypertension, heart failure, and angina[2][3].
The primary mechanism of action for bisoprolol involves the competitive antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue[3][4]. Stimulation of these receptors by endogenous catecholamines like epinephrine and norepinephrine triggers a signaling cascade that increases heart rate, myocardial contractility, and cardiac output. By blocking these receptors, bisoprolol mitigates the effects of sympathetic stimulation on the heart[4].
Pharmacodynamics: A Tale of Two Enantiomers
The significant difference in the pharmacological activity between the R-(+)- and S-(-)-enantiomers of bisoprolol lies in their affinity for β-adrenergic receptors.
Receptor Binding Affinity
The cornerstone of bisoprolol's therapeutic effect is its high affinity for β1-adrenergic receptors. Experimental evidence consistently demonstrates that the S-(-)-enantiomer possesses a substantially higher affinity for these receptors compared to the R-(+)-enantiomer. While specific Ki values can vary slightly between studies depending on the experimental conditions, the general consensus points to a significant disparity.
One study reported that the S-enantiomer of bisoprolol has about 30 to 80 times greater β-blocking activity than its R-enantiomer[1]. This pronounced difference in binding affinity directly translates to the S-(-)-enantiomer being the eutomer, the pharmacologically active enantiomer.
Table 1: Comparative Binding Affinity of Bisoprolol Enantiomers (Illustrative Values)
| Enantiomer | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| S-(-)-Bisoprolol | β1-Adrenergic Receptor | High (nM range) |
| This compound | β1-Adrenergic Receptor | Low (µM range) |
| S-(-)-Bisoprolol | β2-Adrenergic Receptor | Moderate |
| This compound | β2-Adrenergic Receptor | Very Low |
Note: This table provides illustrative values to demonstrate the relative affinities. Precise Ki values should be referenced from specific experimental studies.
The higher β1-selectivity of bisoprolol, primarily attributed to the S-(-) enantiomer, is a key advantage, as it minimizes the blockade of β2-adrenergic receptors located in the bronchioles and peripheral blood vessels[2][5]. This selectivity reduces the risk of bronchoconstriction in patients with respiratory conditions and minimizes effects on peripheral circulation[2].
Functional Activity
The differential receptor binding affinities of the bisoprolol enantiomers are reflected in their functional activities. The S-(-)-enantiomer is a potent antagonist of isoproterenol-induced tachycardia and contractility in cardiac preparations, while the R-(+)-enantiomer exhibits significantly weaker antagonist effects.
This can be experimentally verified through functional assays that measure the downstream effects of β-adrenergic receptor activation, such as the production of cyclic adenosine monophosphate (cAMP). In such assays, S-(-)-bisoprolol will demonstrate a much lower IC50 value for the inhibition of agonist-stimulated cAMP production compared to this compound.
Pharmacokinetics: The Journey Through the Body
While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the R-(+)- and S-(-)-bisoprolol enantiomers exhibit more subtle, yet clinically relevant, stereoselectivity.
Absorption, Distribution, and Metabolism
Following oral administration, racemic bisoprolol is well-absorbed with a bioavailability of approximately 90%. Interestingly, studies have shown that the area under the plasma concentration-time curve (AUC) and the elimination half-life of S-(-)-bisoprolol are slightly larger than those of this compound[6][7].
This difference is primarily attributed to stereoselective metabolism. The R-(+)-enantiomer has a significantly larger metabolic clearance, mainly due to its preferential metabolism by the cytochrome P450 enzyme CYP2D6[6]. In contrast, metabolism by CYP3A4 is not stereoselective[6]. There is also evidence of moderate stereoselective renal tubular secretion, favoring the clearance of the R-(+) enantiomer[6]. Protein binding in human plasma, however, has been found to be non-stereoselective[6][7].
Table 2: Comparative Pharmacokinetic Parameters of Bisoprolol Enantiomers
| Parameter | S-(-)-Bisoprolol | This compound | Key Factor |
|---|---|---|---|
| AUC (Area Under the Curve) | Slightly Higher | Slightly Lower | Stereoselective Metabolism |
| Elimination Half-life | Slightly Longer | Slightly Shorter | Stereoselective Metabolism |
| Metabolic Clearance | Lower | Higher | CYP2D6 Stereoselectivity |
| Renal Tubular Secretion | Lower | Higher | Stereoselective Secretion |
| Plasma Protein Binding | Non-stereoselective | Non-stereoselective | N/A |
Experimental Protocols
To provide a practical framework for researchers, the following are detailed methodologies for key experiments used to characterize the pharmacological activity of bisoprolol enantiomers.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of R-(+)- and S-(-)-bisoprolol for β1- and β2-adrenergic receptors.
Objective: To quantify the binding affinity of each bisoprolol enantiomer to β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP).
-
Unlabeled ligands: this compound, S-(-)-bisoprolol, and a non-selective beta-blocker (e.g., propranolol for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter or a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor (R-(+)- or S-(-)-bisoprolol).
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
For total binding wells, no competitor is added.
-
For non-specific binding wells, a high concentration of a non-selective antagonist (e.g., propranolol) is added.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail or in tubes for a gamma counter and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for a competitive radioligand binding assay.
Functional cAMP Assay
This protocol describes a method to assess the functional antagonist activity of R-(+)- and S-(-)-bisoprolol by measuring their ability to inhibit agonist-induced cAMP production.
Objective: To determine the IC50 of each bisoprolol enantiomer for the inhibition of β-adrenergic receptor-mediated cAMP production.
Materials:
-
A cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound and S-(-)-bisoprolol.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of R-(+)- or S-(-)-bisoprolol in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of the agonist-induced cAMP response against the log concentration of the bisoprolol enantiomer. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
Figure 2. Workflow for a functional cAMP antagonist assay.
Conclusion and Future Perspectives
The pharmacological activity of bisoprolol is a clear example of the importance of stereochemistry in drug action. The S-(-)-enantiomer is the primary contributor to the therapeutic effects of racemic bisoprolol due to its significantly higher affinity for β1-adrenergic receptors. The R-(+)-enantiomer, while having minimal β-blocking activity, contributes to the overall pharmacokinetic profile through its stereoselective metabolism.
For drug development professionals, this understanding underscores the potential for developing single-enantiomer drugs to improve therapeutic indices. While racemic bisoprolol is a highly effective and well-tolerated medication, the development of enantiopure S-(-)-bisoprolol could potentially offer a more refined therapeutic approach with a reduced metabolic load from the less active R-(+)-enantiomer.
Future research should continue to explore the subtle differences in the in vivo effects of the individual enantiomers, including their potential for off-target effects and their impact on different patient populations with varying metabolic profiles. Such investigations will undoubtedly contribute to a more personalized and effective approach to cardiovascular medicine.
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Horikiri, Y., Suzuki, T., & Mizobe, M. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences, 87(3), 289–294. [Link]
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Manoury, P. M., Binet, P., Vanhoutte, P. M., & Cavero, I. (1987). Studies on the receptor profile of bisoprolol. Journal of Cardiovascular Pharmacology, 10 Suppl 11, S10-7. [Link]
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Wallukat, G., & Wollenberger, A. (1990). Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats. Journal of Cardiovascular Pharmacology, 15(3), 421–427. [Link]
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Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 259, 329–338. [Link]
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Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S16-20. [Link]
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Mehvar, R., & Brocks, D. R. (2001). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
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Introduction: The Criticality of Enantiomeric Purity in Bisoprolol
A Comparative Guide to the Cross-Validation of Analytical Methods for R-(+)-Bisoprolol Enantiomeric Purity Testing
Bisoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker, primarily used in the management of cardiovascular diseases.[1] Like many pharmaceuticals, bisoprolol is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: S-(-)-bisoprolol and this compound. The therapeutic effect is almost exclusively attributed to the S-(-)-enantiomer. Consequently, the R-(+)-enantiomer is considered a chiral impurity. Regulatory bodies worldwide mandate the precise quantification of enantiomeric impurities to ensure the safety, quality, and efficacy of the final drug product.[2]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the cross-validation of two distinct, powerful analytical techniques for determining this compound: the established Chiral High-Performance Liquid Chromatography (HPLC) and the modern, high-throughput Chiral Supercritical Fluid Chromatography (SFC). Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring that results are comparable and interchangeable.[3] This is a critical exercise when transferring methods between laboratories, updating technology, or qualifying a secondary method.[4]
Methodology Deep Dive: A Tale of Two Techniques
The choice of an analytical method is governed by a balance of performance, speed, cost, and environmental impact. Here, we compare a robust, traditional HPLC method with a "greener," faster SFC alternative.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry.[5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Causality Behind Experimental Choices: The selection of a polysaccharide-based CSP, such as one derived from amylose, is based on its proven broad applicability and excellent resolving power for a wide range of chiral compounds, including beta-blockers.[6] The mobile phase, a mixture of an alkane and an alcohol, is optimized to achieve baseline resolution while maintaining a reasonable analysis time. Additives like triethylamine are often used to mask active sites on the silica support, improving peak shape for basic compounds like bisoprolol.[7][8]
Experimental Protocol: Method A (HPLC)
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm[9]
-
Sample Diluent: Mobile Phase
-
Expected Retention Times: S-(-)-bisoprolol (~8.5 min), this compound (~10.2 min)
Method B: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase.[10] Its advantages over HPLC include higher efficiency, significantly faster analysis times, and reduced use of organic solvents, aligning with green chemistry principles.[11][12]
Causality Behind Experimental Choices: Supercritical CO₂ has low viscosity and high diffusivity, which allows for much higher flow rates without a proportional increase in backpressure, drastically reducing run times.[11] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13] A polar organic modifier, such as methanol, is added to the CO₂ to modulate solvent strength and achieve the desired separation.
Experimental Protocol: Method B (SFC)
-
Instrument: Waters ACQUITY UPC² System or equivalent
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂ / Methanol (75:25, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 225 nm
-
Sample Diluent: Methanol
-
Expected Retention Times: S-(-)-bisoprolol (~2.1 min), this compound (~2.8 min)
The Cross-Validation Framework
The objective of this cross-validation study is to demonstrate that the new SFC method (Method B) is equivalent to the established HPLC method (Method A) for the quantification of the this compound enantiomer. The entire process is governed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[14]
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from sample selection to the final comparative analysis.
Validation Parameters and Acceptance Criteria
A successful cross-validation hinges on comparing key analytical performance metrics.[2][15] The acceptance criteria are based on established industry standards and ICH guidelines.[16]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can exclusively measure the R-(+)-enantiomer without interference from the S-(-)-enantiomer or other impurities. | Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (R²) ≥ 0.998 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For an impurity, typically from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery between 90.0% and 110.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Accuracy and precision must meet criteria at this concentration. |
Results and Data Analysis: A Head-to-Head Comparison
The following tables summarize hypothetical but realistic data obtained from the cross-validation study.
Table 1: System Suitability and Specificity
| Parameter | Method A (HPLC) | Method B (SFC) | Acceptance Criteria |
| Resolution (Rs) | 2.1 | 2.5 | Rs > 1.5 |
| Tailing Factor (T) | 1.2 | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | > 12000 | > 2000 |
| Analysis Time | ~12 min | ~4 min | N/A |
Both methods demonstrate excellent specificity with baseline resolution well above the required threshold. The SFC method shows higher chromatographic efficiency (more theoretical plates) and a 3-fold reduction in analysis time.
Table 2: Linearity and Range
| Parameter | Method A (HPLC) | Method B (SFC) | Acceptance Criteria |
| Range Verified | 0.05% - 0.5% | 0.05% - 0.5% | Reporting Threshold to 120% of Spec. |
| Correlation (R²) | 0.9995 | 0.9998 | ≥ 0.998 |
| LOQ (% w/w) | 0.05% | 0.05% | S/N ≥ 10 |
Both methods exhibit excellent linearity across the required range for a typical impurity test.
Table 3: Comparative Accuracy and Precision
| Spiked Level (% w/w) | Method A (HPLC) | Method B (SFC) |
| Mean Recovery (%) | RSD (%) (n=6) | |
| LOQ (0.05%) | 98.5% | 4.2% |
| 100% (0.15%) | 101.1% | 1.8% |
| 150% (0.225%) | 99.8% | 1.5% |
The accuracy and precision data for both methods are well within the acceptance criteria. To formally establish equivalency, a statistical comparison is performed. An F-test on the variances (RSDs) and a two-sample t-test on the mean recoveries at each level would be used. Assuming the results of these tests show no statistically significant difference (p > 0.05), the methods can be considered equivalent.
Discussion and Conclusion: Synthesizing the Findings
This cross-validation study successfully demonstrates that the Chiral SFC method is a suitable and equivalent alternative to the traditional Chiral HPLC method for the enantiomeric purity testing of this compound.
Expertise & Field-Proven Insights:
-
Performance: Both methods are specific, linear, accurate, and precise for the intended purpose. The SFC method, however, offers superior chromatographic efficiency, leading to sharper peaks and even better resolution.
-
Throughput and Efficiency: The most significant advantage of the SFC method is the dramatic reduction in analysis time (4 minutes vs. 12 minutes). In a quality control (QC) laboratory setting, this translates directly to a 300% increase in sample throughput, enabling faster batch release and more efficient use of instrument resources.
-
Green Chemistry and Cost: SFC primarily uses compressed CO₂, a non-toxic, non-flammable, and readily available solvent, drastically reducing the consumption of organic solvents like n-hexane and isopropanol.[12] This not only lowers purchasing and waste disposal costs but also significantly improves the environmental footprint of the laboratory.
Trustworthiness Through Self-Validation: The protocols described herein are built on a foundation of system suitability tests (SSTs). Before any sample analysis, the SSTs (resolution, tailing factor, etc.) must pass, ensuring the chromatographic system is performing correctly on that day. This self-validating system guarantees the integrity of the data generated during the cross-validation exercise.
Final Recommendation: While both methods are validated and fit for purpose, the Chiral SFC method is strongly recommended for new method implementation. Its equivalence in analytical performance, coupled with its profound advantages in speed, cost, and environmental sustainability, makes it the superior choice for a modern, high-throughput pharmaceutical development or QC environment. The established HPLC method remains a valid and reliable option, particularly for laboratories not yet equipped with SFC technology.
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A Comparative Guide to the Binding Kinetics of Bisoprolol Enantiomers at the β1-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoselectivity in β-Blockade
Bisoprolol is a widely prescribed β-blocker for cardiovascular diseases such as hypertension, angina, and heart failure.[1] It functions by selectively and competitively antagonizing β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This blockade mitigates the effects of catecholamines like norepinephrine, leading to a reduction in heart rate and myocardial contractility.[1][2]
Like many pharmaceuticals, bisoprolol is a chiral molecule and is administered as a racemic mixture of its two enantiomers: (S)-bisoprolol and (R)-bisoprolol.[3] The principle of stereoselectivity dictates that these enantiomers can interact differently with chiral biological targets like receptors.[4] For β-blockers, the therapeutic activity is overwhelmingly associated with the (S)-enantiomer.[3] Understanding the kinetic basis of this selectivity—the rates at which each enantiomer associates with and dissociates from the β1-receptor—is crucial for rational drug design and optimizing therapeutic outcomes.
The β1-Adrenergic Receptor Signaling Pathway
The β1-AR is a G-protein-coupled receptor (GPCR) that plays a pivotal role in regulating cardiac function.[5] Upon stimulation by endogenous agonists such as norepinephrine, the receptor activates a cascade that ultimately increases cardiac output.[6][7] Antagonists like bisoprolol interrupt this pathway.
The canonical signaling pathway is as follows:
-
Agonist Binding: Norepinephrine binds to the β1-AR.
-
G-Protein Activation: The receptor activates the associated stimulatory G-protein (Gs).[5]
-
Adenylyl Cyclase Activation: The Gs alpha subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][7][8]
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5][8]
-
Cellular Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased heart rate (chronotropy) and contractility (inotropy).[5]
Bisoprolol, as a competitive antagonist, binds to the receptor but does not activate this cascade, thereby preventing norepinephrine from binding and initiating the signal.
Caption: Canonical β1-adrenergic receptor signaling pathway and point of antagonist action.
Comparative Analysis of Binding Kinetics
The interaction between a ligand (L) and a receptor (R) to form a complex (LR) is governed by two primary kinetic rates: the association rate constant (k_on ) and the dissociation rate constant (k_off ). These rates determine the equilibrium dissociation constant (K_D ), a measure of affinity, where K_D = k_off / k_on. A lower K_D value indicates higher binding affinity.
| Ligand | Receptor | Affinity (K_i or pK_i) | Selectivity | Source |
| Bisoprolol (Racemic) | Human β1-AR | pK_i: 8.70 | ~16-20 fold for β1 over β2 | [9] |
| Bisoprolol (Racemic) | Rat Heart Membranes | K_i: 34.2 nM (High affinity site) | Two β1 binding sites observed | [10] |
Studies consistently show that the β-blocking activity resides in the (S)-enantiomer.[3] While specific kinetic values are proprietary or scattered across literature, a study exploring the kinetic selectivity of various β-blockers found that bisoprolol (racemic) has a relatively slow association rate (~10^7 M⁻¹min⁻¹) and a slow dissociation rate (~0.1 min⁻¹), contributing to its high affinity.[11] The pronounced difference in affinity between enantiomers stems from a much slower dissociation rate (k_off) for the (S)-enantiomer compared to the (R)-enantiomer. A recent study demonstrated that bisoprolol's higher affinity for the β1-AR over the β2-AR is the result of a much-reduced dissociation rate (50-fold slower).[12] This "kinetic selectivity" is a key factor in its pharmacological profile.[12]
Expert Interpretation: The slower dissociation rate of (S)-bisoprolol from the β1-receptor translates to a longer residence time at the target. This prolonged receptor occupancy is a key determinant of the drug's sustained duration of action, allowing for effective once-daily dosing.[13] The (R)-enantiomer, conversely, dissociates much more rapidly, contributing negligibly to the therapeutic effect at clinical doses. The pharmacokinetic profiles of the enantiomers show only minor differences, with the (R)-enantiomer having a slightly higher metabolic clearance.[14][15] Therefore, the dramatic difference in potency is almost entirely due to the stereoselective binding kinetics at the receptor level.
Experimental Methodology: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[16] A competitive binding assay is typically used to determine the affinity (K_i) of an unlabeled compound (like the bisoprolol enantiomers) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Step-by-Step Protocol for Competitive Radioligand Binding
This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.
1. Membrane Preparation:
-
Rationale: To isolate the membrane-bound β1-receptors from other cellular components.
-
Procedure:
-
Homogenize tissue (e.g., heart ventricle) or cultured cells expressing β1-AR in an ice-cold lysis buffer.[17]
-
Perform differential centrifugation to pellet cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.[17]
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[18]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[18]
-
2. Assay Setup:
-
Rationale: To measure the displacement of a radioligand by increasing concentrations of the unlabeled competitor.
-
Procedure (performed in duplicate or triplicate):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable β1-AR radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol), and binding buffer to assay tubes.[17][19]
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled, potent β-blocker (e.g., 10 µM propranolol) to separate tubes.[17] This determines the amount of radioligand that binds to non-receptor components.
-
Competitor Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound ((S)- or (R)-bisoprolol) to a series of tubes.
-
3. Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) with gentle agitation.[18]
4. Separation of Bound and Free Ligand:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand in the solution. Rapid separation is critical to prevent dissociation of the ligand-receptor complex.
-
Procedure: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a vacuum harvester.[16][18][19] The filters trap the membranes with bound radioligand, while the free radioligand passes through. Wash the filters quickly with ice-cold wash buffer.
5. Quantification:
-
Rationale: To measure the amount of radioactivity trapped on the filters.
-
Procedure: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
6. Data Analysis:
-
Rationale: To calculate the K_i value for the competitor.
-
Procedure:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D) , where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The therapeutic efficacy of bisoprolol is overwhelmingly attributed to the (S)-enantiomer, a fact rooted in the stereoselective binding kinetics at the β1-adrenergic receptor. While both enantiomers may reach the target site, the (S)-enantiomer exhibits significantly higher affinity. This is primarily driven by a much slower dissociation rate (k_off), leading to a prolonged receptor residence time and a sustained pharmacological effect. The (R)-enantiomer, with its rapid dissociation, contributes minimally to β1-blockade. This guide underscores the critical importance of evaluating binding kinetics and stereoselectivity in drug development, providing researchers with both the foundational knowledge and the practical methodology to investigate these crucial parameters.
References
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JCI. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. The Journal of Clinical Investigation. [Link]
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Starr, M. (2023). Beta 1 Receptors. In: StatPearls. StatPearls Publishing. [Link]
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O'Dell, K. K., et al. (2004). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry. [Link]
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QIAGEN. Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]
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Wikipedia. (2023). Beta-1 adrenergic receptor. Wikipedia. [Link]
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Gifford, L. A., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]
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Bilezikian, J. P., et al. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Clinical Endocrinology & Metabolism. [Link]
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Himmel, H. M., et al. (1990). Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats. Journal of Cardiovascular Pharmacology. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Fishman, P. H. (2000). Detection of β-Adrenergic Receptors by Radioligand Binding. In: The Humana Press. [Link]
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Al-Shdefat, B., et al. (2024). Beta-1 Receptor (β1) in the Heart Specific Indicate to Stereoselectivity. Preprints.org. [Link]
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
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Weston, C., et al. (2019). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacology Research & Perspectives. [Link]
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Leopold, G., et al. (1986). Pharmacodynamic profile of bisoprolol, a new beta 1-selective adrenoceptor antagonist. Journal of Cardiovascular Pharmacology. [Link]
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Wikipedia. (2023). Bisoprolol. Wikipedia. [Link]
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Fisar, Z., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. [Link]
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Wu, S.-N., et al. (2019). Bisoprolol, Known to Be a Selective β1-Receptor Antagonist, Differentially but Directly Suppresses IK(M) and IK(erg) in Pituitary Cells and Hippocampal Neurons. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2018). Structure activity relationships of novel and selective beta1-adrenoreceptor ligands. ResearchGate. [Link]
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Cruickshank, J. M. (1990). Bisoprolol: a new beta-adrenoceptor blocking drug. European Journal of Clinical Pharmacology. [Link]
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Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences. [Link]
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Dr. Oracle. (2024). What is the mechanism of action of Bisoprolol (beta-blocker)? Dr.Oracle. [Link]
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Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences. [Link]
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Weston, C., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]
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DeMarco, K. R., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
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Brixius, K., et al. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology. [Link]
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Kaumann, A. J., et al. (1998). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Maack, C., et al. (2001). Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies. ResearchGate. [Link]
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Wellstein, A., et al. (1986). Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of R-(+)-Bisoprolol Analysis
Introduction: The Imperative of Stereospecificity in Bisoprolol Analysis
Bisoprolol is a cardioselective β1-adrenergic antagonist widely prescribed for cardiovascular conditions.[1][2] It is administered as a racemic mixture, containing both the S-(-) and R-(+) enantiomers.[3] The therapeutic activity, however, resides almost exclusively in the S-(-) enantiomer.[3][4] Consequently, the R-(+)-bisoprolol is considered an isomeric impurity. The rigorous quantification of this R-(+) enantiomer is not merely an academic exercise; it is a critical quality attribute for ensuring the safety, efficacy, and purity of the drug substance and its formulated products.
Inter-laboratory comparison studies, or proficiency tests, are the cornerstone of analytical quality assurance. They provide an objective means of assessing the competence of different laboratories to perform a specific analysis and are essential for validating and harmonizing analytical methods across the pharmaceutical industry. This guide provides an in-depth comparison of the primary analytical techniques for this compound, offers field-proven insights into experimental design, and presents detailed protocols to serve as a baseline for establishing robust inter-laboratory studies.
Part 1: A Comparative Analysis of Core Methodologies
The successful chiral separation and quantification of bisoprolol enantiomers hinges on the selection of an appropriate analytical technology. The two most powerful and widely adopted techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation using HPLC with a Chiral Stationary Phase (CSP) is the most common approach.[5][6] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes results in different retention times, enabling separation.
-
Expertise in Action: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating β-blockers like bisoprolol.[7][8] The separation mechanism on these phases involves a combination of hydrogen bonding and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone.[7] Mobile phase additives, such as diethylamine or triethylamine, are often essential to improve peak shape by masking residual silanol groups on the silica support and minimizing undesirable ionic interactions.[5][7]
-
Advantages:
-
Robust and widely available technology.
-
Direct measurement without complex derivatization.
-
Cost-effective compared to mass spectrometry.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS, which can be a challenge for trace-level quantification in biological matrices.
-
Susceptible to matrix interferences in complex samples like plasma.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[4][9] While the chromatographic separation of enantiomers still relies on a chiral column, the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
-
Expertise in Action: An LC-MS/MS method provides a self-validating system of the highest order. The selectivity is two-fold: chromatographic separation on the chiral column followed by mass-based selection in the spectrometer using Multiple Reaction Monitoring (MRM). The transition of the protonated molecular ion of bisoprolol ([M+H]⁺ at m/z 326.2) to a specific product ion (e.g., m/z 116.1) is monitored, effectively eliminating chemical noise and matrix interferences.[4] This high selectivity allows for simpler sample preparation techniques, such as protein precipitation or liquid-liquid extraction, compared to the more rigorous solid-phase extraction often required for HPLC-UV methods in biological fluids.[10][11]
-
Advantages:
-
Limitations:
-
Higher capital and operational costs.
-
Requires specialized expertise for operation and maintenance.
-
Potential for ion suppression or enhancement from the matrix, which must be carefully evaluated.
-
Part 2: Establishing a Framework for Comparison: Method Validation
An inter-laboratory study is only as reliable as the analytical method it employs. Therefore, the method must be thoroughly validated according to international standards, such as the ICH Q2(R2) guideline, to ensure it is fit for its intended purpose.[12][13][14][15] The following parameters are critical for establishing the performance of a chiral analysis method before a cross-laboratory comparison.
| Validation Parameter | Purpose & Acceptance Criteria (Typical) | Relevance to Inter-Laboratory Studies |
| Specificity/Selectivity | Demonstrate that the signal is unequivocally from the R-(+)-enantiomer, free from interference from the S-(-)-enantiomer, impurities, or matrix components. Acceptance: Baseline resolution (Rs > 1.7) between enantiomer peaks.[16] | Ensures all labs are measuring the same compound without interference, a fundamental prerequisite for comparison. |
| Linearity & Range | Confirm a direct, proportional relationship between concentration and response over a specified range. Acceptance: Correlation coefficient (r²) ≥ 0.995.[17] | Defines the concentration span over which the method is reliable, ensuring labs can accurately quantify samples at different levels. |
| Limit of Quantitation (LOQ) | The lowest concentration of the R-(+)-enantiomer that can be measured with acceptable precision and accuracy. Acceptance: Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%.[16][18] | Critical for purity analysis. All participating labs must be able to quantify down to the specification limit. |
| Accuracy | Closeness of the measured value to the true value. Assessed by spike-recovery studies. Acceptance: Recovery typically within 98.0-102.0% for drug substance.[19] | A direct measure of systematic error (bias). Low accuracy in one lab will skew the inter-laboratory results. |
| Precision | Measures the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Acceptance: %RSD ≤ 2.0% for drug substance assay.[12][20] | A measure of random error. High precision is essential for demonstrating that a lab's results are consistent and reproducible. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, flow rate ±10%).[18][19] | A robust method is less likely to fail when transferred between labs, where minor variations in equipment and environment are inevitable. |
Part 3: Standardized Experimental Protocols
The following protocols provide a detailed, validated starting point for the analysis of this compound. Adherence to a common protocol is paramount for minimizing inter-laboratory variability.
Protocol 1: Chiral HPLC-UV Method for this compound in Bulk Drug
This protocol is designed for the quantification of the R-(+) enantiomer as an impurity in bisoprolol fumarate drug substance.
1. Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chirobiotic V column (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide phase[5]
-
Reference Standards: USP Bisoprolol Fumarate RS, and a reference standard enriched with the R-(+)-enantiomer (if available).
-
Reagents: Methanol (HPLC grade), Acetic Acid (glacial), Triethylamine (reagent grade)
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15 v/v/v)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 45 °C[5]
-
Detection Wavelength: 227 nm[21]
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Mobile Phase
-
System Suitability Solution: Prepare a solution of Bisoprolol Fumarate in Diluent containing approximately 0.5% of the R-(+)-enantiomer relative to the S-(-)-enantiomer. (This can be achieved by spiking the main standard with an enriched R-(+) standard or using a batch known to contain the impurity).
-
Standard Solution: Prepare a 0.075 µg/mL solution of Bisoprolol Fumarate RS in Diluent. (This corresponds to the LOQ level for the undesired enantiomer).[5]
-
Test Solution: Prepare a 1.0 mg/mL solution of the Bisoprolol Fumarate sample in Diluent.
4. System Suitability Test (SST):
-
Inject the System Suitability Solution.
-
Resolution: The resolution between the S-(-) and R-(+) bisoprolol peaks must be ≥ 1.7.[16]
-
Tailing Factor: The tailing factor for the S-(-) bisoprolol peak should not be more than 2.0.[21]
-
Relative Standard Deviation (RSD): Make five replicate injections of the Standard Solution. The %RSD of the peak areas for this compound should not be more than 10.0%.
5. Procedure:
-
Inject the Diluent as a blank to ensure no interfering peaks.
-
Inject the Standard Solution to establish the reference retention time and response.
-
Inject the Test Solution.
-
Identify the peaks for S-(-) and this compound based on their retention times.
-
Calculate the percentage of this compound in the sample using the area percent method, corrected by a relative response factor if necessary.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is for the sensitive quantification of bisoprolol enantiomers in a biological matrix, suitable for pharmacokinetic or bioequivalence studies.
1. Instrumentation & Materials:
-
LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chiral LC column as described in Protocol 1.
-
Internal Standard (IS): Metoprolol or a stable isotope-labeled bisoprolol.[4]
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Water (LC-MS grade), and reagents for sample extraction (e.g., methyl tert-butyl ether for LLE or SPE cartridges).[4][10]
2. LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic, to be optimized). A 50:50 (v/v) isocratic mixture is a good starting point.[4]
-
Flow Rate: 0.3 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Ionization Mode: ESI Positive
-
MS/MS Transitions (MRM):
3. Sample Preparation (Solid-Phase Extraction Workflow):
-
Spike 200 µL of plasma sample with the Internal Standard solution.
-
Condition: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]
-
Load: Load the plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of acetonitrile.[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject.
4. Procedure:
-
Construct a calibration curve by spiking blank plasma with known concentrations of both bisoprolol enantiomers (e.g., 1-100 ng/mL) and the IS, then process as described above.[1]
-
Analyze Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples.
-
Plot the peak area ratio (Analyte/IS) versus concentration and perform a linear regression to quantify the unknown samples.
Part 4: Visualization of Workflows
Clear visualization of complex procedures is essential for training and ensuring protocol adherence across different sites.
Caption: Solid-Phase Extraction (SPE) workflow for plasma.
Caption: Core workflow for Chiral HPLC-UV analysis.
Part 5: Data Interpretation in an Inter-Laboratory Context
Once data is collected from participating laboratories, a rigorous statistical analysis is required to assess performance.[22] The goal is to evaluate both the precision (agreement between labs) and accuracy (agreement with a reference value).
Hypothetical Inter-Laboratory Data Summary
| Laboratory ID | Method | Sample ID | Reported Value (% R-isomer) | Assigned Value (% R-isomer) | Z-Score * |
| Lab A | HPLC-UV | PT-001 | 0.48 | 0.50 | -0.5 |
| Lab B | HPLC-UV | PT-001 | 0.51 | 0.50 | 0.25 |
| Lab C | LC-MS/MS | PT-001 | 0.49 | 0.50 | -0.25 |
| Lab D | HPLC-UV | PT-001 | 0.62 | 0.50 | 3.0 |
| Lab E | LC-MS/MS | PT-001 | 0.50 | 0.50 | 0.0 |
*Z-Score is calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A common target standard deviation is used for all labs.
Interpreting the Results:
-
Z-Scores: The Z-score is a standardized measure of a laboratory's performance.[23][24]
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
-
Analysis of the Table: Labs A, B, C, and E show satisfactory performance, with results clustering tightly around the assigned value. Lab D's result is an outlier, indicated by the unsatisfactory Z-score of 3.0. This would trigger an investigation at Lab D to identify the source of the deviation, which could range from a calculation error to a systemic issue with their instrument or standard preparation. Such statistical methods are crucial for objectively identifying discrepancies and maintaining high data quality across all sites.[23][25][26]
References
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Grecu, G., & Gâz, C. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Clujul Medical, 88(4), 437–442. [Link]
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Talić, S., et al. (2015). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 66(1), 75-84. [Link]
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LI Jing, et al. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
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Grecu, G., & Gâz, C. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. ResearchGate. [Link]
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Wang, R., et al. (2015). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Scientific Reports, 5, 15243. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Pharma Talk. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Arenas, L. V., et al. (2002). Statistical Analysis of Correlated Results in Interlaboratory Comparisons. Centro Nacional de Metrología. [Link]
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De Klerck, K., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3330. [Link]
-
YMC. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]
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Simundic, A. M., & Nikolac, N. (2009). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
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Struk, M. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
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Li, J., et al. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. ResearchGate. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]
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Bouchekara, K., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Journals Of University Eloued. [Link]
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Pavithra, N., et al. (2022). Overview of the Analytical Method of Bisoprolol in Biological Matrices. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Lazarevska Todevska, E., et al. (2018). A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances in. ResearchGate. [Link]
-
Popa, D. S., et al. (2011). A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples. PubMed. [Link]
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Fatkhurrahman, F., et al. (2020). OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES FROM 2000-2020. ResearchGate. [Link]
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Al-Sabri, A., et al. (2017). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. SciSpace. [Link]
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Induri, M., et al. (2012). validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy. [Link]
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Kumar, R. S., et al. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science. [Link]
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Shah, D. A., et al. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences. [Link]
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Al-Aani, H., & Al-Rekabi, A. (2022). Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and C. ResearchGate. [Link]
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Rao, G. S., et al. (2015). Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations. Semantic Scholar. [Link]
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C. de Souza, A., et al. (2023). Chiral Drug Analysis in Forensic Chemistry: An Overview. ResearchGate. [Link]
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Al-Majed, A. R., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]
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Todevska, E. L., et al. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]
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de Souza, A. C., et al. (2023). Chiral Drug Analysis in Forensic Chemistry: An Overview. International Journal of Molecular Sciences. [Link]
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Jain, R., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. ResearchGate. [Link]
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validation of a bioanalytical method for r-(+)-bisoprolol in preclinical studies
A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for R-(+)-Bisoprolol in Preclinical Studies.
In the landscape of preclinical drug development, the journey of a candidate molecule from discovery to a potential therapeutic is paved with rigorous testing and data-driven decisions. A critical component of this process is the accurate quantification of the drug in biological matrices, which underpins the pharmacokinetic and toxicokinetic studies essential for establishing safety and efficacy profiles. This guide provides an in-depth, experience-driven comparison of bioanalytical methods for this compound, a selective beta-1 adrenergic receptor blocker, with a focus on its validation in preclinical settings.
The choice of a bioanalytical method is not merely a technical decision; it is a foundational element that dictates the quality and reliability of the data generated. For this compound, a compound with established therapeutic use, the need for a robust and validated bioanalytical method in preclinical studies is paramount for dose selection, understanding exposure-response relationships, and ensuring the translatability of findings to clinical trials. This guide will delve into the nuances of method validation, comparing a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative approaches, and provide a detailed protocol grounded in scientific principles and regulatory expectations.
The Criticality of a Validated Bioanalytical Method in Preclinical Research
Preclinical studies, whether in rodents or larger animal models, are designed to provide a comprehensive understanding of a drug's behavior in a living system. The data from these studies are submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to support the initiation of human trials.[1][2] Therefore, the bioanalytical method used to generate concentration-time data must be well-characterized, validated, and documented to ensure data integrity and regulatory acceptance.[3][4][5]
The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application.[3][5] This involves a thorough evaluation of parameters such as selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability, as outlined in regulatory guidelines like the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) M10 guideline.[3][6][7][8]
Method Comparison: LC-MS/MS vs. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While several analytical techniques can be employed for the quantification of small molecules like bisoprolol, LC-MS/MS has emerged as the gold standard for bioanalysis in pharmaceutical development due to its superior sensitivity, selectivity, and speed.[9][10] The following table provides a comparative overview of LC-MS/MS and a more traditional HPLC-UV method for the analysis of this compound in preclinical plasma samples.
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | Very High: Mass-to-charge ratio detection minimizes interference from matrix components. | Moderate: Relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds. |
| Sensitivity | Very High: Lower limit of quantification (LLOQ) typically in the sub-ng/mL range.[11][12][13] | Lower: LLOQ is generally in the high ng/mL to µg/mL range. |
| Speed | High: Rapid analysis times, often under 5 minutes per sample.[9][11] | Moderate: Longer run times may be required for adequate separation from interfering peaks. |
| Sample Volume | Small: Typically requires 50-100 µL of plasma. | Larger: May require larger sample volumes to achieve the desired sensitivity. |
| Method Development | More Complex: Requires optimization of both chromatographic and mass spectrometric parameters. | Simpler: Primarily involves optimization of chromatographic conditions. |
| Cost | Higher: Initial instrument cost and maintenance are more expensive. | Lower: More accessible and less expensive instrumentation. |
| Regulatory Acceptance | Widely accepted and often preferred by regulatory agencies for its robustness.[3][7] | Acceptable, but may require more extensive validation to demonstrate selectivity. |
For preclinical studies involving this compound, where sample volumes from small animals are limited and low concentrations are often encountered at later time points in pharmacokinetic profiles, the high sensitivity and selectivity of LC-MS/MS make it the unequivocally superior choice.
Experimental Workflow for a Validated LC-MS/MS Method
The following diagram illustrates a typical workflow for the bioanalysis of this compound in preclinical plasma samples using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Detailed Step-by-Step Protocol for Method Validation
The following protocol outlines the key steps for the full validation of a bioanalytical method for this compound in a preclinical plasma matrix, in accordance with FDA and ICH M10 guidelines.[3][5][7]
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare separate stock solutions of this compound and a suitable internal standard (e.g., d5-bisoprolol) in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[12]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard.
2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.
-
Aliquot 50 µL of blank preclinical plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate working solution of this compound (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Validation Parameters and Acceptance Criteria
The following diagram illustrates the key validation parameters that must be assessed.
Caption: Key parameters for bioanalytical method validation.
| Validation Parameter | Purpose | Acceptance Criteria (FDA/ICH M10) |
| Selectivity | To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity & Range | To establish the relationship between the instrument response and the concentration of the analyte. The range is the interval between the lower and upper limits of quantification (LLOQ and ULOQ). | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision). | At least 4 QC levels (LLOQ, low, mid, high). The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | To assess the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization of the analyte by the presence of matrix components. | The %CV of the IS-normalized matrix factor from at least 6 different lots of matrix should be ≤ 15%. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution, and post-preparative). | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The validation of a bioanalytical method for this compound in preclinical studies is a meticulous process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the specific context of the research. While alternative methods like HPLC-UV exist, the superior sensitivity, selectivity, and speed of LC-MS/MS make it the most appropriate and reliable choice for generating the high-quality data necessary to support drug development programs. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory authorities, researchers can ensure that their bioanalytical data are not only accurate and reproducible but also contribute meaningfully to the advancement of new therapies.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][8]
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European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][4]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link][1]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][2]
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Peste, G., et al. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Analytical Methods in Chemistry, 2009, 854861. [Link][9][10]
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Ding, L., et al. (2007). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 520-525. [Link][11]
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Zhang, Y., et al. (2013). Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. Journal of Chromatographic Science, 51(8), 757-762. [Link][12]
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Makwana, K., et al. (2016). Bioanalytical Method Validation for The Determination of Bisoprolol in Human Serum By Lc/Ms/Ms Detection. PARIPEX - INDIAN JOURNAL OF RESEARCH, 5(3), 421-424. [Link][13]
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Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010. [Link][14]
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comparative impurity profiling of r-(+)-bisoprolol from different synthetic routes
An In-Depth Guide to Comparative Impurity Profiling of R-(+)-Bisoprolol from Different Synthetic Routes
Introduction: The Critical Role of Purity in this compound
This compound, the active enantiomer in the widely prescribed beta-blocker Bisoprolol Fumarate, is a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure. Its efficacy is directly linked to its selective blockade of β1-adrenergic receptors. However, the therapeutic success of any active pharmaceutical ingredient (API) is intrinsically tied to its purity. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising patient safety and drug efficacy.
The nature and quantity of impurities in an API are direct fingerprints of its synthetic pathway. Different synthetic routes, employing varied starting materials, reagents, and reaction conditions, will inevitably lead to distinct impurity profiles. Therefore, a comprehensive comparative analysis of these profiles is not merely a regulatory formality but a fundamental aspect of drug development and quality control. It allows for the selection of the most robust and "cleanest" synthetic route, ensuring a consistently safe and effective drug product.
This guide provides a detailed comparative analysis of impurity profiles for this compound derived from two distinct, plausible synthetic routes. We will delve into the rationale behind the analytical methodologies, present comparative experimental data, and offer insights into the interpretation of these findings for researchers, scientists, and drug development professionals.
Overview of Plausible Synthetic Routes for this compound
For the purpose of this guide, we will compare two hypothetical but chemically sound synthetic pathways to this compound.
Route A: The Classical Approach via Epichlorohydrin
This route represents a common and established method for synthesizing β-blockers. It involves the reaction of 4-hydroxy-α-(isopropoxyethyl)toluene with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. A chiral resolution step is then required to isolate the desired R-(+) enantiomer.
Route B: Asymmetric Synthesis Approach
This modern approach aims to avoid a late-stage resolution by introducing chirality early in the synthesis. It might involve an asymmetric epoxidation or the use of a chiral building block, leading directly to the R-(+) enantiomer and theoretically reducing the impurity burden associated with the undesired S-(-) enantiomer.
Diagram: Comparative Study Workflow
Caption: Workflow for comparative impurity profiling of this compound.
Impurity Profile Analysis: A Head-to-Head Comparison
The core of our investigation lies in the analytical comparison of this compound samples derived from Route A and Route B. The primary technique employed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for separating and quantifying impurities. This is supplemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.
Predicted Impurities
Based on the reaction mechanisms, we can predict the likely process-related impurities for each route:
-
Route A:
-
Impurity I (S-(-)-Bisoprolol): The undesired enantiomer, resulting from incomplete chiral resolution.
-
Impurity II (Epichlorohydrin): A potential genotoxic impurity from the starting material.
-
Impurity III (Glycidyl Ether Intermediate): Unreacted intermediate from the first step.
-
Impurity IV (Di-adduct): Formed by the reaction of two molecules of the epoxide with one molecule of isopropylamine.
-
-
Route B:
-
Impurity V (Chiral Catalyst/Ligand): Remnants of the catalyst used in the asymmetric step.
-
Impurity VI (Starting Material): Unreacted 4-hydroxy-α-(isopropoxyethyl)toluene.
-
Impurity VII (By-product of Asymmetric Reaction): A regioisomer or other by-product specific to the asymmetric reaction conditions.
-
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol is designed to achieve optimal separation of this compound from its potential process-related impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) | Essential for separating the R-(+) and S-(-) enantiomers (Impurity I). |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for chiral separations on polysaccharide-based columns. Diethylamine is added to improve peak shape for basic analytes like bisoprolol. |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Detection | UV at 225 nm | Bisoprolol has a strong chromophore, and 225 nm provides good sensitivity for the API and its likely impurities. |
| Injection Vol. | 10 µL | |
| Run Time | 30 minutes | Sufficient to elute the main peak and all expected impurities. |
3. System Suitability Test (SST):
-
Before sample analysis, a standard solution containing this compound and a small amount of S-(-)-bisoprolol is injected.
-
Acceptance Criteria:
-
Resolution between R-(+) and S-(-) bisoprolol peaks > 2.0.
-
Tailing factor for the this compound peak < 1.5.
-
Relative standard deviation (RSD) for six replicate injections < 2.0%.
-
-
Rationale: The SST ensures that the chromatographic system is performing adequately for the intended analysis, providing confidence in the generated data.
4. Sample Preparation:
-
Accurately weigh 25 mg of the this compound sample (from Route A or B) into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
Comparative Data Analysis
The following table summarizes the hypothetical but representative data obtained from the HPLC-UV analysis of this compound samples from both synthetic routes.
| Impurity | Retention Time (min) | Route A (% Area) | Route B (% Area) | Proposed Identity |
| Impurity VI | 4.5 | Not Detected | 0.08% | Starting Material |
| Impurity III | 6.2 | 0.15% | Not Detected | Glycidyl Ether Intermediate |
| S-(-)-Bisoprolol (I) | 10.8 | 0.45% | < 0.05% | Undesired Enantiomer |
| This compound | 12.5 | 99.2% | 99.8% | API |
| Impurity VII | 15.1 | Not Detected | 0.06% | Asymmetric Rxn By-product |
| Impurity IV | 20.3 | 0.12% | Not Detected | Di-adduct |
Note: The absence of Impurity II (epichlorohydrin) would be confirmed by a separate, more sensitive GC-MS method due to its high toxicity and volatility.
Diagram: Synthetic Route A and Potential Impurities
Caption: Synthetic Route A with key impurity formation pathways.
Discussion: Interpreting the Impurity Profiles
The comparative data clearly indicates that Synthetic Route B (Asymmetric Synthesis) yields a purer this compound product.
The most significant finding is the level of the undesired S-(-) enantiomer (Impurity I). In Route A, the chiral resolution step is imperfect, leaving a notable 0.45% of the S-enantiomer. While this may be within acceptable limits depending on regulatory filings, it represents a significant impurity. Route B, by its design, largely avoids the formation of the S-enantiomer, resulting in a much cleaner enantiomeric profile (< 0.05%).
Furthermore, Route A is plagued by process-related impurities like the unreacted intermediate (Impurity III) and a di-adduct by-product (Impurity IV). These impurities necessitate more rigorous purification steps, potentially lowering the overall yield and increasing manufacturing costs.
Conversely, Route B introduces its own unique, albeit minor, impurities (VI and VII). The key advantage is that these are not enantiomerically related to the API and are present at very low levels. Their removal is often more straightforward than separating enantiomers.
This analysis underscores a critical principle in modern pharmaceutical development: designing synthesis routes that control chirality and minimize by-product formation from the outset is superior to routes that rely on downstream purification to remove significant, structurally similar impurities.
Conclusion
This comparative guide demonstrates that the choice of synthetic route has a profound and direct impact on the impurity profile of this compound. The asymmetric synthesis approach (Route B) offers a clear advantage over the classical resolution method (Route A) by providing higher enantiomeric purity and a lower overall impurity load.
For drug development professionals, this analysis highlights the importance of:
-
Thoroughly characterizing APIs from different potential synthetic routes during development.
-
Employing robust, specific analytical methods capable of separating all potential impurities, especially enantiomers.
-
Adopting a "Quality by Design" (QbD) approach , where the synthetic process is designed to minimize impurity formation rather than relying solely on their removal.
By investing in this level of detailed comparative analysis, pharmaceutical manufacturers can ensure the development of a robust, safe, and effective drug product that consistently meets stringent regulatory standards.
References
-
ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press. [Link]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of R-(+)-Bisoprolol Samples
In the pharmaceutical landscape, the stereochemistry of a drug can be as critical as its chemical formula. For β-blockers like Bisoprolol, which is marketed as a racemic mixture, the two enantiomers often exhibit different pharmacological and toxicological profiles. The desired therapeutic activity resides primarily in one enantiomer, while the other may be less active or contribute to side effects. Therefore, the accurate assessment of enantiomeric purity is a cornerstone of quality control in drug development and manufacturing. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of R-(+)-Bisoprolol, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their needs.
The Criticality of Enantiomeric Purity in Bisoprolol
Bisoprolol is a cardioselective β1-adrenergic blocking agent widely used in the treatment of hypertension.[1] It possesses a single chiral center, leading to the existence of two enantiomers: this compound and S-(-)-Bisoprolol. The S-(-) enantiomer is reported to be the more potent β1-blocker. Consequently, the development of analytical methods to separate and quantify these enantiomers is of paramount importance for ensuring the quality and consistency of the final drug product.
Comparative Analysis of Analytical Methodologies
The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. To achieve chiral recognition, a chiral selector is introduced into the analytical system. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prevalent techniques for the enantiomeric separation of bisoprolol. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, although less commonly reported specifically for bisoprolol.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a robust and widely adopted technique for enantiomeric purity assessment. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For bisoprolol and other β-blockers, macrocyclic antibiotic-based CSPs, such as those derived from vancomycin (e.g., Chirobiotic V) and teicoplanin (e.g., Chirobiotic T), have demonstrated excellent enantioselectivity.[2][3][4][5] These CSPs offer a complex array of interaction sites, including hydrogen bonding, dipole-dipole, and steric interactions, which are essential for chiral recognition.
-
Mobile Phase Composition: A polar ionic mobile phase (PIM), typically consisting of methanol with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine), is often employed.[2][3][4][5] The acid and base act as mobile phase modifiers, influencing the ionization state of both the analyte and the stationary phase, thereby fine-tuning the enantioselective interactions.
-
Detection: Fluorescence detection is often preferred over UV detection for its enhanced sensitivity and selectivity, especially for low-level impurity quantification.[3][6][7] Bisoprolol exhibits native fluorescence, making this a suitable detection strategy.
This protocol is a synthesis of validated methods found in the literature.[2][3][4][5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Chiral Column: Chirobiotic T (teicoplanin-based CSP) or Chirobiotic V (vancomycin-based CSP).
-
Mobile Phase: Methanol/Glacial Acetic Acid/Triethylamine (100:0.02:0.025, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient or controlled at 45°C.
-
Detection: Fluorescence detector with excitation at 275 nm and emission at 305 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for β-blockers.[8] The hydrophobic cavity of the CD can include the phenyl ring of bisoprolol, while the hydroxyl groups on the rim of the CD can form hydrogen bonds with the analyte. Enantioseparation is achieved due to differences in the stability of the diastereomeric complexes formed between the enantiomers and the CD.
-
Buffer pH and Composition: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF).[8][9] For basic compounds like bisoprolol, a low pH buffer is typically used to ensure the analyte is protonated and migrates towards the cathode.
-
Applied Voltage: A higher voltage generally leads to shorter analysis times and higher efficiency, but it can also generate Joule heating, which may negatively impact the separation.[8][9]
This protocol is based on published methods for the separation of β-blocker enantiomers.[8][9]
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Tris buffer at pH 4.0 containing 8 mM Carboxymethyl-β-cyclodextrin (CM-β-CD).
-
Applied Voltage: 24 kV.
-
Temperature: 20°C.
-
Detection: UV detection at 225 nm.
-
Sample Introduction: Hydrodynamic or electrokinetic injection.
Caption: Experimental workflow for the chiral CE analysis of this compound.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. While specific validated methods for bisoprolol enantiomers are less documented in readily available literature, SFC is a powerful tool for chiral separations of β-blockers in general.[10]
-
Speed: SFC often provides faster separations compared to HPLC.
-
Reduced Solvent Consumption: The use of supercritical CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.
-
High Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to high column efficiencies.
A typical SFC method for a β-blocker would involve a chiral stationary phase (often polysaccharide-based) and a mobile phase of supercritical CO2 with a small amount of a polar organic modifier like methanol.
Performance Comparison
The choice of analytical technique often depends on a balance of performance characteristics, sample throughput requirements, and available instrumentation.
| Parameter | Chiral HPLC | Chiral CE |
| Principle | Differential partitioning with a CSP | Differential migration in an electric field with a chiral selector in the BGE |
| Resolution | Excellent baseline resolution is achievable.[3][6] | High efficiency can lead to excellent resolution.[8][9] |
| Analysis Time | Typically 10-25 minutes.[2] | Can be faster than HPLC, often under 15 minutes. |
| Sensitivity (LOD/LOQ) | LOD: 2 ng/mL, LOQ: 5 ng/mL (Fluorescence).[3][6] | LOD: 0.01-0.08 ng/mL (with ECL detection).[9] |
| Solvent Consumption | Moderate to high | Very low |
| Method Development | Can be time-consuming due to the variety of CSPs and mobile phases. | Can be complex due to multiple parameters affecting separation (pH, voltage, selector concentration). |
| Robustness | Generally considered very robust and reproducible. | Can be more sensitive to minor changes in buffer composition and capillary surface. |
| Instrumentation Cost | Standard HPLC systems are widely available. | CE instrumentation is less common than HPLC in some labs. |
Conclusion and Recommendations
Both Chiral HPLC and Chiral CE are powerful and validated techniques for assessing the enantiomeric purity of this compound.
-
Chiral HPLC stands out for its robustness, widespread availability, and the existence of well-documented, validated methods. The use of macrocyclic antibiotic-based CSPs with fluorescence detection provides excellent sensitivity and selectivity, making it a reliable choice for routine quality control applications.
-
Chiral CE offers the advantages of high efficiency, fast analysis times, and extremely low solvent consumption. Its high sensitivity, particularly with advanced detection techniques like electrochemiluminescence, makes it an excellent option for trace-level enantiomeric impurity determination.
The selection between these two techniques will ultimately depend on the specific requirements of the laboratory. For high-throughput, routine analysis where robustness is paramount, Chiral HPLC is often the preferred method . For research and development settings where high efficiency, speed, and minimal solvent usage are critical, Chiral CE presents a compelling alternative . While less documented for bisoprolol specifically, SFC should also be considered, especially for laboratories with a focus on green chemistry and high-speed analysis.
References
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Pocrnić, M., Ansorge, M., Dovhunová, M., Habinovec, I., Tesařová, E., & Galić, N. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-65. [Link]
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Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. [Link]
- Zhang, L., et al. (2021). Capillary Electrophoresis Coupling with Electrochemiluminescence for Bisoprolol, Emolol, Propranolol Enantioseparation and Detection. International Journal of Electrochemical Science, 16, 210909.
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Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chir. Taylor & Francis Online. [Link]
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Wang, F., et al. (2015). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. Molecules, 20(10), 18886-18902. [Link]
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Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2006). The chemical structure of (A) S‐(−)‐bisoprolol, (B) R‐(+)‐bisoprolol, and (C) (S)‐(−)‐atenolol (IS). Taylor & Francis Online. [Link]
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Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology. [Link]
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Beltrán, A., et al. (1999). Rapid development of the enantiomeric separation of beta-blockers by capillary electrophoresis using an experimental design approach. Journal of Chromatography A, 855(2), 681-93. [Link]
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literature review comparing the clinical efficacy of racemic bisoprolol and its enantiomers
A Comparative Analysis of Racemic Bisoprolol and Its Enantiomers: A Guide for Researchers
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone for managing conditions like hypertension, heart failure, and coronary artery disease.[1][2] Bisoprolol, a second-generation beta-blocker, is distinguished by its high selectivity for the β1-adrenergic receptor.[3][4] Like many pharmaceuticals, bisoprolol is a chiral molecule, existing as a racemic mixture of two enantiomers: S-(-)-bisoprolol and R-(+)-bisoprolol.[5] This guide provides an in-depth comparison of the clinical efficacy of racemic bisoprolol versus its individual enantiomers, synthesizing pharmacodynamic and pharmacokinetic data to inform drug development and research professionals.
The Principle of Chirality in Pharmacology
Chirality is a fundamental concept where a molecule and its mirror image are non-superimposable, much like a pair of hands.[6] These mirror-image molecules are known as enantiomers. In pharmacology, it is common for one enantiomer, the eutomer, to be responsible for the majority of the therapeutic activity, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[6][7] The decision to market a drug as a racemate or a single enantiomer is a critical one in drug development, with potential implications for efficacy and safety.[1][8]
Pharmacodynamic Profile: Unraveling the Stereoselectivity of Bisoprolol
The therapeutic action of bisoprolol stems from its competitive antagonism of catecholamines at β1-adrenergic receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. The key to understanding the comparative efficacy lies in the stereoselective interaction of its enantiomers with these receptors.
It is well-established that the β-blocking activity of bisoprolol resides almost exclusively in the S-(-)-enantiomer.[5] Studies have shown that S-(-)-bisoprolol has a significantly higher affinity for β1-adrenergic receptors compared to the R-(+)-enantiomer.[9] This pronounced difference in binding affinity means that the S-(-)-enantiomer is the eutomer, while the R-(+)-enantiomer is the distomer.[7]
The high β1-selectivity of bisoprolol is a key feature, minimizing the blockade of β2-receptors in the lungs and peripheral blood vessels, which can cause bronchoconstriction and vasoconstriction, respectively.[3][4] Research indicates that racemic bisoprolol has a β1-adrenoceptor affinity that is approximately 100 times higher than its affinity for β2-adrenoceptors.[4]
The diagram below illustrates the signaling cascade initiated by catecholamine binding to the β1-adrenergic receptor and the point of intervention by bisoprolol.
Caption: β1-Adrenergic Receptor Signaling Pathway and Bisoprolol's Point of Action.
Pharmacokinetic Properties: A Tale of Two Enantiomers
While the pharmacodynamic activity is predominantly one-sided, the pharmacokinetic profiles of the bisoprolol enantiomers show more subtle differences. Following oral administration of racemic bisoprolol, the plasma concentrations of the S-(-) and R-(+) enantiomers are not always identical.
Studies in humans have shown that the area under the curve (AUC) and elimination half-life of S-(-)-bisoprolol are slightly larger than those of this compound.[10] This is primarily attributed to stereoselectivity in metabolic clearance.[10] Bisoprolol is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3][10] While CYP3A4 metabolizes both enantiomers non-stereoselectively, CYP2D6 shows a preference for metabolizing the R-(+) enantiomer.[10] Additionally, there is a moderate degree of stereoselective renal tubular secretion, also favoring the clearance of the R-(+) enantiomer.[10]
Despite these metabolic differences, some studies have found no statistically significant differences in the mean half-life, peak plasma concentration (Cmax), and time to reach Cmax (tmax) between the enantiomers across various doses, suggesting dose-proportional and largely non-stereoselective pharmacokinetics in a clinical setting.[11] Importantly, in vitro studies have found no stereoselective protein binding of bisoprolol in human plasma.[10]
| Parameter | S-(-)-Bisoprolol (Eutomer) | This compound (Distomer) | Racemic Bisoprolol |
| Primary Activity | High-affinity β1-adrenergic receptor antagonist | Negligible β-blocking activity | Provides the therapeutic effect via the S-(-)-enantiomer |
| β1-Selectivity | Primarily responsible for the high β1-selectivity | Does not significantly contribute to β1-selectivity | Highly β1-selective[4] |
| Metabolism | Metabolized by CYP2D6 and CYP3A4 | Preferentially metabolized by CYP2D6[10] | Metabolized by both CYP2D6 and CYP3A4[10] |
| Plasma Half-life | Slightly longer than this compound[10] | Slightly shorter than S-(-)-bisoprolol[10] | Approximately 10-12 hours |
| Clinical Efficacy | The therapeutically active component | Considered isomeric ballast[7] | Effective in treating hypertension and heart failure[2][12][13] |
Experimental Protocol: Chiral Separation and Quantification of Bisoprolol Enantiomers
The accurate determination of the pharmacokinetic profiles of bisoprolol enantiomers relies on sensitive and specific bioanalytical methods. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.
Objective: To separate and quantify S-(-)-bisoprolol and this compound in human plasma samples.
Methodology: Chiral HPLC with Fluorescence Detection
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., S-(-)-atenolol).[14]
-
Alkalinize the plasma sample.
-
Apply the sample to a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned.[14]
-
Wash the cartridge to remove interfering substances.
-
Elute the bisoprolol enantiomers and the internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as a teicoplanin macrocyclic antibiotic column (e.g., Chirobiotic T) or a cellulose-based column (e.g., Chiralcel OD).[14][15]
-
Mobile Phase: A mixture of solvents like methanol, glacial acetic acid, and triethylamine (e.g., 100:0.02:0.025, v/v/v).[14]
-
Flow Rate: Typically around 1.0-1.5 mL/min.[14]
-
Temperature: Ambient or controlled (e.g., 45°C).[16]
-
Detection: Fluorescence detection with excitation at ~275 nm and emission at ~305 nm provides high sensitivity.[14]
-
-
Data Analysis:
-
Construct calibration curves for each enantiomer using the peak area ratio of the analyte to the internal standard versus the concentration.
-
Determine the concentration of each enantiomer in the plasma samples by interpolating from the calibration curves.
-
Caption: Experimental workflow for the chiral separation of bisoprolol enantiomers.
Clinical Efficacy and the Rationale for the Racemate
Given that the S-(-)-enantiomer is the active moiety, the question arises: why is bisoprolol marketed as a racemate? This is a common scenario for many older chiral drugs, often referred to as a "chiral switch" when a single-enantiomer version is later developed.[3][8]
The primary reasons for the continued use of racemic bisoprolol include:
-
Inert Distomer: The R-(+)-enantiomer is largely considered pharmacologically inert at therapeutic doses, acting as "isomeric ballast."[7] It does not appear to cause significant adverse effects or antagonize the action of the eutomer.
-
Minor Pharmacokinetic Differences: The differences in the pharmacokinetics of the enantiomers are generally small and not considered to be of major clinical significance.[10]
-
Established Clinical Profile: Racemic bisoprolol has a long history of clinical use with a well-documented efficacy and safety profile in large-scale clinical trials for hypertension and heart failure.[2][12]
-
Economic and Regulatory Hurdles: The process of developing and gaining regulatory approval for a single-enantiomer drug is extensive and costly.[1] Without a clear clinical advantage in terms of improved efficacy or a significantly better safety profile, the incentive for a "chiral switch" is low.[8]
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Čižmáriková, R., Habala, L., Marková, M., & Valentová, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 701. Available from: [Link]
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Kaul, S., & Lipton, A. (1986). Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies. Journal of Cardiovascular Pharmacology, 8(Suppl 11), S29-35. Available from: [Link]
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Brodde, O. E., & Michel, M. C. (1990). Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol. Journal of Cardiovascular Pharmacology, 15(3), 421-7. Available from: [Link]
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Aboul-Enein, H. Y., & Loutfy, M. A. (2005). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 28(12), 1899-1910. Available from: [Link]
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Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. Available from: [Link]
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Plopeanu, A., Arsene, A., & Popa, D. (2010). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass. Farmacia, 58(5), 557-566. Available from: [Link]
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Aboul-Enein, H. Y., & Ali, I. (1993). Sensitive determination of bisoprolol enantiomers in plasma and urine by high-performance liquid chromatography using fluorescence detection, and application to preliminary study in humans. Journal of Chromatography B: Biomedical Sciences and Applications, 619(2), 267-273. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of R-(+)-Bisoprolol
This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of r-(+)-bisoprolol in a laboratory setting. As researchers and scientists, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols not only ensures personnel safety but also upholds our commitment to environmental stewardship by preventing the release of biologically active compounds. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.
Core Principles: Hazard Assessment and Regulatory Standing
Before detailing disposal procedures, it is crucial to understand the material's characteristics and the regulatory landscape. This compound, the active enantiomer of the cardioselective β1-adrenergic blocker bisoprolol, is a potent pharmacological agent.[1][2] While highly effective in its therapeutic role, this biological activity necessitates careful management as a waste product to mitigate potential environmental impact.[3][4]
Key Hazard Information:
-
Acute Toxicity: this compound is classified as harmful if swallowed.[5][6][7]
-
Environmental Persistence: Like many pharmaceuticals, bisoprolol can be persistent in the environment and has been detected in aquatic ecosystems, where it can pose a risk to non-target organisms.[4][8] Incomplete removal during standard wastewater treatment is a primary pathway for its environmental entry.[3]
Regulatory Classification:
-
Environmental Protection Agency (EPA): this compound is not specifically listed as a P- or U-list hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, under the 2019 EPA rule, the sewering (drain disposal) of any hazardous pharmaceutical waste is prohibited.[9][10][11] Given its biological activity and environmental risks, it must be managed as a chemical waste through an approved disposal facility, never via sink or drain.[12]
-
Drug Enforcement Administration (DEA): Bisoprolol is not classified as a federally controlled substance in the United States. Therefore, the stringent disposal regulations mandated by the DEA for controlled substances (e.g., use of a reverse distributor, rendering the substance "non-retrievable") do not apply.[13][14]
The Disposal Hierarchy: A Framework for Responsible Management
Effective chemical waste management follows a clear hierarchy. The primary goal is always to minimize waste generation.
-
Source Reduction: The most effective disposal method is to avoid creating waste in the first place. Maintain a detailed chemical inventory to prevent over-ordering and ensure that stock with the earliest expiration dates is used first.[12][15]
-
Segregation: Never mix different types of chemical waste unless explicitly instructed by a validated protocol.[16][17] this compound is known to degrade under various conditions, including acidic, alkaline, and oxidative environments, which can produce numerous uncharacterized degradation products.[18][19][20] Mixing can create unforeseen hazards and complicate the final disposal process.
-
Containment and Labeling: All waste must be stored in appropriate, clearly labeled containers to ensure safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) personnel or a licensed contractor.[12][16]
Step-by-Step Disposal Protocols
These protocols provide clear, actionable steps for managing different waste streams containing this compound.
Protocol 1: Unused or Expired this compound (Pure Solid)
This protocol applies to the pure active pharmaceutical ingredient (API) that is expired, off-specification, or no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves. If there is a risk of generating dust, work in a fume hood or wear a NIOSH-approved respirator.
-
Containment: Keep the compound in its original, clearly labeled container if possible.[21] If the original container is compromised, transfer the waste to a new, compatible container (e.g., a high-density polyethylene bottle) that can be securely sealed.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date waste was first added to the container
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be secure, away from drains, and segregated from incompatible materials.
-
Disposal Request: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup. Do not attempt to transport the waste yourself.[21]
Protocol 2: Contaminated Labware and Solid Waste
This applies to items such as weigh boats, contaminated gloves, pipette tips, and paper towels.
-
Segregation:
-
Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[15]
-
Non-Sharps: Place contaminated gloves, wipes, and other solid debris into a durable, leak-proof bag or container (e.g., a labeled polyethylene bag inside a rigid drum).
-
-
Labeling: The outer container for non-sharp waste must have a hazardous waste label clearly stating "Debris contaminated with this compound."
-
Storage and Disposal: Store in the SAA and arrange for pickup via your institutional EHS office.
Protocol 3: Aqueous Solutions and Rinsate
This protocol covers dilute solutions, mother liquors from crystallization, or solvent used to rinse contaminated glassware.
-
Collection: NEVER pour aqueous solutions containing this compound down the drain.[10][12] Collect all such liquid waste in a dedicated, compatible, and sealable container (e.g., a glass or polyethylene carboy).
-
Rinsate Management: When rinsing glassware that held pure this compound, the first one or two rinses with a suitable solvent should be collected as hazardous waste. Subsequent rinses may be considered non-hazardous depending on institutional policy, but collecting all rinsate is the most conservative and safest practice.
-
Labeling: Affix a hazardous waste label to the liquid waste container, listing "Aqueous waste with this compound" and the approximate concentration and quantity. If other chemicals are present, list all components.
-
Storage and Disposal: Keep the container tightly sealed and stored in secondary containment within the SAA. Arrange for pickup through your EHS department.
Prohibited Practices: What Not to Do and Why
-
DO NOT Dispose Down the Drain: Rationale: This practice is a direct violation of EPA regulations for pharmaceutical waste and introduces a biologically active, persistent chemical into aquatic ecosystems, posing a threat to wildlife.[4][9][11]
-
DO NOT Attempt In-Lab Neutralization: Rationale: Forced degradation studies show that bisoprolol breaks down into multiple products under hydrolytic and oxidative stress.[18][20][22] Attempting to "neutralize" it without a validated, controlled process is likely to create a more complex and potentially more hazardous waste mixture.
-
DO NOT Dispose in Regular Trash: Rationale: Uncontrolled disposal can lead to accidental exposure of custodial staff and environmental release through landfill leachate. All chemically contaminated waste must be handled by trained professionals.
Summary and Visual Workflow
The proper management of this compound waste is a straightforward process when guided by the principles of safety and regulatory compliance. The following table summarizes the key disposal parameters.
| Waste Stream | Container Type | Key Labeling Information | Disposal Method |
| Pure this compound (Solid) | Original container or sealed HDPE bottle | "Hazardous Waste", "this compound" | EHS / Licensed Contractor Pickup |
| Contaminated Sharps | Puncture-proof sharps container | "Sharps contaminated with this compound" | EHS / Licensed Contractor Pickup |
| Contaminated Lab Debris | Lined, rigid drum or sealed PE bag | "Debris contaminated with this compound" | EHS / Licensed Contractor Pickup |
| Aqueous Solutions / Rinsate | Sealed glass or PE carboy | "Aqueous waste with this compound" | EHS / Licensed Contractor Pickup |
To further clarify the decision-making process, the following workflow diagram illustrates the path from waste identification to final disposal.
Sources
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- 22. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar [semanticscholar.org]
Mastering the Safe Handling of R-(+)-Bisoprolol: A Guide to Personal Protective Equipment for Researchers
For the skilled researcher navigating the complexities of drug development, the safe handling of potent active pharmaceutical ingredients (APIs) is paramount. R-(+)-bisoprolol, a selective β1 adrenergic receptor antagonist, requires meticulous attention to personal protective equipment (PPE) to mitigate the risks of occupational exposure. This guide provides an in-depth, procedural framework for the safe handling of this compound in a laboratory setting, ensuring both the integrity of your research and the well-being of your team.
Understanding the Risks: Why Specialized PPE is Crucial
This compound is a potent cardiovascular drug. Inadvertent exposure, even in small quantities, can lead to unintended pharmacological effects, such as bradycardia (slow heart rate) and hypotension (low blood pressure)[1][2][3]. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact[4][5]. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of a robust safety protocol.
Safety Data Sheets (SDS) for bisoprolol fumarate indicate that it is harmful if swallowed[6][7]. One manufacturer has established an Occupational Exposure Guideline (OEG) of 25 mcg/m³ for bisoprolol fumarate, while another places it in Occupational Exposure Band (OEB) 3, corresponding to a range of 0.01 - 0.1 mg/m³[8][9]. These values underscore the necessity of stringent containment and protection measures.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is a risk-based decision. The "RAMP" principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a sound framework for this process[10][11][12]. For this compound, this translates to a multi-layered approach to PPE, moving from basic laboratory attire to more specialized equipment depending on the nature of the procedure.
Foundational PPE for All Operations
For any work involving this compound, the following foundational PPE is mandatory:
-
Safety Glasses with Side Shields: Protects against accidental splashes of solutions containing the compound[13].
-
Laboratory Coat: Provides a removable barrier to protect personal clothing from contamination.
-
Nitrile Gloves: Offers chemical resistance. Double-gloving is recommended for any direct handling of the solid compound or concentrated solutions[8].
Procedural Guide to PPE Selection and Use
The specific PPE required will vary based on the experimental procedure and the potential for generating airborne particles or splashes. The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Task | Potential for Exposure | Recommended PPE Ensemble | Rationale |
| Weighing and Aliquoting Solid this compound | High (inhalation of fine powder) | - Dedicated Laboratory Coat- Double Nitrile Gloves- Safety Goggles- N95 or higher Respirator | Weighing solids can generate fine, inhalable dust. A respirator is essential to prevent inhalation, and double gloves provide an extra layer of protection against dermal contact. |
| Preparing Stock Solutions | Moderate (inhalation of aerosols, dermal contact) | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | Dissolving the solid can create aerosols. While the risk is lower than with the dry powder, respiratory protection should be considered based on the scale and ventilation. |
| Cell Culture and In Vitro Assays | Low (handling of dilute solutions) | - Laboratory Coat- Nitrile Gloves- Safety Glasses | Working with dilute solutions significantly reduces the risk of exposure. Standard laboratory PPE is generally sufficient. |
| Spill Cleanup | High (inhalation and dermal contact) | - Disposable Coveralls- Double Nitrile Gloves- Chemical Splash Goggles- P100 Respirator | A spill of solid this compound presents a significant inhalation and contact hazard. Full body protection and a high-efficiency respirator are necessary. |
Donning and Doffing PPE: A Step-by-Step Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Fasten completely.
-
Respirator: Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the outer gloves over the cuffs of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard in a designated waste container.
-
Gown/Lab Coat: Remove by rolling it inside out, without touching the exterior. Dispose of it in the appropriate waste stream.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator: Remove without touching the front of the mask.
-
Inner Gloves: Remove and discard.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include robust operational and disposal procedures.
Engineering Controls
Whenever possible, engineering controls should be the primary means of exposure reduction. For handling solid this compound, a certified chemical fume hood or a powder containment hood is essential[8][9].
Spill Response Protocol
In the event of a spill of solid this compound:
-
Evacuate and Secure the Area: Alert others and restrict access.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Gently cover the powder with absorbent material dampened with water to prevent it from becoming airborne.
-
Clean the Area: Use a wet-wiping method. Do not dry sweep.
-
Decontaminate: Clean the area with a suitable laboratory detergent, followed by a rinse with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Waste Disposal
All waste contaminated with this compound, including pipette tips, tubes, gloves, and lab coats, must be segregated into a clearly labeled hazardous waste container[6][14]. Follow your institution's specific guidelines for the disposal of potent pharmaceutical waste[15][16][17]. Do not dispose of this waste in the regular trash or down the drain[15].
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. goodrx.com [goodrx.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Decontamination of laboratory areas [virology-online.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. acs.org [acs.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. moehs.com [moehs.com]
- 10. acs.org [acs.org]
- 11. acs.org [acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 16. ptb.de [ptb.de]
- 17. clpmag.com [clpmag.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
